molecular formula C60H114NO11P B3044060 18:1 Hemi BMP (S,R) CAS No. 474943-36-7

18:1 Hemi BMP (S,R)

Cat. No.: B3044060
CAS No.: 474943-36-7
M. Wt: 1056.5 g/mol
InChI Key: NDPGKKOTJXOGBR-FZUAMYCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemi-bis(monoacylglycero)phosphate (hemi-BMP) is an anionic lipid, comprising a glycerophosphoglycerol backbone in which three fatty acyl chains are esterified to the glycerol hydroxyls.>

Properties

IUPAC Name

azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H111O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)67-52-56(61)53-69-72(65,66)70-55-57(71-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)54-68-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h25-30,56-57,61H,4-24,31-55H2,1-3H3,(H,65,66);1H3/b28-25-,29-26-,30-27-;/t56-,57+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPGKKOTJXOGBR-FZUAMYCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H114NO11P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1056.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 18:1 Hemi BMP (S,R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for 18:1 Hemi BMP (S,R), an important anionic lipid in biological research and pharmaceutical development.

Core Structure and Nomenclature

Hemi-bis(monoacylglycero)phosphate (Hemi-BMP) is an anionic lipid characterized by a glycerophosphoglycerol backbone.[1][2] Unlike bis(monoacylglycero)phosphate (BMP) which has two fatty acyl chains, Hemi-BMP possesses three.[3] The designation "18:1" specifies that these acyl chains are oleic acid, a monounsaturated omega-9 fatty acid.

The specific isomer, 18:1 Hemi BMP (S,R) , is systematically named sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol (ammonium salt) .[2][4] This nomenclature defines the precise stereochemistry and linkage of its components:

  • Glycerol Backbone 1 (S-configuration) : Features a single oleoyl group at the sn-3 position and a hydroxyl group at the sn-2 position. The stereocenter at C-2 has an S-configuration.

  • Glycerol Backbone 2 (R-configuration) : Contains two oleoyl groups, one at the sn-1' position and another at the sn-2' position. The stereocenter at C-2' has an R-configuration.

  • Phosphate Linker : The two glycerol moieties are connected by a phosphate group, linking the sn-1 position of the first glycerol to the sn-3' position of the second.

G cluster_glycerol1 Glycerol 1 (S-config) cluster_glycerol2 Glycerol 2 (R-config) G1_C1 C1 (sn-1) G1_C2 C2 (sn-2, S) G1_C1->G1_C2 Phosphate Phosphate G1_C1->Phosphate G1_C3 C3 (sn-3) G1_C2->G1_C3 Hydroxyl Hydroxyl G1_C2->Hydroxyl Oleoyl1 Oleoyl (18:1) G1_C3->Oleoyl1 G2_C1 C1' (sn-1') G2_C2 C2' (sn-2', R) G2_C1->G2_C2 Oleoyl2 Oleoyl (18:1) G2_C1->Oleoyl2 G2_C3 C3' (sn-3') G2_C2->G2_C3 Oleoyl3 Oleoyl (18:1) G2_C2->Oleoyl3 Phosphate->G2_C3

Caption: Structural diagram of 18:1 Hemi BMP (S,R).

Physicochemical Data

Quantitative properties of 18:1 Hemi BMP (S,R) are essential for experimental design and interpretation. The following table summarizes key data points.

PropertyValueReference(s)
Systematic Name sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol (ammonium salt)[4]
Synonyms 18:1 SEMI LBPA (S,R)[5]
Molecular Formula C60H114NO11P[2][4]
Molecular Weight 1056.52 g/mol [2][4]
CAS Number 474943-36-7[2][4][5]
Physical State Powder[2][6]
Purity >99% (by TLC)[2][4]
Storage Temperature -20°C[2][4][6]

Biological Context and Applications

BMPs are primarily located in the inner membranes of late endosomes and lysosomes, where they constitute a significant portion of the total phospholipids.[7][8][9] These lipids play crucial roles in:

  • Lysosomal Function : BMPs are critical for the degradation of various lipids, including glycosphingolipids, and are involved in cholesterol transport.[7][10]

  • Membrane Dynamics : The unique cone-shaped structure of BMP is thought to induce membrane curvature, facilitating the formation of intraluminal vesicles (ILVs) within late endosomes.[9]

  • Disease Biomarkers : Elevated levels of BMP are observed in numerous lysosomal storage diseases, making them a subject of interest as potential biomarkers.[7][11]

Specifically, 18:1 Hemi BMP (S,R) has been utilized in the formulation of selective organ targeting (SORT) lipid nanoparticles (LNPs) for the targeted delivery of mRNA to the spleen, highlighting its potential in advanced drug delivery systems.[1][2][5]

Experimental Protocols

Enzymatic Synthesis via Transphosphatidylation

A sustainable method for synthesizing Hemi-BMPs involves the use of Phospholipase D (PLD).[12] This enzyme catalyzes a transphosphatidylation reaction, transferring a phosphatidyl group from a donor lipid to an alcohol acceptor.

Methodology:

  • Enzyme Source : Phospholipase D (PLD) from Streptomyces sp. is utilized due to its broad substrate compatibility.[12]

  • Substrates :

    • Phosphatidyl Donor : A common phospholipid such as Phosphatidylcholine (PC).

    • Alcohol Acceptor : A monoacylglycerol, such as monoolein, to provide the basis for the second glycerol backbone.

  • Reaction Conditions : The reaction is typically conducted in a biphasic system or an emulsion to facilitate substrate interaction with the enzyme.

  • Mechanism : PLD first cleaves the choline headgroup from PC, creating a phosphatidyl-enzyme intermediate. This intermediate then reacts with the monoacylglycerol acceptor, forming the Hemi-BMP product.[12] This process can achieve yields of 74-92 wt% within 2 hours.[12]

G PC Phosphatidylcholine (Donor) PLD Phospholipase D (Streptomyces sp.) PC->PLD Intermediate Phosphatidyl-Enzyme Intermediate PLD->Intermediate Step 1: Headgroup Cleavage MAG Monoacylglycerol (Acceptor) MAG->Intermediate HemiBMP Hemi-BMP (Product) Intermediate->HemiBMP Step 2: Transphosphatidylation Choline Choline (Byproduct) Intermediate->Choline

Caption: Workflow for PLD-mediated synthesis of Hemi-BMP.

In Vitro Hemi-BMP Formation Assay

The formation of Hemi-BMP can be studied in biological fluids like blood plasma, which contains transacylase enzymes capable of synthesizing BMP and Hemi-BMP.[13]

Methodology:

  • Sample Preparation : Obtain heparin-plasma from the subject (e.g., wild-type mice).[13]

  • Substrate Preparation : Prepare a 0.5 mM solution of the desired substrate (e.g., sn-1-oleoyl lysophosphatidylglycerol (LPG) or di-oleoyl phosphatidylglycerol (PG)) in phosphate-buffered saline (PBS, pH 7.4) containing 1% fatty acid-free bovine serum albumin (BSA).[13]

  • Reaction Mixture : Combine 30 µl of plasma with the substrate solution in a total reaction volume of 50 µl.[13]

  • Incubation : Incubate the samples for 1 hour at 37°C to allow for enzymatic conversion.[13]

  • Lipid Extraction & Analysis : Following incubation, perform a lipid extraction (e.g., using a Bligh-Dyer method). Analyze the lipid extract using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of Hemi-BMP.

References

An In-depth Technical Guide to 18:1 Hemi BMP (S,R): Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(monoacylglycero)phosphate (BMP) is a unique anionic phospholipid predominantly found in the late endosomes and lysosomes of eukaryotic cells. Its distinct stereochemistry and localization play a crucial role in various cellular processes, including lipid degradation, cholesterol trafficking, and the formation of intraluminal vesicles. The 18:1 Hemi BMP (S,R) isoform, possessing three oleoyl (18:1) acyl chains and a specific stereochemical configuration, is a subject of growing interest in lipid research and drug development due to its potential involvement in lysosomal function and as a component of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the known chemical properties and stability of 18:1 Hemi BMP (S,R), drawing from available data on BMP lipids to offer a detailed understanding for research and development applications.

Chemical Properties

The chemical properties of 18:1 Hemi BMP (S,R) are fundamental to its behavior in biological and experimental systems. Key physicochemical data are summarized in the table below.

PropertyValueSource(s)
Synonyms sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol (ammonium salt)[1][2]
Molecular Formula C60H114NO11P[1][2]
Molecular Weight 1056.52 g/mol [1][2]
Appearance Powder[1][2]
Purity >99% (by TLC)[1]
Storage Temperature -20°C[1][2]
Solubility Soluble in chloroformData from suppliers

Stability

The stability of BMP lipids is a critical factor in their biological function and their application in formulations. The unique structural features of BMPs, particularly their stereochemistry, contribute to their notable resistance to degradation in the harsh acidic environment of the lysosome.

Influence of Stereochemistry and Acyl Chain Position:

The S,S-stereoconfiguration and the sn-2,sn-2' esterification of the acyl chains in naturally occurring BMPs are thought to be key to their stability.[3][4] This specific arrangement protects the molecule from the action of many lysosomal phospholipases that are stereospecific for the more common sn-3 glycerophospholipids. While 18:1 Hemi BMP (S,R) has a different stereoconfiguration, the principles of steric hindrance and enzyme specificity likely still contribute to its relative stability compared to more common phospholipids.

pH and Temperature Effects:

Degradation Pathways:

The primary enzyme responsible for the degradation of BMP in lysosomes is the lysosomal phospholipase A2, PLA2G15.[3][4] This enzyme can hydrolyze the acyl chains from the glycerol backbone. The degradation of BMPs can also occur via the action of acid phosphodiesterases, which cleave the phosphodiester bond.

The degradation of diacyl BMPs generally proceeds through the following steps:

  • Deacylation: The removal of one acyl chain by a phospholipase (e.g., PLA2G15) to form lyso-BMP.

  • Further Deacylation: The removal of the second acyl chain to yield glycerophosphoglycerol (GPG).

Alternatively, cleavage of the phosphodiester bond can yield monoacylglycerol and glycerophosphate. For 18:1 Hemi BMP (S,R), with its three acyl chains, the degradation pathway is presumed to be a stepwise deacylation process.

Experimental Protocols

Analysis of Stability and Degradation:

Detailed protocols for assessing the stability of 18:1 Hemi BMP (S,R) can be adapted from established methods for other phospholipids.

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC can be used to separate the intact lipid from its degradation products over time.

  • Methodology:

    • Incubate 18:1 Hemi BMP (S,R) under desired conditions (e.g., different pH buffers, temperatures).

    • At various time points, extract the lipids using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).

    • Analyze the lipid extract by normal-phase or reverse-phase HPLC with a suitable detector (e.g., evaporative light scattering detector (ELSD) or UV detector if the lipid is derivatized).

    • Quantify the peak area of the intact 18:1 Hemi BMP (S,R) to determine the rate of degradation.[6][7]

2. Mass Spectrometry (MS):

  • Principle: Mass spectrometry offers high sensitivity and specificity for identifying and quantifying the parent lipid and its degradation products.

  • Methodology:

    • Prepare samples as described for HPLC analysis.

    • Introduce the lipid extract into a mass spectrometer (e.g., via electrospray ionization).

    • Monitor the abundance of the molecular ion of 18:1 Hemi BMP (S,R) and the expected masses of its potential degradation products (e.g., lyso-forms, di-lyso-forms, free fatty acids).

    • Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for separating and identifying the different lipid species in the mixture.[8][9][10]

Signaling Pathways and Biological Role

BMPs are not considered classical signaling molecules that bind to specific receptors to initiate a cascade. Instead, their "signaling" role is more structural and functional within the lysosome, where they act as key modulators of enzymatic activity and membrane dynamics.

Role in Lysosomal Function:

  • Enzyme Activation: The negatively charged headgroup of BMP at the acidic pH of the lysosome serves as an anchor point for various soluble lysosomal enzymes, facilitating their interaction with lipid substrates embedded in the intraluminal vesicle membranes.[11][12] This is crucial for the degradation of sphingolipids and other complex lipids.

  • Cholesterol Trafficking: BMP plays a vital role in the egress of cholesterol from the lysosome, a process that is defective in Niemann-Pick type C disease.

  • Membrane Dynamics: The conical shape of BMP molecules is thought to induce negative curvature in membranes, which is important for the formation of intraluminal vesicles within multivesicular bodies.

The specific role of the 18:1 Hemi BMP (S,R) isoform in these processes is not yet fully elucidated but is presumed to be similar to that of other BMP species, with potential subtle differences arising from its unique stereochemistry and the presence of a third acyl chain.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Caption: General structure of 18:1 Hemi BMP (S,R).

G Proposed Degradation Pathway of 18:1 Hemi BMP (S,R) HemiBMP 18:1 Hemi BMP (S,R) LysoBMP1 Diacyl-lyso-BMP HemiBMP->LysoBMP1 PLA2G15 FFA Oleic Acid HemiBMP->FFA LysoBMP2 Monoacyl-lyso-BMP LysoBMP1->LysoBMP2 PLA2G15 LysoBMP1->FFA GPG Glycerophosphoglycerol LysoBMP2->GPG PLA2G15 LysoBMP2->FFA

Caption: Proposed enzymatic degradation of 18:1 Hemi BMP (S,R).

G Role of BMP in Lysosomal Lipid Degradation cluster_lysosome Lysosome (Acidic pH) ILV Intraluminal Vesicle (BMP-rich membrane) Enzyme Soluble Lysosomal Hydrolase (e.g., GBA) Enzyme->ILV Electrostatic interaction Substrate Lipid Substrate (e.g., Glucosylceramide) Enzyme->Substrate Hydrolysis Substrate->ILV Embedded in membrane Product Degradation Products Substrate->Product

Caption: Functional role of BMP in facilitating enzymatic lipid degradation.

Conclusion

18:1 Hemi BMP (S,R) is a specialized lipid with unique chemical properties that underpin its stability and biological function within the lysosome. While specific data on this particular isoform is limited, by understanding the principles governing the behavior of BMP lipids in general, researchers can effectively design experiments and interpret results. Further investigation into the quantitative stability and specific biological roles of 18:1 Hemi BMP (S,R) will be crucial for advancing its potential applications in both basic research and therapeutic development.

References

The Stereochemistry of Hemi BMP (S,R): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Analysis, and Biological Function for Drug Development Professionals

Hemi BMP, a member of the bis(monoacylglycero)phosphate (BMP) family of lipids, is a critical component of lysosomal membranes, playing a pivotal role in lipid metabolism and cellular homeostasis. The stereochemical configuration of Hemi BMP significantly influences its biological activity and stability, making a thorough understanding of its properties essential for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the stereochemistry of Hemi BMP, with a focus on the (S,R) isomer, covering its synthesis, analytical characterization, and known biological functions.

Introduction to Hemi BMP Stereochemistry

Bis(monoacylglycero)phosphate (BMP) and its hemi-forms are unique glycerophospholipids predominantly found in the inner membranes of late endosomes and lysosomes.[1] Unlike most cellular phospholipids that possess an sn-3-glycerophosphate backbone, the biologically prevalent form of BMP features an unusual sn-1, sn-1' stereoconfiguration.[1] The naturally abundant and most stable stereoisomer is the (S,S)-BMP, which is resistant to degradation by many lysosomal phospholipases.[2][3]

Hemi BMP is a tri-acylated derivative of BMP. The (S,R) designation refers to the stereochemistry at the two chiral glycerol centers. Understanding the synthesis and biological activity of specific stereoisomers, such as (S,R)-Hemi BMP, is crucial for elucidating their precise roles in lysosomal function and for developing targeted therapeutics for lysosomal storage diseases and other related disorders.

Synthesis of Hemi BMP Stereoisomers

Proposed Enzymatic Synthesis of Hemi BMP

The following protocol outlines a general strategy for the synthesis of Hemi-BMPs using PLD-mediated transphosphatidylation. To achieve a specific stereoisomer like (S,R)-Hemi BMP, stereochemically defined precursors would be required.

Experimental Protocol: Phospholipase D-Catalyzed Synthesis of Hemi BMP

Materials:

  • Phospholipase D (PLD) from Streptomyces sp.

  • Phosphatidylcholine (PC) with desired fatty acid composition

  • Monoacylglycerol (MAG) with desired fatty acid composition and stereochemistry (e.g., a racemic mixture or a specific enantiomer)

  • Biphasic solvent system (e.g., diethyl ether and acetate buffer, pH 5.6)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water)

Procedure:

  • Reaction Setup: Prepare a biphasic system consisting of an organic solvent (e.g., diethyl ether) and an aqueous buffer (e.g., acetate buffer, pH 5.6).

  • Substrate Addition: Dissolve the phosphatidylcholine and monoacylglycerol substrates in the organic phase. A typical molar ratio of PC to MAG is 1:5.[7]

  • Enzyme Addition: Add Phospholipase D to the aqueous phase. The optimal enzyme loading should be determined empirically, but a starting point of 5 U has been reported.[7]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous stirring for a set period (e.g., 2 hours).[7]

  • Reaction Quenching: Stop the reaction by adding a solvent like ethanol or by heat inactivation of the enzyme.

  • Extraction: Extract the lipids from the reaction mixture using a standard lipid extraction method (e.g., Folch or Bligh-Dyer).

  • Purification: Purify the Hemi-BMP product from the lipid extract using silica gel column chromatography. A typical solvent system for elution is a mixture of chloroform, methanol, and water.[5]

  • Analysis: Analyze the purified product by thin-layer chromatography (TLC) and confirm its identity and purity using techniques like HPLC and mass spectrometry.

Logical Workflow for Hemi BMP Synthesis

G cluster_synthesis Enzymatic Synthesis of Hemi BMP PC Phosphatidylcholine (PC) Reaction Transphosphatidylation Reaction in Biphasic System PC->Reaction MAG Monoacylglycerol (MAG) MAG->Reaction PLD Phospholipase D (PLD) PLD->Reaction Extraction Lipid Extraction Reaction->Extraction Purification Silica Gel Chromatography Extraction->Purification HemiBMP Purified Hemi BMP Purification->HemiBMP

Caption: Workflow for the enzymatic synthesis of Hemi BMP.

Analytical Methods for Stereochemical Characterization

Determining the stereochemistry of Hemi BMP is crucial for understanding its biological function. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.

Chiral HPLC for Hemi BMP Enantiomer Separation

While a specific, validated protocol for Hemi BMP is not widely published, a method can be proposed based on the successful separation of other chiral lipids.

Proposed Experimental Protocol: Chiral HPLC of Hemi BMP Enantiomers

Instrumentation:

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak or a Pirkle-type column)

Mobile Phase:

  • A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used for normal-phase chiral separations. The exact ratio would need to be optimized to achieve baseline separation of the enantiomers.

Procedure:

  • Sample Preparation: Dissolve the purified Hemi BMP sample in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Elution: Elute the enantiomers with the optimized mobile phase at a constant flow rate.

  • Detection: Detect the separated enantiomers using a suitable detector.

  • Analysis: The retention times of the different stereoisomers will allow for their separation and quantification. Commercially available standards of known stereochemistry (e.g., (S,R)-Hemi BMP) should be used to confirm peak identity.

Biological Activity and Stereochemical Significance

The stereochemistry of BMPs has a profound impact on their biological function, primarily within the lysosome.

Stereoisomer Stability in Lysosomes

Studies have shown that the (S,S) stereoisomer of BMP is significantly more resistant to degradation by lysosomal phospholipases compared to the (R,R) and (R,S) isomers.[2][3] This stability is thought to be crucial for its function as a key lipid component of intraluminal vesicles.

StereoisomerRelative Stability in Lysosomal ExtractsReference
(S,S)-BMPHigh[2][3]
(R,S)-BMPLow[2]
(R,R)-BMPLow[2]
Modulation of Lysosomal Enzyme Activity

BMP is a known cofactor for several lysosomal enzymes, including acid sphingomyelinase (ASM).[8][9] It is believed that the negatively charged headgroup of BMP provides a docking site for these enzymes on the surface of intraluminal vesicles. The specific effects of different Hemi BMP stereoisomers on enzyme kinetics have not been extensively reported, but it is an active area of research.

Proposed Experimental Protocol: Assay of Acid Sphingomyelinase Activity with Hemi BMP Stereoisomers

Materials:

  • Recombinant human acid sphingomyelinase (ASM)

  • Sphingomyelin substrate (e.g., with a fluorescent or radiolabeled headgroup)

  • Liposomes containing a defined lipid composition (e.g., phosphatidylcholine, cholesterol)

  • Hemi BMP stereoisomers ((S,R), (S,S), etc.)

  • Assay buffer (e.g., acetate buffer, pH 4.5)

Procedure:

  • Liposome Preparation: Prepare liposomes incorporating the sphingomyelin substrate and the different Hemi BMP stereoisomers at various molar ratios.

  • Enzyme Reaction: Initiate the reaction by adding ASM to the liposome suspension.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a suitable quenching agent.

  • Product Quantification: Quantify the amount of product (e.g., phosphocholine) formed using an appropriate detection method (e.g., fluorescence or scintillation counting).

  • Data Analysis: Determine the kinetic parameters (e.g., Vmax, Km) of ASM in the presence of each Hemi BMP stereoisomer to assess their modulatory effects.

Role in Lysosomal Function and Signaling

Hemi BMP does not appear to initiate classical signaling cascades but rather acts as a critical modulator of the lysosomal environment. Its primary roles include serving as a structural component of intraluminal vesicles and as a cofactor for lipid-degrading enzymes and lipid transport proteins.

Signaling and Interaction Pathway of BMP in the Lysosome

G cluster_lysosome Lysosomal Lumen (Acidic pH) BMP BMP / Hemi BMP (S,S) or (S,R) ILV Intraluminal Vesicle (ILV) Membrane BMP->ILV incorporates into ASM Acid Sphingomyelinase (ASM) ILV->ASM provides docking site for Hsp70 Hsp70 ILV->Hsp70 binds NPC2 NPC2 Protein ILV->NPC2 interacts with LMP Lysosomal Membrane Permeabilization ASM->LMP influences Hsp70->LMP stabilizes against Cholesterol Cholesterol Transport NPC2->Cholesterol facilitates

Caption: Interactions of BMP within the lysosome.

Conclusion and Future Directions

The stereochemistry of Hemi BMP is a critical determinant of its function within the lysosome. The (S,S) isomer is known for its stability, while the roles of other stereoisomers like (S,R)-Hemi BMP are still being elucidated. The development of robust stereoselective synthesis and analytical methods is paramount for advancing our understanding of these complex lipids. For drug development professionals, a deeper insight into the structure-activity relationships of Hemi BMP stereoisomers will be invaluable for designing novel therapeutics that target lysosomal dysfunction. Future research should focus on obtaining detailed quantitative data on the biological activities of all Hemi BMP stereoisomers and on elucidating their precise interactions with lysosomal proteins. This knowledge will be instrumental in harnessing the therapeutic potential of these unique lipids.

References

An In-depth Technical Guide to the Biological Functions of Hemi-bis(monoacylglycero)phosphate (BMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemi-bis(monoacylglycero)phosphate (HBMP), more commonly known as bis(monoacylglycero)phosphate (BMP) or lysobisphosphatidic acid (LBPA), is a unique anionic glycerophospholipid primarily localized within the late endosomes and lysosomes of eukaryotic cells.[1][2] Despite being a minor component of total cellular lipids, typically less than 1%, its concentration is significantly elevated in the inner membranes of these organelles, where it can constitute up to 15-20 mol% of the total phospholipids.[3][4] This enrichment underscores its critical and specialized roles in lysosomal function and cellular homeostasis.

Structurally, BMP is characterized by a glycerol-phosphate-glycerol backbone with a fatty acid esterified to each of the outer glycerol moieties. A key feature of BMP is its unusual sn-1,1' stereoconfiguration, which renders it resistant to the acidic hydrolases present in the lysosomal lumen.[5] This resistance allows BMP to function as a stable platform for various lysosomal processes.

Dysregulation of BMP metabolism and cellular levels has been implicated in a growing number of pathologies, including lysosomal storage diseases (LSDs), neurodegenerative disorders such as Alzheimer's and Parkinson's disease, cancer, and drug-induced phospholipidosis.[5][6][7] Consequently, BMP is emerging as a critical lipid in cell biology and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological functions of BMP, including its metabolism, role in signaling, and involvement in disease, supplemented with quantitative data, experimental protocols, and pathway visualizations.

Core Biological Functions

BMP's strategic localization within the late endosomes and lysosomes dictates its primary functions, which revolve around the regulation of lysosomal lipid and protein trafficking and degradation.

A Platform for Lysosomal Enzyme Activation

The acidic environment of the lysosome protonates the phosphate group of BMP, conferring it a net negative charge. This allows BMP to serve as an electrostatic docking site for positively charged domains of various lysosomal hydrolases and activator proteins.[8] This interaction is crucial for the catalytic activity of several key enzymes involved in lipid catabolism.

  • Acid Sphingomyelinase (ASM): BMP is a critical cofactor for ASM, the enzyme responsible for the hydrolysis of sphingomyelin to ceramide. The interaction between BMP and ASM is essential for the degradation of sphingomyelin-rich membranes within the lysosome.[5]

  • Glucocerebrosidase (GCase): BMP activates GCase, the enzyme deficient in Gaucher disease, which hydrolyzes glucosylceramide.[8]

  • Sphingolipid Activator Proteins (Saposins): BMP interacts with saposins (A, B, C, and D), which are essential for the breakdown of various sphingolipids. For instance, Saposin C requires BMP to extract glucosylceramide from membranes and present it to GCase.[9] Saposin B's ability to mobilize lipids from intralysosomal vesicles is dependent on an acidic pH and the presence of anionic lipids like BMP.[10]

Regulation of Cholesterol Trafficking

BMP plays a pivotal role in the egress of cholesterol from the lysosome. It directly interacts with the cholesterol transport proteins Niemann-Pick C1 (NPC1) and Niemann-Pick C2 (NPC2).[11] This interaction facilitates the transfer of cholesterol from the lysosomal lumen to the limiting membrane, from where it can be distributed to other cellular compartments. Disruption of this process leads to the accumulation of cholesterol within lysosomes, a hallmark of Niemann-Pick type C disease.

Modulation of Membrane Dynamics

The unique conical shape of BMP is thought to induce negative membrane curvature, which is important for the formation of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). These ILVs are subsequently delivered to the lysosome for degradation. By influencing membrane curvature, BMP contributes to the dynamic nature of the endo-lysosomal system.[5]

Quantitative Data on BMP Levels

The concentration and fatty acid composition of BMP vary significantly between different tissues and are altered in various disease states. The following tables summarize some of the available quantitative data.

Tissue/Cell TypeBMP Concentration (% of total phospholipids)Predominant Fatty Acyl ChainsReference
Alveolar Macrophages~18%18:1, 18:2, 22:6[2]
Most Mammalian Tissues< 1%18:1[2]
Late Endosomes/Lysosomesup to 15%Variable[4]

Table 1: BMP Concentration in Healthy Tissues and Organelles.

DiseaseTissue/Cell LineChange in BMP LevelsPredominant Fatty Acyl ChainsReference
GM1 GangliosidosisHuman BrainDramatic Increase18:0, 18:1, 22:6[2]
GM2 Gangliosidosis (Sandhoff)Mouse BrainDramatic Increase22:6[2]
Niemann-Pick Type CFibroblastsIncreased18:1[7]
Gaucher DiseaseMacrophagesIncreasedNot specified[7]
Breast Cancer Cell Lines (MDA-MB-231, MCF7, SKBR3)-Reduced vs. non-transformed cells22:6 enriched[5]
Alzheimer's DiseaseHuman BrainAlteredNot specified[12]
Parkinson's DiseaseHuman BrainAlteredNot specified[12]

Table 2: Alterations in BMP Levels in Various Diseases.

Signaling and Metabolic Pathways

BMP Metabolic Pathway

The biosynthesis of BMP is a complex process that is still being fully elucidated. The primary precursor for BMP is phosphatidylglycerol (PG), which is synthesized in the mitochondria. PG is then transported to the late endosomes and lysosomes where it undergoes a series of enzymatic modifications to form the mature sn-1,1'-BMP. Key enzymes recently identified in this pathway include CLN8, CLN5, PLD3, and PLD4.[2][13] The degradation of BMP is primarily carried out by the lipase ABHD6.[5]

BMP_Metabolism cluster_mito Mitochondrial Synthesis cluster_lyso Lysosomal Modification Mitochondria Mitochondria PG Phosphatidylglycerol (PG) Mitochondria->PG Synthesis Late_Endosome_Lysosome Late Endosome / Lysosome PG->Late_Endosome_Lysosome Transport LPG Lyso-PG PG->LPG PLA2 Acyl_PG Acyl-PG (Hemi-BMP) PG->Acyl_PG Transacylase (e.g., PLA2G4 family) sn3_1_BMP sn-3,1'-BMP LPG->sn3_1_BMP Transacylase (e.g., CLN8) BMP sn-1,1'-BMP Acyl_PG->BMP Hydrolysis sn1_1_LPG sn-1,1'-Lyso-PG sn3_1_BMP->sn1_1_LPG Remodeling sn1_1_LPG->BMP Transacylase (e.g., CLN5, PLD3/4) Degradation_Products Degradation Products (Glycerol, Fatty Acids) BMP->Degradation_Products ABHD6

A simplified diagram of the proposed BMP metabolic pathway.
BMP Signaling in Lysosomal Function

While not a classical signaling molecule that initiates a widespread kinase cascade, BMP's function as a lipid cofactor and organizer within the lysosome can be considered a form of localized signaling. By recruiting and activating specific proteins, it initiates a series of events that lead to the degradation of substrates and maintenance of lysosomal homeostasis.

BMP_Signaling cluster_sphingolipid Sphingolipid Degradation cluster_cholesterol Cholesterol Egress BMP BMP ASM Acid Sphingomyelinase (ASM) BMP->ASM Activates GCase Glucocerebrosidase (GCase) BMP->GCase Activates SapC Saposin C BMP->SapC Binds NPC2 NPC2 BMP->NPC2 Binds Sphingomyelin Sphingomyelin ASM->Sphingomyelin Hydrolyzes Ceramide Ceramide Glucose_Ceramide Glucose + Ceramide GCase->Glucose_Ceramide Hydrolyzes Glucosylceramide Glucosylceramide Glucosylceramide->GCase SapC->Glucosylceramide Presents Cholesterol_Lumen Lysosomal Cholesterol NPC2->Cholesterol_Lumen Extracts NPC1 NPC1 Cholesterol_Membrane Membrane Cholesterol NPC1->Cholesterol_Membrane Exports Cholesterol_Lumen->NPC1 Transfers to

BMP's role in initiating lysosomal degradation pathways.

Experimental Protocols

Extraction of BMP from Cultured Cells

This protocol is adapted from standard lipid extraction methods, optimized for the analysis of anionic phospholipids like BMP.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Sonicator

  • Nitrogen gas stream

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Scrape cells into 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Remove the supernatant and add 2 mL of MeOH to the cell pellet. Vortex thoroughly.

  • Add 4 mL of CHCl₃ and vortex for 1 minute.

  • Sonicate the mixture for 15 minutes in a water bath sonicator.

  • Add 1.8 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in a suitable solvent (e.g., CHCl₃:MeOH 2:1, v/v) for downstream analysis.

Quantification of BMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of BMP species.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

  • A suitable reversed-phase or HILIC column for lipid separation.

General Workflow:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable injection solvent.

  • Chromatographic Separation: Inject the sample onto the LC system. Use a gradient of mobile phases (e.g., a water/acetonitrile/isopropanol system with an ammonium formate additive) to separate the different lipid classes. BMP will elute at a characteristic retention time.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Perform a full scan to identify the [M-H]⁻ ions of potential BMP species based on their mass-to-charge ratio (m/z).

    • Perform tandem MS (MS/MS) on the precursor ions of interest. BMP species will produce characteristic fragment ions upon collision-induced dissociation, allowing for their unambiguous identification and differentiation from isomers like phosphatidylglycerol (PG).

  • Quantification: Include a known amount of an internal standard (e.g., a deuterated or odd-chain BMP species) in the sample before extraction. The peak area of the endogenous BMP species is normalized to the peak area of the internal standard for accurate quantification.

LCMS_Workflow Start Lipid Extract LC Liquid Chromatography (Separation by polarity) Start->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) LC->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Select Precursor Ion Data_Analysis Data Analysis (Identification & Quantification) MS2->Data_Analysis Fragment Ion Spectra End Quantitative BMP Profile Data_Analysis->End

A general workflow for the analysis of BMP by LC-MS/MS.

Conclusion and Future Directions

Hemi-bis(monoacylglycero)phosphate is a fascinating and functionally significant lipid that plays a central role in the biology of the lysosome. Its unique structure and restricted localization make it a critical regulator of lipid metabolism and cellular homeostasis. The growing body of evidence linking BMP to a variety of human diseases highlights its potential as both a biomarker and a therapeutic target.

Future research will likely focus on several key areas:

  • Elucidation of the complete BMP metabolic network: Identifying all the enzymes and regulatory mechanisms that control BMP synthesis, remodeling, and degradation.

  • Understanding the specific roles of different BMP molecular species: The fatty acid composition of BMP varies, and these variations likely have functional consequences that are not yet fully understood.

  • Developing specific modulators of BMP metabolism: The ability to pharmacologically increase or decrease BMP levels could provide novel therapeutic strategies for a range of diseases.

  • Refining BMP as a clinical biomarker: Further validation of changes in BMP levels in easily accessible biofluids like plasma or urine is needed to establish its utility in diagnosing and monitoring disease progression.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the burgeoning field of BMP biology. As our understanding of this enigmatic lipid continues to grow, so too will its importance in human health and disease.

References

The Role of 18:1 Hemi-BMP as a Precursor in Bis(monoacylglycero)phosphate (BMP) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(monoacylglycero)phosphate (BMP) is an anionic glycerophospholipid uniquely enriched in the inner membranes of late endosomes and lysosomes. Its presence is critical for the structural integrity of these organelles and for the catabolism of various lipids, including sphingolipids and cholesterol. The dysregulation of BMP levels is a hallmark of numerous lysosomal storage disorders (LSDs) and has been implicated in other pathologies, making its biosynthetic pathway a key area of investigation. While several pathways for BMP synthesis have been proposed, mounting evidence points to the crucial role of partially acylated intermediates. This technical guide provides an in-depth examination of 18:1 Hemi-BMP, a tri-acylated precursor, and its role in the generation of the mature, di-acylated 18:1 BMP. We will detail the proposed enzymatic pathways, present available quantitative data, outline relevant experimental protocols, and visualize the core biochemical processes.

Introduction to BMP and its Precursors

Bis(monoacylglycero)phosphate, historically known as lysobisphosphatidic acid (LBPA), is distinguished by its sn-1:sn-1' stereoconfiguration, which confers resistance to many lysosomal phospholipases. The fatty acid composition of BMP is tissue- and cell-type specific, with oleic acid (18:1) being one of the most abundant acyl chains.

The synthesis of BMP is not a de novo process in the classical sense but rather a remodeling pathway originating from other glycerophospholipids, primarily phosphatidylglycerol (PG). Two major pathways are currently under investigation:

  • The Lyso-PG (LPG) Acylation Pathway: In this pathway, PG is first deacylated by a phospholipase A-type enzyme to form lysophosphatidylglycerol (LPG). Subsequently, a transacylase, such as the recently identified lysosomal enzyme CLN5, transfers a fatty acyl chain to LPG to form BMP.

  • The Acyl-PG (Hemi-BMP) Pathway: This pathway involves the acylation of PG by a transacylase to form a tri-acylated intermediate known as acyl-PG or Hemi-BMP. This intermediate is then hydrolyzed by a lipase to remove one acyl chain, yielding the final BMP molecule.

This guide will focus on the second pathway, specifically examining the role of 18:1 Hemi-BMP as a direct precursor to 18:1 BMP.

The Hemi-BMP to BMP Conversion Pathway

The conversion of Hemi-BMP to BMP is a critical final step in this biosynthetic route. This process involves the selective removal of one of the three acyl chains from the Hemi-BMP molecule.

Key Enzymes in the Hemi-BMP Pathway

Several enzyme families have been implicated in the synthesis and hydrolysis of Hemi-BMP:

  • Hemi-BMP Synthesis (Acylation of PG):

    • Cytosolic Phospholipase A2 (cPLA2) Group IV Family: Members of this family, such as PLA2G4D and PLA2G4E, have been identified as possessing the transacylase activity necessary to convert PG to Hemi-BMP. This reaction typically occurs outside of acidic organelles, with an optimal pH around 6.5.[1]

    • Phospholipase D (PLD): PLD can catalyze transphosphatidylation reactions, which, in the presence of monoacylglycerols, can lead to the formation of Hemi-BMP.[2]

  • Hemi-BMP Hydrolysis (Conversion to BMP):

    • Pancreatic Lipase Family: Several members of this family, including Pancreatic Lipase Related Protein 2 (PLRP2), Lipase C (LIPC), and Lipoprotein Lipase (LPL), have been shown to possess the hydrolase activity required to convert Hemi-BMP to BMP.[3][4] These enzymes can be active in the extracellular space, suggesting that BMP synthesis is not exclusively an intracellular process.[3]

Quantitative Data on BMP Synthesis

While direct kinetic data for the enzymatic conversion of 18:1 Hemi-BMP to BMP is limited, cell-based studies provide valuable quantitative insights into the dynamics of BMP synthesis upon precursor supplementation.

Table 1: Cellular BMP Levels Following Precursor Supplementation

Cell LinePrecursor SupplementedPrecursor ConcentrationDuration of IncubationFold Increase in Total BMPReference
RAW 264.7 Macrophages18:1/18:1-PG30 µmol/LNot specified~2-fold[5]
HMC3 and HEK293T cells18:1 Lyso-PG and 18:1 MAGNot specifiedNot specified~3-fold (compared to lyso-PG alone)[6]
HMC3 and HEK293T cells18:1 Lyso-PGNot specified6 hours~2-3-fold[7]
HMC3 cells18:1/18:1 PGNot specified6 hours~2-3-fold[7]

Note: These studies highlight the cellular capacity to convert precursors into BMP but do not isolate the specific contribution of the Hemi-BMP intermediate.

Experimental Protocols

Enzymatic Synthesis of 18:1 Hemi-BMP

This protocol is adapted from a method utilizing Phospholipase D (PLD) for the synthesis of Hemi-BMPs.[2]

Materials:

  • Phospholipase D (PLD) from Streptomyces sp.

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (18:1 PC)

  • 1-oleoyl-rac-glycerol (18:1 MAG)

  • Biphasic solvent system (e.g., diethyl ether and aqueous buffer)

  • Reaction buffer (e.g., sodium acetate buffer, pH 5.6)

Procedure:

  • Prepare a biphasic reaction mixture containing the aqueous buffer with dissolved PLD and the organic phase with the lipid substrates (18:1 PC and 18:1 MAG). A typical molar ratio of PC to MAG is 1:5.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitor the reaction progress over time (e.g., 2 hours) by taking aliquots from the organic phase and analyzing them by HPLC or TLC.

  • Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a solvent like ethanol).

  • Purify the resulting 18:1 Hemi-BMP from the reaction mixture using column chromatography.

In Vitro Hemi-BMP to BMP Conversion Assay

This protocol is a generalized procedure based on methods used to screen for Hemi-BMP hydrolase activity.[3]

Materials:

  • Purified 18:1 Hemi-BMP

  • Enzyme source (e.g., purified lipase, cell lysate, or conditioned cell culture medium)

  • Reaction buffer with appropriate pH for the enzyme being tested (e.g., PBS pH 7.4 for serum enzymes)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Quenching solvent (e.g., methanol/chloroform mixture)

  • Internal standards for lipidomics analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, BSA, and the enzyme source.

  • Initiate the reaction by adding a known concentration of 18:1 Hemi-BMP (e.g., 0.5 mM).

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a quenching solvent to precipitate proteins and extract lipids.

  • Analyze the lipid extract by LC-MS/MS to quantify the remaining 18:1 Hemi-BMP and the newly formed 18:1 BMP.

Lipid Extraction and LC-MS/MS Analysis of BMP and Hemi-BMP

This protocol outlines a general workflow for the analysis of BMP and its precursors from biological samples.

4.3.1. Lipid Extraction (MTBE Method)

  • Homogenize the sample in a mixture of methanol and MTBE (1:3 v/v) containing an internal standard for BMP.

  • Add water to induce phase separation.

  • Centrifuge to pellet the protein and separate the aqueous and organic phases.

  • Collect the upper organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol/water).

4.3.2. LC-MS/MS Analysis

  • Chromatography: Use a reverse-phase C18 column to separate the lipids based on their hydrophobicity. A gradient of mobile phases, such as water/acetonitrile with ammonium formate and isopropanol/acetonitrile with ammonium formate, is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM), using specific precursor-product ion transitions for each lipid of interest.

Table 2: Example LC-MS/MS Parameters for 18:1 Hemi-BMP and 18:1 BMP

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
18:1/18:1/18:1 Hemi-BMP (54:3)1057.2603.717
18:1/18:1 BMP (36:2)792.58339.323

Visualizations

Biosynthetic Pathways of BMP

BMP_Biosynthesis cluster_pathway1 LPG Acylation Pathway cluster_pathway2 Hemi-BMP Pathway PG1 Phosphatidylglycerol (PG) LPG Lyso-PG (LPG) PG1->LPG Phospholipase A BMP1 BMP LPG->BMP1 Transacylase (e.g., CLN5) PG2 Phosphatidylglycerol (PG) HemiBMP Hemi-BMP (acyl-PG) PG2->HemiBMP Transacylase (e.g., PLA2G4) BMP2 BMP HemiBMP->BMP2 Lipase (e.g., PLRP2)

Caption: Proposed biosynthetic pathways for BMP.

Experimental Workflow for Hemi-BMP to BMP Conversion Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start with Purified 18:1 Hemi-BMP and Enzyme Source reaction In Vitro Reaction (37°C, defined time) start->reaction quench Quench Reaction & Lipid Extraction (MTBE) reaction->quench lc Liquid Chromatography (Reverse Phase) quench->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Analysis (Quantification of 18:1 Hemi-BMP and 18:1 BMP) ms->data

Caption: Workflow for analyzing Hemi-BMP to BMP conversion.

Conclusion

The synthesis of BMP is a complex and highly regulated process that is crucial for lysosomal function. The identification of Hemi-BMP as a key intermediate provides a deeper understanding of this pathway and offers new targets for studying diseases associated with BMP dysregulation. While 18:1 Hemi-BMP is a confirmed precursor, further research is needed to elucidate the precise kinetics and regulatory mechanisms of its conversion to BMP. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to quantitatively investigate this important step in lipid metabolism, paving the way for a more complete understanding of lysosomal biology and the development of novel therapeutic strategies for lysosomal storage disorders.

References

18:1 Hemi BMP (S,R) in lysosomal lipid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 18:1 Hemi-BMP (S,R) in Lysosomal Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(monoacylglycero)phosphate (BMP), a unique anionic phospholipid, is a critical component of the lysosomal system, primarily localized to the inner membranes of late endosomes and lysosomes.[1] Its unusual sn-1,sn-1' stereoconfiguration is thought to confer resistance to degradation by many lysosomal phospholipases, allowing it to function as a key regulator of lipid catabolism.[2] Alterations in BMP levels are a well-established hallmark of numerous lysosomal storage diseases (LSDs) and drug-induced phospholipidosis.[2] This guide focuses on a related but less understood species, 18:1 Hemi-BMP (S,R), a tri-acylated glycerophospholipid that appears to be a key intermediate in BMP metabolism. We will explore its structure, biosynthesis, role in lysosomal function, and the analytical methods used for its study.

Introduction to BMP and Hemi-BMP

Bis(monoacylglycero)phosphate, historically known as lysobisphosphatidic acid (LBPA), is not merely a structural lipid but an active participant in lysosomal function. Within the acidic milieu of the lysosome, BMP's negatively charged phosphate group serves as an essential docking site and cofactor for various hydrolases and lipid-binding proteins.[2] This interaction is crucial for the sequential degradation of complex lipids, particularly sphingolipids.[2]

Hemi-BMP is a tri-acylated structural variant of the more common di-acylated BMP.[3][4] The specific molecule 18:1 Hemi-BMP (S,R) is structurally defined as sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol.[4][5] It contains three oleoyl (18:1) fatty acid chains. Studies suggest that Hemi-BMP is a metabolic precursor to BMP, with its accumulation preceding the synthesis of the final di-acylated BMP molecule.[6][7]

Biosynthesis and Degradation Pathways

The synthesis of BMP is complex and not yet fully elucidated, but it is widely accepted that phosphatidylglycerol (PG) serves as a primary precursor.[8] The pathway involves a series of deacylation and transacylation reactions, with Hemi-BMP emerging as a key intermediate.

Signaling Pathway: BMP Biosynthesis

The following diagram illustrates a proposed pathway for the synthesis of BMP, highlighting the role of Hemi-BMP. The process begins with the precursor PG and involves several enzymatic steps, including the activities of phospholipases and the recently identified BMP synthase, CLN5.[9]

BMP_Synthesis Proposed Biosynthesis Pathway of BMP cluster_synthesis Synthesis Pathway cluster_alternative Alternative Pathway PG Phosphatidylglycerol (PG) (di-18:1) LPG Lyso-PG (LPG) PG->LPG PLA2 HemiBMP 18:1 Hemi-BMP (tri-18:1) LPG->HemiBMP + Acyl-CoA Transacylase BMP di-18:1 BMP (S,S-BMP) HemiBMP->BMP Deacylation (e.g., PLRP2) BMP->LPG PLA2G15 (BMP Hydrolase) BDP Bis(diacylglycero)phosphate (BDP) BDP->HemiBMP Deacylation

Caption: Proposed biosynthetic pathways for BMP, highlighting Hemi-BMP as a key intermediate.

The degradation of BMP is primarily carried out by the lysosomal phospholipase A2, PLA2G15, which functions as a BMP hydrolase.[10] This enzyme can deacylate BMP back to Lyso-PG (LPG).[10] The unique S,S stereoconfiguration and the sn-2, sn-2' esterification of the most stable BMP isomers confer significant resistance to this hydrolysis, which is crucial for its function.[11] Pancreatic lipase related protein 2 (PLRP2) has also been shown to hydrolyze both BMP and Hemi-BMP.[2]

Role in Lysosomal Lipid Metabolism

BMP's primary role is to act as a scaffold on the surface of intralysosomal vesicles (ILVs), creating a microenvironment conducive to lipid catabolism.[1]

Logical Relationship: BMP's Function in Lipid Catabolism

The diagram below outlines the mechanism by which BMP facilitates the degradation of sphingolipids, a process that is impaired in many LSDs.

BMP_Function Mechanism of BMP-Facilitated Lipid Degradation cluster_membrane Intralysosomal Vesicle (ILV) Membrane cluster_lumen Lysosomal Lumen (pH ~4.5-5.0) BMP BMP Substrate Glycosphingolipid (e.g., Glucosylceramide) BMP->Substrate Presents Products Degradation Products (Ceramide + Glucose) Substrate->Products Catalyzes Degradation SAP Activator Protein (e.g., Saposin C) SAP->BMP Binds to (Electrostatic) Hydrolase Lysosomal Hydrolase (e.g., GBA) Hydrolase->SAP Recruited by Hydrolase->Products Catalyzes Degradation

Caption: BMP on ILV membranes recruits activator proteins and hydrolases to degrade lipids.

BMP is an essential cofactor for numerous lysosomal enzymes, including:

  • Acid Sphingomyelinase (ASM) : For sphingomyelin degradation.[2]

  • Glucocerebrosidase (GBA) : For glucosylceramide degradation (deficient in Gaucher disease).[1]

  • Lysosomal Phospholipase A2 (LPLA2) : BMP stimulates its activity towards other phospholipids.[2]

  • NPC2 : Involved in cholesterol efflux from the lysosome.[12]

While the specific role of Hemi-BMP is still under investigation, its status as a biosynthetic intermediate suggests that its cellular levels are tightly linked to the overall BMP pool and, consequently, to the efficiency of lysosomal lipid processing.

Quantitative Data in Lysosomal Storage Diseases

Elevated levels of BMP are a consistent finding in a wide range of LSDs. The accumulation is considered a secondary effect of the primary substrate storage, reflecting the lysosome's attempt to ramp up its degradative capacity.

Disease ModelLipid SpeciesFold Change / Concentration ChangeReference(s)
Gaucher Disease (THP-1 Macrophage Model)Total BMP~1.4-fold increase (Control: ~2.6 nmol/mg protein; Gaucher Model: 3.6 nmol/mg protein)[13]
Gaucher Model + Linoleic Acid (24h)Total BMPReduced to near-control levels (2.3 nmol/mg protein)[13]
Gaucher Model + Linoleic Acid (24h)BMP (18:1/18:2)~9-fold increase [13]
Niemann-Pick Disease Type C (Fibroblasts)BMP (18:1/18:1)Strongly accumulated compared to control cells.[14]
Niemann-Pick Disease Type C (Fibroblasts)Long-chain BMPsAlmost completely absent compared to control cells.[14]
HEK293T Cells + ¹³C-PG (50 µM for 24h)¹³C-Hemi-BMPReaches concentration of ~12 pmol / 10⁶ cells .[6]
HEK293T Cells + ¹³C-PG (50 µM for 24h)¹³C-BMPReaches concentration of ~150 pmol / 10⁶ cells .[6]

Experimental Protocols

Accurate analysis of Hemi-BMP and BMP requires specialized methods for organelle isolation, lipid extraction, and analytical separation.

Protocol 1: Isolation of Lysosomes from Cultured Cells (Lyso-IP)

This protocol is adapted from immunopurification methods for high-purity lysosome preparations.[15]

  • Cell Culture: Grow cells (e.g., HEK293T expressing TMEM192-3xHA tag) to ~80-90% confluency in appropriate media.

  • Harvesting: Aspirate media, wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold KPBS (136 mM KCl, 10 mM KH₂PO₄, pH 7.25).

  • Cell Lysis: Pellet cells at 1,000 x g for 2 min at 4°C. Resuspend the pellet in 1 mL KPBS with protease inhibitors. Lyse cells using a 2 mL Dounce homogenizer with ~30 strokes on ice.

  • Post-Nuclear Supernatant (PNS) Preparation: Centrifuge the lysate at 1,000 x g for 5 min at 4°C to pellet nuclei and debris. Carefully collect the supernatant (PNS).

  • Immunoprecipitation:

    • Pre-wash anti-HA magnetic beads with KPBS.

    • Add the bead slurry to the PNS and incubate for 50 min at 4°C with gentle rotation.

  • Washing: Place the tube on a magnetic rack. Discard the supernatant (flow-through). Wash the beads three times with KPBS containing inhibitors.

  • Elution/Processing: The beads with bound lysosomes are now ready for lipid extraction or other downstream analyses.

Protocol 2: Lipid Extraction and Quantification by LC-MS/MS

This protocol provides a framework for analyzing BMP and Hemi-BMP from isolated lysosomes or total cell lysates.[9][16][17]

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the lysosome-bound beads or cell pellet in 1 mL of a chloroform:methanol mixture (2:1, v/v). Include an appropriate internal standard (e.g., deuterated BMP).

    • Incubate at 4°C for 10-60 minutes with vortexing.

    • Add 200 µL of 0.9% saline and vortex for 10 min at 4°C.

    • Centrifuge at 3,000 x g for 5 min to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 9:1 v/v).

    • Inject the sample onto a C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1x150 mm, 1.7 µm).

    • Mobile Phase A: Methanol/Water (8:2, v/v) with appropriate additives (e.g., ammonium formate).

    • Mobile Phase B: 2-Propanol/Methanol (9:1, v/v) with additives.

    • Gradient: Run a suitable gradient from Mobile Phase A to B to separate lipid species.

    • Mass Spectrometry: Operate the mass spectrometer (e.g., Orbitrap or Triple Quadrupole) in negative ion mode.

    • Detection: Use full scan for initial profiling and tandem MS (MS/MS) for identification and quantification. Monitor for the specific precursor-to-product ion transitions for each BMP and Hemi-BMP species of interest. Positive mode can also be used to distinguish BMP from PG based on fragmentation patterns.[18]

Experimental Workflow: BMP/Hemi-BMP Quantification

The following diagram outlines the complete workflow from sample preparation to data analysis.

Exp_Workflow Workflow for Hemi-BMP/BMP Quantification A 1. Cell Culture or Tissue Sample B 2. Lysosome Isolation (e.g., Lyso-IP) A->B C 3. Lipid Extraction (Bligh-Dyer) B->C D 4. Sample Derivatization (Optional, for PG separation) C->D E 5. LC-MS/MS Analysis C->E Direct Analysis D->E F 6. Data Processing (Peak Integration) E->F G 7. Quantification (vs. Internal Standard) F->G

Caption: A comprehensive workflow for the quantitative analysis of BMP lipids.

Conclusion and Future Directions

18:1 Hemi-BMP (S,R) is an important, tri-acylated intermediate in the biosynthesis of the critical lysosomal lipid, BMP. Its levels are intrinsically linked to the metabolic state of the lysosome. The accumulation of BMP species in lysosomal storage diseases underscores the importance of this lipid class in maintaining cellular homeostasis. As analytical techniques become more sensitive, the ability to precisely quantify Hemi-BMP alongside BMP will provide a more dynamic view of lysosomal function and dysfunction. Future research should focus on elucidating the specific enzymes that regulate the conversion of Hemi-BMP to BMP and exploring whether modulation of Hemi-BMP levels could offer a therapeutic strategy for LSDs or other conditions marked by lysosomal lipid imbalance.

References

18:1 Hemi BMP: A Core Component in Lysosomal Function and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified in 1967, Bis(monoacylglycero)phosphate (BMP) is a unique, negatively charged glycerophospholipid primarily localized within the membranes of late endosomes and lysosomes.[1][2] While constituting less than 1% of total phospholipids in most cells, its concentration is significantly elevated in metabolically active cells like macrophages.[1][3] A notable variant of this lipid is 18:1 Hemi BMP, a tri-acylated form of BMP, which has garnered increasing attention for its pivotal role in lysosomal function and its implications in various pathological conditions.[1][4] This technical guide provides a comprehensive overview of the discovery, significance, and experimental analysis of 18:1 Hemi BMP, tailored for professionals in lipid research and drug development.

Discovery and Structure

BMP, originally termed lysobisphosphatidic acid (LBPA), is structurally distinct from other phospholipids due to its unusual sn-1, sn-1' stereoconfiguration.[1][2][4] This configuration is believed to contribute to its resistance to the hydrolytic environment of the lysosome.[1] BMP exists in different acylated forms, including the di-acylated BMP, the tri-acylated hemi-BMP (also referred to as Hemi BDP in some literature), and the tetra-acylated bis(diacylglycero)phosphate (BDP).[1][5] The most common fatty acid constituent of BMP species is oleic acid (18:1).[1][2]

Significance in Lipid Research

The significance of 18:1 Hemi BMP and its parent molecule, BMP, lies in their multifaceted roles within the lysosome, impacting cellular homeostasis and disease pathogenesis.

Regulation of Lysosomal Function

BMP-enriched domains on intraluminal vesicles of late endosomes act as crucial platforms for the degradation of lipids.[1][6] The negative charge of BMP facilitates the recruitment and activation of several lysosomal enzymes and lipid-binding proteins, including:

  • Acid Sphingomyelinase (ASM): Essential for the breakdown of sphingomyelin.[1]

  • Glucocerebrosidase (GCase): Involved in the hydrolysis of glucosylceramide and implicated in Gaucher and Parkinson's diseases.[7]

  • Lysosomal Phospholipase A2 (LPLA2): Plays a role in the catabolism of phospholipids.[1][8]

  • Sphingolipid Activator Proteins (SAPs): Required for the degradation of various sphingolipids.[1]

By orchestrating the activity of these hydrolases, BMP is central to the lysosomal catabolism of complex lipids.

Role in Cholesterol Homeostasis

BMP is a key regulator of intracellular cholesterol trafficking.[2][4] It facilitates the export of cholesterol from the lysosome, a process that is dependent on the Niemann-Pick type C1 (NPC1) and C2 (NPC2) proteins.[9] Dysregulation of BMP levels can lead to the accumulation of cholesterol within the lysosome, a hallmark of Niemann-Pick type C disease.[1]

Implications in Disease

Alterations in the levels of BMP and its acylated forms, including 18:1 Hemi BMP, are strongly associated with a number of lysosomal storage disorders (LSDs) and other diseases:

  • Niemann-Pick Disease (Types A, B, and C): Characterized by a significant elevation of BMP levels in various tissues.[1][2]

  • Gaucher Disease: Also shows increased plasma levels of di-18:1 BMP.[1]

  • Parkinson's Disease: LRRK2 kinase activity, a key factor in Parkinson's disease, has been shown to regulate BMP levels.[7][10]

  • Drug-Induced Phospholipidosis: Certain cationic amphiphilic drugs can induce an accumulation of BMP, leading to a lysosomal storage-like phenotype.[1][3]

The consistent association of elevated BMP with these conditions has positioned it as a promising biomarker for disease diagnosis and monitoring.[3][11]

Quantitative Data

The following tables summarize the quantitative data on BMP species found in various biological contexts.

Sample TypeConditionBMP SpeciesFold Change/ConcentrationReference
Rat UrineChloroquine-induced phospholipidosis (120 mg/kg for 5 days)di-18:1 BMP5-fold increase[11]
Human Microglia Clone 3 (HMC3) cellsIncubation with 18:1/18:1 PGTotal BMP~2-fold increase[12]
Human Microglia Clone 3 (HMC3) cellsIncubation with 18:1 lyso-PGTotal BMP~2-3-fold increase[12]
RAW MacrophagesSupplementation with 30 µM 18:1/18:1-PG for 24hTotal BMP2-fold increase[13]
Lipid SpeciesMolecular WeightReference
18:1 Hemi BMP (S,R)1056.521[14]
18:1 BMP (S,S)1320.967[14]
18:1 Hemi BMP (54:3)1057.2[2]
BDP (72:4)1321.00[2]

Experimental Protocols

Lipid Extraction from Cells

A widely used method for extracting lipids from cultured cells is the Folch extraction.[14]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Chloroform

  • Methanol

  • Cell scraper

  • Centrifuge

Protocol:

  • Wash treated cells three times with ice-cold PBS.

  • Scrape the cells off the culture plate in 1 mL of PBS.

  • Centrifuge the cell suspension at 285 x g for 5 minutes at 4°C to pellet the cells.

  • Perform a Folch extraction on the cell pellet using a chloroform/methanol mixture to separate the lipid phase.

Another common method is the MTBE (Methyl-tert-butyl ether) extraction.

Materials:

  • MTBE:Methanol (3:1) mixture with 1% acetic acid and 500 nM BHT

  • Internal BMP standard

  • Steel beads

  • TissueLyser

  • Thermomixer

  • Deionized water

  • Centrifuge

Protocol:

  • Add 700 µL of the MTBE-methanol mixture containing the internal standard to the sample.

  • Add two 5 mm steel beads.

  • Homogenize the sample using a TissueLyser for 2 x 10 seconds.

  • Shake the mixture for 30 minutes on a thermomixer at full speed.

  • Add 140 µL of deionized water and continue shaking for 10 minutes.

  • Centrifuge for 5 minutes at full speed to achieve phase separation.

  • Transfer the upper (lipid-containing) phase to a new vial and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipids in a methanol/isopropanol/water mixture (30:15:5) for analysis.[2]

Solid Phase Extraction (SPE) for BMP Enrichment

To concentrate BMP from a lipid extract for clearer analysis, solid-phase extraction can be employed.[14]

Materials:

  • Amino functionalized silica gel cartridges

  • Chloroform

  • Methanol

  • Hexane

Protocol:

  • Wash the amino functionalized silica gel cartridge with 1 mL of chloroform, 1 mL of methanol, and 4 mL of hexane.

  • Evaporate the solvent from the organic sample under nitrogen.

  • Re-dissolve the sample in 500 µL of chloroform.

  • Take an aliquot (e.g., 50 µL) for total lipid analysis.

  • Load the remaining sample onto the prepared cartridge for BMP enrichment.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species like 18:1 Hemi BMP.

Instrumentation:

  • An Acquity Ultra Performance LC system coupled to an Evoq Elite ER triple quadrupole mass spectrometer is one example of a suitable system.[2]

General Procedure:

  • Separate the lipid extract using a suitable liquid chromatography column.

  • Introduce the eluent into the mass spectrometer.

  • Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of the target lipid species.

Example MRM transitions for Hemi BMP:

Lipid SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hemi BMP (18:1/18:1)_18:11037.7281.3-50
Hemi-BMP(14:0/14:0)_14:01037.7281.3-50
Hemi-BMP(20:4/20:4)_16:01056.8303.3-50

(Note: The specific MRM transitions and collision energies need to be optimized for the instrument used.)[7][10][15]

Signaling Pathways and Workflows

BMP Biosynthesis and Catabolism

The synthesis of BMP is a complex process that is not yet fully elucidated. One proposed pathway involves the precursor phosphatidylglycerol (PG).[2]

BMP_Biosynthesis PG Phosphatidylglycerol (PG) LPG Lysophosphatidylglycerol (LPG) PG->LPG PLA2 HemiBMP Hemi BMP PG->HemiBMP Transacylase BMP Bis(monoacylglycero)phosphate (BMP) LPG->BMP Transacylase PLD1 Phospholipase D1 (PLD1) PLD1->BMP promotes ACS Acyl-CoA Synthetase (ACS) ACS->BMP required for PLA2 Phospholipase A2 Transacylase Transacylase Lysosomal_Lipid_Degradation cluster_lysosome Lysosome BMP BMP-rich Intraluminal Vesicles ASM Acid Sphingomyelinase (ASM) BMP->ASM activates GCase Glucocerebrosidase (GCase) BMP->GCase activates LPLA2 Lysosomal Phospholipase A2 (LPLA2) BMP->LPLA2 activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide ASM Glucosylceramide Glucosylceramide Glucose_Ceramide Glucose + Ceramide Glucosylceramide->Glucose_Ceramide GCase Phospholipids Phospholipids FattyAcids_Lysophospholipids Fatty Acids + Lysophospholipids Phospholipids->FattyAcids_Lysophospholipids LPLA2 Experimental_Workflow Start Cell Culture (e.g., Macrophages) Treatment Treatment (e.g., PG supplementation, drug exposure) Start->Treatment Lipid_Extraction Lipid Extraction (Folch or MTBE) Treatment->Lipid_Extraction Functional_Assay Functional Assays (e.g., Cholesterol efflux, enzyme activity) Treatment->Functional_Assay Analysis LC-MS/MS Analysis (Quantification of BMP species) Lipid_Extraction->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis Functional_Assay->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of 18:1 Hemi BMP Lipids

This guide provides a comprehensive overview of the natural occurrence, metabolism, and analysis of 18:1 Hemi bis(monoacylglycero)phosphate (Hemi BMP), a complex phospholipid intermediate implicated in lysosomal function and disease.

Introduction to Hemi BMP Lipids

Bis(monoacylglycero)phosphate (BMP) is an anionic glycerophospholipid almost exclusively localized within the inner membranes of late endosomes and lysosomes.[1][2] Unlike most mammalian phospholipids, BMP possesses a unique sn-1:sn-1’ stereoconfiguration, which may contribute to its stability within the hydrolytic environment of the lysosome.[1][3] BMP is crucial for lysosomal function, acting as a docking site for enzymes involved in lipid degradation and facilitating the trafficking of cholesterol and other lipids.[1][4]

Hemi BMPs are tri-acylated structural variants of BMP, representing key intermediates in BMP's metabolic pathways.[1][2][5] While research has historically focused on di-acylated BMP, the role of Hemi BMP is an emerging area of interest. Oleic acid (18:1) is a predominant fatty acid found esterified to BMP in numerous tissues, making 18:1-containing species like 18:1 Hemi BMP particularly relevant to cellular physiology and pathology.[1][5][6]

Natural Occurrence and Association with Disease

Hemi BMPs, along with their di-acylated (BMP) and tetra-acylated (bis(diacylglycero)phosphate, BDP) counterparts, are generally low-abundance lipids, constituting less than 1% of total phospholipids in most mammalian cells and tissues.[5][7] However, their concentration is significantly elevated in the late endosomes and lysosomes, where BMP can comprise up to 18% of total phospholipids in specialized cells like macrophages.[3][7][8]

The precise quantitative distribution of Hemi BMP species is not as well-characterized as that of di-acylated BMPs. However, the prevalence of oleic acid (18:1) in BMP acyl chains across various cell types suggests that 18:1 Hemi BMP is a significant metabolic intermediate.[1][3]

Association with Lysosomal Storage Diseases (LSDs):

Alterations in BMP levels are a well-established hallmark of several lysosomal storage diseases.[3][5]

  • Niemann-Pick Disease Type C (NPC): Cells from patients with NPC show a strong accumulation of BMP 18:1/18:1, alongside a reduction in long-chain BMP species.[1][5]

  • Other LSDs: Elevated BMP levels are also linked to Gaucher disease and GM1 Gangliosidosis.[1][5]

While direct quantification of 18:1 Hemi BMP in these conditions is limited in the available literature, its role as a direct precursor to BMP suggests its levels are also dysregulated. Studies show that the accumulation of Hemi BMP and lysophosphatidylglycerol (LPG) precedes the synthesis and accumulation of BMP, reinforcing its importance in these pathological states.[9][10]

Quantitative Data Summary

Specific quantitative data for 18:1 Hemi BMP across various tissues is sparse. The table below summarizes data for the more extensively studied di-18:1 BMP to provide context for its relative abundance and changes in disease states.

Lipid SpeciesTissue/Cell TypeConditionConcentration / Fold ChangeReference(s)
di-18:1 BMPRat UrineControlBaseline[11]
di-18:1 BMPRat UrineChloroquine-induced Phospholipidosis5-fold increase over baseline after 5 days[11]
Total BMPMurine Bone Marrow-Derived Macrophages (BMDMs)Control~6.9% of total lipidome[12]
Total BMPMurine Bone Marrow-Derived Macrophages (BMDMs)NPC1 knockout~11.5% of total lipidome (1.6-fold increase)[12]
di-18:1 BMPRAW MacrophagesPG 18:1/18:1 SupplementationMajor BMP species detected[13]
Total BMPHuman Microglia (HMC3) cellsPG 18:1/18:1 Supplementation~2-fold increase[14]

Biosynthesis and Metabolism of Hemi BMP

The metabolism of BMP and its intermediates is complex and not fully elucidated. Hemi BMP is positioned as a central intermediate in proposed biosynthetic and catabolic pathways.

Two primary pathways for BMP synthesis involving Hemi BMP have been suggested:

  • Acylation of Phosphatidylglycerol (PG): PG can be acylated to form Hemi BMP (also referred to as acyl-PG). This intermediate is then hydrolyzed to yield BMP. Cellular studies have shown that supplementing cells with labeled PG leads to the rapid accumulation of Hemi BMP, followed by a slower, linear increase in BMP, supporting this precursor-product relationship.[10]

  • Deacylation of Bis(diacylglycero)phosphate (BDP): An alternative pathway involves the sequential deacylation of the tetra-acylated BDP. In this model, BDP is first converted to Hemi BMP, which is subsequently deacylated to form BMP.[2]

The hydrolysis of Hemi BMP is thought to be carried out by enzymes with phospholipase A1 activity, such as Pancreatic lipase related protein 2 (PLRP2).[1][5]

BMP_Metabolism PG Phosphatidylglycerol (PG) LPG Lyso-PG (LPG) PG->LPG PLA2 HemiBMP 18:1 Hemi BMP (acyl-PG) PG->HemiBMP Acylation LPG->HemiBMP Acylation HemiBMP->LPG PLRP2 (Hydrolysis) BMP 18:1/18:1 BMP HemiBMP->BMP Hydrolysis BDP Bis(diacylglycero)phosphate (BDP) HemiBMP->BDP Acylation BMP->HemiBMP Acylation BDP->HemiBMP Deacylation FattyAcylCoA Acyl-CoA FattyAcylCoA->HemiBMP Experimental_Workflow Sample Tissue/Cell Sample Spike Add Internal Standard (e.g., Hemi BMP-d5) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Separation LC Separation (e.g., C18 or HILIC) Extraction->Separation Detection Tandem MS Detection (ESI+, MRM Mode) Separation->Detection Analysis Data Analysis (Quantification vs. Std) Detection->Analysis

References

Methodological & Application

Protocol for Spleen-Targeting LNP Formulation for mRNA Delivery using 18:1 Hemi BMP (S,R)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics.[1] While liver-targeted delivery has been extensively characterized, achieving efficient delivery to extrahepatic tissues remains a significant area of research. The Selective Organ Targeting (SORT) technology offers a modular approach to redirect LNP tropism by incorporating a fifth lipid component, a "SORT molecule," into a standard four-component LNP formulation.[2][3] Anionic SORT molecules have been shown to facilitate highly selective mRNA delivery to the spleen, a key organ for immune responses.[2][3]

This document provides a detailed protocol for the formulation of spleen-targeting LNPs for mRNA delivery, utilizing the anionic lipid 18:1 Hemi BMP (S,R). While the SORT technology has been demonstrated to be modular, this protocol is based on an established formulation using the anionic lipid 1,2-dioleoyl-sn-glycero-3-phosphate (18PA) and can be adapted for 18:1 Hemi BMP (S,R) to achieve similar spleen-specific delivery.[3]

Data Presentation

The following tables summarize the typical physicochemical properties and in vivo performance of spleen-targeting SORT LNPs as reported in the literature for formulations containing an anionic SORT molecule.

Table 1: Physicochemical Properties of Spleen-Targeting SORT LNPs

ParameterValueReference
Particle Size (Diameter, nm) 142.1[3]
Polydispersity Index (PDI) < 0.2[2]
Encapsulation Efficiency (%) > 90%[2]

Table 2: In Vivo Luciferase Expression in Spleen after Intravenous Administration of SORT LNPs

LNP FormulationOrganLuciferase Expression (photons/s)Reference
Spleen-Targeting SORT LNP (30% Anionic Lipid) Spleen ~1 x 10^7 [2][4]
LiverBackground Levels[2][4]
LungsBackground Levels[2][4]
HeartBackground Levels[2][4]
KidneysBackground Levels[2][4]

Experimental Protocols

This section details the step-by-step methodology for the formulation and characterization of spleen-targeting LNPs encapsulating mRNA.

Materials and Reagents
  • Ionizable Cationic Lipid: 5A2-SC8 (or other suitable ionizable lipid)

  • Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Sterol: Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Anionic SORT Molecule: sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol (ammonium salt) (18:1 Hemi BMP (S,R)) or 1,2-dioleoyl-sn-glycero-3-phosphate (18PA) as a well-characterized alternative.[3]

  • mRNA: mRNA encoding the protein of interest (e.g., Luciferase)

  • Ethanol: 200 proof, molecular biology grade

  • Citrate Buffer: 10 mM, pH 4.0

  • Phosphate-Buffered Saline (PBS): 1X, sterile

  • Nuclease-free water

  • RiboGreen Assay Kit (or equivalent for RNA quantification)

  • Dynamic Light Scattering (DLS) instrument

LNP Formulation using Microfluidic Mixing

This protocol is based on the ethanol dilution method facilitated by a microfluidic device, which allows for controlled and reproducible LNP formation.

2.2.1. Preparation of Lipid Stock Solutions:

  • Prepare individual stock solutions of each lipid (5A2-SC8, DOPE, Cholesterol, DMG-PEG 2000, and 18:1 Hemi BMP (S,R)) in 200 proof ethanol.

  • The recommended molar ratio for the spleen-targeting SORT LNP formulation is based on the 18PA formulation: 5A2-SC8/DOPE/Cholesterol/DMG-PEG/18:1 Hemi BMP = 16.7:16.7:33.3:3.3:30 (mol/mol) .[3]

  • Based on the desired final concentration and volume, calculate the required volumes of each lipid stock solution to achieve the target molar ratio in the final lipid mixture in ethanol.

2.2.2. Preparation of Aqueous mRNA Solution:

  • Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration. The final total lipids to mRNA weight ratio should be approximately 40:1.[2]

2.2.3. LNP Formulation:

  • Combine the calculated volumes of the lipid stock solutions into a single tube to create the final lipid-ethanol mixture.

  • Set up the microfluidic mixing system (e.g., NanoAssemblr) according to the manufacturer's instructions.

  • Load the lipid-ethanol mixture into one syringe and the aqueous mRNA solution into another syringe.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Collect the resulting LNP dispersion.

2.2.4. LNP Purification and Buffer Exchange:

  • Dialyze the LNP dispersion against 1X PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove ethanol and unencapsulated mRNA.

  • Sterile-filter the purified LNP solution through a 0.22 µm syringe filter.

  • Store the final LNP formulation at 4°C.

LNP Characterization

2.3.1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in 1X PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2.3.2. mRNA Encapsulation Efficiency:

  • Quantify the total mRNA concentration in the LNP formulation using a RiboGreen assay after disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100).

  • Quantify the amount of unencapsulated mRNA in the formulation by measuring the fluorescence of the intact LNP sample in the RiboGreen assay.

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

In Vivo mRNA Delivery and Expression
  • Administer the spleen-targeting LNP-mRNA formulation to mice via intravenous (IV) injection at a suitable dosage (e.g., 0.1 mg/kg of mRNA).[2][4]

  • At a predetermined time point (e.g., 6 hours post-injection), euthanize the mice and harvest the spleen, liver, lungs, heart, and kidneys.[2][4]

  • For luciferase-encoding mRNA, perform ex vivo bioluminescence imaging of the harvested organs using an in vivo imaging system (IVIS) after intraperitoneal injection of D-luciferin.

  • Quantify the bioluminescence signal in each organ to determine the efficiency and specificity of mRNA delivery.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipids Lipid Mixture in Ethanol (5A2-SC8, DOPE, Cholesterol, DMG-PEG, 18:1 Hemi BMP) Microfluidics Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipids->Microfluidics mRNA mRNA in Citrate Buffer (pH 4.0) mRNA->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Self-Assembly Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Final_LNP Spleen-Targeting LNP-mRNA Filtration->Final_LNP Characterization Characterization (Size, PDI, EE%) Final_LNP->Characterization

Caption: Workflow for the formulation of spleen-targeting LNP-mRNA.

Cellular_Uptake_Pathway cluster_cytosol Intracellular Fate LNP Spleen-Targeting LNP (with 18:1 Hemi BMP) Bloodstream Systemic Circulation (IV Injection) LNP->Bloodstream Endocytosis Endocytosis Spleen Spleen Targeting Bloodstream->Spleen Anionic SORT -mediated tropism Splenic_Cell Splenic Cell (e.g., APC) Spleen->Splenic_Cell Splenic_Cell->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol mRNA_Release mRNA Release Translation Translation (Ribosome) mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: Proposed pathway for spleen-targeted mRNA delivery and expression.

References

Application Notes and Protocols: Preparation of Langmuir Monomolecular Films with 18:1 Hemi BMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(monoacylglycero)phosphate (BMP) is an anionic phospholipid predominantly found in the internal membranes of late endosomes and lysosomes.[1][2][3] Its unique structure, often featuring a high content of oleic acid (18:1), plays a crucial role in cholesterol homeostasis, the activation of lysosomal enzymes, and the overall function of the endolysosomal system.[3][4] Hemi-BMP, a derivative with three acyl chains, is a key intermediate in BMP metabolism.[2][4] The 18:1 Hemi BMP, specifically sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol, is a critical lipid for investigating the biophysical properties of endosomal membranes and for developing novel drug delivery systems.[5]

Langmuir monomolecular films offer a powerful in vitro system to study the behavior of lipids at interfaces, mimicking the surface of a biological membrane. By forming a monolayer of 18:1 Hemi BMP at an air-water interface, researchers can investigate its packing properties, phase behavior, and interactions with drugs or proteins under controlled conditions. This document provides detailed protocols for the preparation and characterization of 18:1 Hemi BMP Langmuir films and discusses their application in drug development.

Physicochemical Properties of 18:1 Hemi BMP (S,R)

A summary of the key properties of 18:1 Hemi BMP is provided in the table below. This information is essential for preparing solutions and understanding the lipid's behavior.

PropertyValueReference
Chemical Name sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol (ammonium salt)[5]
Synonyms 18:1 Hemi BMP (S,R), 18:1 SEMI LBPA (S,R)[6]
Molecular Formula C₆₀H₁₁₄NO₁₁P[5]
Formula Weight 1056.52 g/mol [5]
Physical Form Powder
Purity >99%[5]
Storage Temperature -20°C[5][6]
Lipid Type Anionic Phospholipid

Interfacial Properties of 18:1 Hemi BMP Monolayers

The behavior of 18:1 Hemi BMP at the air-water interface is characterized by its surface pressure-area (π-A) isotherm, which provides information about the packing density and phase transitions of the monolayer. Key parameters derived from these isotherms are summarized below. The data is based on studies of hemi-bis(diacylglycero)phosphate (Hemi-BDP) with three oleoyl chains.[2][7][8]

ParameterValue (at pH 5.5)Value (at pH 8.0)Reference
Collapse Surface Pressure (πc) ~45 mN/m~45 mN/m[2][7][8]
Mean Molecular Area (at πc) ~92 Ų/molecule~94.6 Ų/molecule[2][7][8]

Note: The mean molecular area was calculated based on the reported area for a two-chain BMP (66 Ų at pH 5.5 and 59.6 Ų at pH 8.0) and the stated increase of 26 Ų (pH 5.5) and 35 Ų (pH 8.0) per additional acyl chain for Hemi-BDP.[2][7][8]

Experimental Protocols

Protocol 1: Preparation of 18:1 Hemi BMP Solution
  • Materials:

    • 18:1 Hemi BMP (S,R) powder

    • Chloroform/Methanol (e.g., 2:1 or 9:1 v/v), HPLC grade

    • Glass syringe (e.g., Hamilton syringe)

    • Glass vial with a Teflon-lined cap

  • Procedure:

    • Allow the vial of 18:1 Hemi BMP powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of 18:1 Hemi BMP in the chosen chloroform/methanol solvent system. A typical concentration is 0.5 to 1 mg/mL.

    • Ensure the lipid is fully dissolved by gentle vortexing or sonication if necessary. The solution should be clear.

    • Store the stock solution in a tightly sealed glass vial at -20°C. Before use, allow the solution to warm to room temperature.

Protocol 2: Formation and Characterization of the Langmuir Monolayer
  • Instrumentation and Materials:

    • Langmuir-Blodgett trough equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).

    • Subphase solution (e.g., ultrapure water, phosphate-buffered saline). The pH should be adjusted as required for the experiment (e.g., pH 5.5 to mimic the late endosomal environment).

    • 18:1 Hemi BMP solution (from Protocol 1).

    • Microsyringe for spreading.

  • Procedure:

    • Trough Preparation: Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., ethanol, then chloroform) and rinse extensively with ultrapure water to remove any surface-active contaminants.

    • Subphase Filling: Fill the trough with the desired subphase solution. The pH is critical as it affects the headgroup charge and packing of BMP lipids.[2][7] Allow the subphase to equilibrate to the desired temperature (e.g., 20-25°C).

    • Surface Cleaning: Aspirate the surface of the subphase to remove any residual impurities. Check for a stable baseline surface pressure close to 0 mN/m.

    • Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the 18:1 Hemi BMP solution onto the subphase surface at different locations. Allow 15-20 minutes for the solvent to evaporate completely.

    • Monolayer Compression: Begin compressing the monolayer by moving the barriers at a constant, slow rate (e.g., 5-10 cm²/min). Simultaneously, record the surface pressure as a function of the area per molecule. This generates the π-A isotherm.

    • Data Analysis: From the π-A isotherm, determine key parameters such as the lift-off area (where surface pressure begins to rise), the collapse pressure (where the monolayer breaks), and the compression modulus to characterize the monolayer's physical state.

Application in Drug Development

Langmuir films of 18:1 Hemi BMP serve as a valuable model for the inner membranes of late endosomes. This has direct applications in drug development:

  • mRNA Delivery Systems: 18:1 Hemi BMP can be incorporated into lipid nanoparticles (LNPs) for the targeted delivery of mRNA.[6] Specifically, it has been used in the formulation of selective organ targeting (SORT) LNPs to enhance mRNA delivery to the spleen.[6] The biophysical properties of the lipid, studied via Langmuir films, can help optimize LNP formulation and stability.

  • Drug-Membrane Interaction Studies: Cationic amphiphilic drugs (CADs) can induce phospholipidosis, a disorder characterized by the accumulation of lipids in lysosomes.[1][3] Langmuir monolayers containing 18:1 Hemi BMP can be used to study how CADs interact with and disrupt endosomal membranes, providing insights into mechanisms of drug-induced toxicity.

  • Enzyme Activity Assays: BMP is known to act as a docking site and activator for several lysosomal enzymes.[3][4] By incorporating purified enzymes into the subphase, Langmuir films of 18:1 Hemi BMP can be used to study the kinetics of enzyme binding and activity at the membrane interface, which is crucial for understanding lysosomal storage disorders.

Visualizations

G Experimental Workflow for 18:1 Hemi BMP Langmuir Film Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Application prep_solution Prepare 18:1 Hemi BMP Solution (in Chloroform/Methanol) spread Spread Lipid Solution on Subphase prep_solution->spread prep_trough Prepare Langmuir Trough and Aqueous Subphase (e.g., pH 5.5) prep_trough->spread evaporate Solvent Evaporation (15-20 min) spread->evaporate compress Compress Monolayer with Barriers evaporate->compress record Record Surface Pressure vs. Area (π-A Isotherm) compress->record analyze Analyze Film Properties (Collapse Pressure, Area/Molecule) record->analyze application Application Studies: - Drug Interaction - LNP Formulation - Enzyme Activity analyze->application

Caption: Workflow for preparing and analyzing 18:1 Hemi BMP Langmuir films.

Caption: Organization of 18:1 Hemi BMP molecules at an air-water interface.

References

Application Notes and Protocols for the Characterization of 18:1 Hemi BMP (S,R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemi-bis(monoacylglycero)phosphate (Hemi-BMP) is an anionic phospholipid characterized by a glycerophosphoglycerol backbone with three fatty acyl chains.[1] The specific stereoisomer, 18:1 Hemi BMP (S,R), plays a crucial role in various biological processes and is gaining attention as a potential biomarker for lysosomal storage disorders and drug-induced phospholipidosis.[] Its accurate characterization is paramount for understanding its function and for the development of targeted therapeutics.

These application notes provide detailed protocols for the key analytical techniques used to characterize 18:1 Hemi BMP (S,R), including mass spectrometry, chromatography, and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Techniques

The primary challenge in analyzing bis(monoacylglycero)phosphate (BMP) and its derivatives lies in distinguishing them from their structural isomers, such as phosphatidylglycerol (PG), which are often isobaric.[3][4] Therefore, robust analytical methods are required for accurate identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of 18:1 Hemi BMP (S,R). Chromatographic separation is essential to resolve it from other lipid species, followed by mass spectrometric detection for identification and quantification.

Experimental Protocol: LC-MS/MS Analysis

a. Lipid Extraction:

  • Initiate lipid extraction from biological samples (e.g., cells, tissues) using the Bligh and Dyer method.[5]

  • Wash the resulting organic phase and dry it under a stream of nitrogen gas.[5]

  • Reconstitute the dried lipid extract in a suitable solvent mixture, such as 75% HPLC solvent A and 25% solvent B, for subsequent analysis.[5]

b. Chromatographic Separation:

  • Column: ACQUITY UPLC BEH C18 Column (2.1 × 150 mm, 1.7 µm).[6]

  • Mobile Phase A: Methanol/Water (8/2, v/v).[6]

  • Mobile Phase B: To be optimized based on the specific instrument and separation requirements. A common approach involves a gradient of acetonitrile and isopropanol.

  • Flow Rate: 0.2 ml/min.[6]

  • Column Temperature: 50 °C.[6]

  • Injection Volume: 2 µl.[6]

c. Mass Spectrometry Detection:

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) can be used. Positive ion mode is particularly useful for discerning fragmentation patterns that differentiate BMP from PG.[4][5]

  • Precursor and Product Ions:

    • In negative ion mode, the deprotonated molecule [M-NH4]⁻ can be monitored. For 18:1 Hemi BMP (S,R), this corresponds to an m/z of 1038.5.[7]

    • In positive ion mode, fragmentation of the [M+H]⁺ ion of BMP typically yields monoglyceride-like fragments, whereas PG yields diglyceride-like fragments.[5][8]

  • Instrumentation: An Orbitrap mass spectrometer coupled with a Vanquish HPLC system provides high resolution and accuracy for untargeted lipidomics.[9] For targeted analysis, a triple quadrupole (QQQ) mass spectrometer is suitable.[9]

Quantitative Data Summary: LC-MS/MS

ParameterValueReference
Precursor Ion ([M-NH4]⁻)m/z 1038.521 ± 1 amu[7]
ColumnACQUITY UPLC BEH C18[6]
Flow Rate0.2 ml/min[6]
Column Temperature50 °C[6]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC UHPLC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (Orbitrap or QQQ) LC->MS Data Data Acquisition MS->Data Annotation Lipid Annotation (RT & MS2 Spectra) Data->Annotation Quant Quantification Annotation->Quant

Caption: Workflow for the characterization of 18:1 Hemi BMP (S,R) using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for the structural characterization of 18:1 Hemi BMP (S,R). Phosphorus NMR (³¹P NMR) is particularly useful for confirming the phosphodiester linkage, while proton NMR (¹H NMR) provides information about the fatty acid chains and the glycerol backbone.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the purified 18:1 Hemi BMP (S,R) in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe for ³¹P NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra to observe signals corresponding to the olefinic protons of the 18:1 acyl chains, the glycerol backbone protons, and the terminal methyl groups. The spectrum should be consistent with the proposed structure.[7]

    • ³¹P NMR: Acquire phosphorus spectra to identify the chemical shift of the phosphate group, which is characteristic of the phosphodiester linkage in BMP.

  • Data Analysis: Integrate and assign the peaks in the spectra to the corresponding protons and the phosphorus atom in the 18:1 Hemi BMP (S,R) molecule.

Quantitative Data Summary: NMR

NucleusExpected Chemical Shift Range (ppm)Structural Information
¹H~5.3Olefinic protons (-CH=CH-)
¹H~3.5 - 4.5Glycerol backbone protons
¹H~0.9Terminal methyl protons (-CH₃)
³¹PVariesPhosphodiester linkage
Thin-Layer Chromatography (TLC)

TLC is a simpler and more rapid technique for the qualitative analysis and purification of 18:1 Hemi BMP (S,R). It is particularly useful for monitoring the progress of synthesis reactions and for assessing the purity of a sample.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use high-performance thin-layer chromatography (HPTLC) plates pre-coated with silica gel.

  • Sample Application: Spot a small amount of the dissolved lipid sample onto the baseline of the TLC plate.

  • Mobile Phase: A common solvent system for separating phospholipids is Chloroform:Methanol:Water (80:20:2, v/v/v).[7]

  • Development: Place the TLC plate in a developing chamber containing the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, visualize the separated lipid spots using various staining methods:

    • Iodine vapor: For detecting all lipid spots.[7]

    • Phosphorus spray: For specifically detecting phosphorus-containing lipids.[7]

    • Charring: After spraying with a sulfuric acid solution and heating.[7]

    • Ninhydrin: To detect primary amines (should be negative for pure Hemi BMP).[7]

Purity Assessment by TLC

Staining MethodExpected Result for >99% Pure 18:1 Hemi BMP (S,R)Reference
IodineOne major spot[7]
PhosphorusPositive for the major spot[7]
CharringPositive for the major spot[7]
NinhydrinNegative[7]

Biosynthesis of BMP

The formation of BMP is a complex process that is thought to begin with the acylation of phosphatidylglycerol (PG).[10] This suggests that Hemi-BMP may be an intermediate in the synthesis of BMP. Recent studies indicate that phospholipase D (PLD) activity is involved in BMP biosynthesis.[10]

Proposed Biosynthetic Pathway of BMP

BMP_Biosynthesis cluster_enzymes Key Enzymes PG Phosphatidylglycerol (PG) (e.g., 18:1/18:1 PG) LPG Lyso-PG (e.g., 18:1 Lyso-PG) PG->LPG PLA2 HemiBMP 18:1 Hemi BMP (S,R) LPG->HemiBMP Acyl-CoA Synthetase (ACS) & others BMP Bis(monoacylglycero)phosphate (BMP) (e.g., 18:1/18:1 BMP) HemiBMP->BMP Further processing PLD Phospholipase D (PLD) ACS Acyl-CoA Synthetase PLA2 Phospholipase A2

Caption: A simplified proposed pathway for the biosynthesis of BMP, highlighting potential intermediates.

References

Application Notes & Protocols: 18:1 Hemi BMP (S,R) in Lipid Nanoparticles for Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advancement of CRISPR-Cas based gene editing and mRNA therapies holds immense promise for treating a wide range of genetic disorders. A significant challenge, however, is the precise delivery of these therapeutic payloads to target tissues and cells in vivo. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, exemplified by their success in COVID-19 vaccines.[1] A key innovation in directing LNPs to extrahepatic tissues is the Selective Organ Targeting (SORT) strategy.[2][3] This approach involves the incorporation of an additional "SORT molecule" into the LNP formulation to systematically guide its biodistribution.

18:1 Hemi BMP (S,R), or sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3′-(1′,2′-dioleoyl)-glycerol, is an anionic lipid that plays a crucial role as a SORT molecule.[4] Hemi-bis(monoacylglycero)phosphate (hemi-BMP) is a glycerophospholipid that, when incorporated into LNP formulations, can selectively direct the nanoparticles to the spleen.[4][5] This redirection is vital for applications requiring gene editing in immune cells, such as B cells and T cells, which are abundant in the spleen.[2][3] These application notes provide an overview, quantitative data, and detailed protocols for utilizing 18:1 Hemi BMP (S,R) to formulate spleen-targeted LNPs for gene editing applications.

Data Presentation: LNP Formulation and Performance

The composition of LNPs is critical for determining their physicochemical properties and in vivo targeting. The tables below summarize quantitative data for a standard liver-targeting LNP and a spleen-targeting SORT LNP incorporating 18:1 Hemi BMP (S,R).

Table 1: Lipid Nanoparticle Formulations

Component Function Standard LNP (molar ratio) Spleen-Targeting SORT LNP (molar ratio)
Ionizable Lipid Cationic lipid for RNA encapsulation and endosomal escape (e.g., DLin-MC3-DMA) 50% 35%
Phospholipid Helper lipid for structural integrity (e.g., DSPC) 10% 10%
Cholesterol Stabilizes the nanoparticle structure 38.5% 38.5%
PEG-Lipid Provides steric shielding, controls particle size (e.g., DMG-PEG2000) 1.5% 1.5%

| SORT Molecule | Anionic lipid for spleen targeting (18:1 Hemi BMP (S,R)) | 0% | 15% |

Table 2: Physicochemical Properties and In Vivo Efficacy

Parameter Standard LNP Spleen-Targeting SORT LNP
Size (Diameter) ~80-100 nm ~90-120 nm
Polydispersity Index (PDI) < 0.2 < 0.2
Zeta Potential Near-neutral at physiological pH Slightly negative at physiological pH
Encapsulation Efficiency > 90% > 90%
Primary Organ Target Liver Spleen

| Gene Editing in Spleen | Low / Negligible | Significant editing in B cells and T cells[2] |

Visualized Workflows and Mechanisms

// Edges lipid_prep -> mixing [lhead=cluster_formulation]; cargo_prep -> mixing; mixing -> incubation; incubation -> dialysis [lhead=cluster_purification]; dialysis -> sterilization; sterilization -> final_lnp; }

Caption: Proposed cellular mechanism for spleen-targeted LNP-mediated gene editing.

Experimental Protocols

Protocol 1: Formulation of 18:1 Hemi BMP (S,R) LNPs

This protocol describes the formulation of spleen-targeting LNPs encapsulating mRNA and sgRNA for CRISPR-Cas9 gene editing using the ethanol dilution method. [3] Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • 18:1 Hemi BMP (S,R) (ammonium salt) [6]* Cas9 mRNA and target-specific sgRNA

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer with syringe pumps

  • Dialysis cassette (e.g., 10K MWCO)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Lipid Stock Preparation:

    • Prepare a stock solution of the lipid mixture in ethanol. For the spleen-targeting formulation (35:10:38.5:1.5:15 molar ratio), combine the ionizable lipid, DSPC, cholesterol, DMG-PEG2000, and 18:1 Hemi BMP (S,R) in the correct proportions.

    • A typical final lipid concentration in the ethanol phase is 10-20 mg/mL.

  • Nucleic Acid Preparation:

    • Dilute the Cas9 mRNA and sgRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration. A typical total RNA concentration is 0.2-0.5 mg/mL.

  • LNP Formulation (Rapid Mixing):

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanol). The total flow rate will determine the particle size and can be optimized (e.g., 12 mL/min).

    • Initiate mixing. The rapid dilution of the ethanol phase causes the lipids to precipitate and self-assemble around the nucleic acid cargo, forming the LNPs.

  • Incubation:

    • Allow the resulting mixture to incubate for 10 minutes at room temperature to stabilize the newly formed particles.

  • Purification and Buffer Exchange:

    • Transfer the LNP suspension to a dialysis cassette.

    • Perform dialysis against sterile PBS (pH 7.4) for at least 6 hours, with two buffer changes, to remove ethanol and unencapsulated RNA.

  • Sterilization and Storage:

    • Recover the LNP suspension from the dialysis cassette.

    • Sterilize the final product by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. Use within 1-2 weeks for best results.

Protocol 2: Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration (e.g., 1:50 v/v).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate. Acceptable values are typically 80-120 nm with a PDI < 0.2.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).

    • Load the sample into a specialized zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • The value should be near-neutral, indicating successful shielding by the PEG-lipid.

3. RNA Encapsulation Efficiency:

  • Technique: Ribogreen Assay.

  • Procedure:

    • Prepare two sets of samples from the LNP formulation.

    • Set A (Total RNA): Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA.

    • Set B (Free RNA): Use the intact LNP suspension.

    • Add the Ribogreen reagent to both sets and measure fluorescence (Excitation ~480 nm, Emission ~520 nm).

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total * 100

Protocol 3: In Vivo Gene Editing Evaluation in Mice

Materials:

  • C57BL/6 mice (or a relevant reporter mouse model, e.g., TdTomato) [2]* Spleen-targeting LNPs containing Cas9 mRNA and sgRNA against the target gene.

  • Control LNPs (e.g., containing non-targeting sgRNA) or PBS.

  • Standard animal handling and injection equipment.

  • Equipment for tissue harvesting and processing (e.g., flow cytometry, DNA sequencing).

Procedure:

  • Animal Dosing:

    • Administer the LNP formulation to mice via intravenous (IV) injection (e.g., tail vein).

    • A typical dose might range from 0.5 to 1.5 mg/kg of total RNA. Include control groups receiving PBS or control LNPs.

  • Tissue Harvesting:

    • At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the mice according to approved protocols.

    • Perfuse the animals with PBS and harvest the spleen, liver, lungs, and other relevant organs.

  • Cell Isolation (for Spleen):

    • Process the spleen to create a single-cell suspension.

    • Use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with specific cell surface markers (e.g., CD19 for B cells, CD3 for T cells) to isolate target cell populations.

  • Quantification of Gene Editing:

    • For Reporter Mice (e.g., TdTomato): Analyze the loss of fluorescence in the target cell population via flow cytometry, which indicates successful gene knockout. [2] * For Endogenous Gene Targets:

      • Extract genomic DNA from the isolated cell populations.

      • Amplify the genomic region targeted by the sgRNA using PCR.

      • Analyze the PCR products for insertions and deletions (indels) using techniques such as Sanger sequencing with TIDE analysis or next-generation sequencing (NGS).

  • Biodistribution (Optional):

    • To confirm organ targeting, formulate LNPs with a fluorescently labeled mRNA or lipid.

    • After harvesting, use an in vivo imaging system (IVIS) to visualize fluorescence in whole organs.

References

Application Notes and Protocols for the Quantification of 18:1 Hemi BMP in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(monoacylglycero)phosphate (BMP) is a unique, negatively charged glycerophospholipid primarily localized within the inner membranes of late endosomes and lysosomes.[1][2] Unlike most phospholipids, BMP possesses an unusual sn-1:sn-1' stereoconfiguration, which may contribute to its stability in the hydrolytic environment of the lysosome.[][4] BMP is a critical regulator of lysosomal function, playing roles in lipid degradation, endosomal trafficking, and the activation of lysosomal enzymes.[][4]

While di-acylated BMP species are more commonly studied, related structures such as hemi-BMP (containing three acyl chains) are also of significant interest.[4] The 18:1 (oleoyl) acyl chain is a major constituent of many BMP species.[4][5] Dysregulation of BMP levels, including 18:1-containing species, is implicated in a variety of lysosomal storage disorders (LSDs) like Niemann-Pick and Gaucher's disease, as well as in drug-induced phospholipidosis (DIPL), neurodegenerative disorders, and certain cancers.[1][6][7][8] This makes the accurate quantification of specific BMP species, such as 18:1 Hemi BMP, a crucial tool for disease diagnosis, biomarker discovery, and assessing drug toxicity.

The primary analytical challenge in BMP quantification is its structural similarity to its isomer, phosphatidylglycerol (PG), which necessitates robust and specific analytical methods.[1][6][7] This document provides detailed protocols for the quantification of 18:1 Hemi BMP in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard technique in lipidomics.

Principle of the Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the most powerful and widely adopted technique for the specific and sensitive quantification of lipids like 18:1 Hemi BMP from complex biological samples. The methodology can be broken down into three main stages:

  • Sample Preparation and Lipid Extraction: The initial step involves preparing the biological sample (e.g., plasma, tissue homogenate, cell lysate) and extracting the lipid fraction. This is typically achieved using organic solvent extraction methods that separate lipids from other macromolecules like proteins and nucleic acids. An internal standard (ideally a stable isotope-labeled version of the analyte, such as di-18:1 BMP-d5) is added at the beginning of this process to correct for sample loss during preparation and for variations in ionization efficiency.[1]

  • Chromatographic Separation: The extracted lipids are injected into a liquid chromatography system. The use of a reversed-phase chromatography column allows for the separation of different lipid classes and species based on their polarity.[7] This step is critical for resolving 18:1 Hemi BMP from its isobaric isomer, PG, and other interfering lipids, ensuring accurate quantification.[1][7]

  • Tandem Mass Spectrometry Detection and Quantification: As the separated lipids elute from the LC column, they are ionized (typically using electrospray ionization - ESI) and enter the mass spectrometer. A triple quadrupole (QQQ) or high-resolution Orbitrap mass spectrometer is used.[1][9] In a targeted approach using a QQQ, the first quadrupole selects the precursor ion (the specific mass-to-charge ratio, m/z, of 18:1 Hemi BMP). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[10] Quantification is achieved by comparing the signal intensity of the analyte to that of the co-analyzed internal standard.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a general liquid-liquid extraction method adaptable for various sample types like plasma, urine, cell pellets, or tissue homogenates.

Materials:

  • Biological Sample (e.g., 100 µL plasma, 2x10^6 cells, 50 mg tissue)[10]

  • Internal Standard (IS) solution (e.g., di-18:1 BMP-d5 in methanol)

  • Methanol (LC-MS grade)

  • Dichloromethane (DCM) or Chloroform (LC-MS grade)

  • n-Butanol (for urine samples)[11]

  • LC-MS grade water

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Sample tubes (e.g., 2 mL polypropylene tubes)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Aliquoting: Thaw frozen samples on ice. Aliquot the desired amount of sample (e.g., 100 µL of plasma) into a clean tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample. This is crucial for accurate quantification.

  • Solvent Addition (Bligh-Dyer or Folch Method Adaptation):

    • Add 3 parts of a 2:1 (v/v) mixture of Methanol:Dichloromethane to the sample (e.g., 300 µL for a 100 µL aqueous sample).

    • For urine samples, a liquid-liquid extraction using n-butanol has been shown to be effective.[11]

  • Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation:

    • Add 1 part Dichloromethane and 1 part LC-MS grade water.

    • Vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer (which contains the lipids) using a glass pipette and transfer it to a new clean tube. Be careful not to disturb the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 50:50 Methanol:Dichloromethane or another suitable solvent).[6] Vortex to ensure the lipids are fully dissolved. The sample is now ready for injection.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for quantifying 18:1 Hemi BMP using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • HPLC system (e.g., Agilent 1290)[10]

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495)[10]

  • Reversed-phase C18 column

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid

  • Gradient: A suitable gradient must be developed to separate BMP from PG. This often requires an extended gradient.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 - 50 °C

  • Injection Volume: 5 - 10 µL

MS/MS Parameters:

  • Ionization Mode: Negative ESI is commonly used for BMP analysis.[10] However, positive ion mode can be advantageous for distinguishing BMP from PG based on fragmentation patterns.[1][12]

  • MRM Transitions: Specific precursor-to-product ion transitions for 18:1 Hemi BMP and its internal standard must be determined. These are instrument-specific and require optimization using authentic standards.

  • Gas Temperature: ~325 °C

  • Nebulizer Pressure: ~45-55 psi

  • Sheath Gas Flow: ~11 L/min

  • Vcap: ~3500 V

Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of an authentic 18:1 Hemi BMP standard and a fixed concentration of the internal standard into a surrogate matrix (e.g., stripped plasma or LC-MS water).[6][10]

  • Integration: Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the unknown samples.

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve. Determine the concentration of 18:1 Hemi BMP in the unknown samples by interpolation from this curve. Data analysis is typically performed using the instrument manufacturer's software (e.g., Mass Hunter).[10]

Data Presentation

Quantitative data from validation experiments are crucial for ensuring the reliability of the method. The following tables summarize key performance characteristics reported in the literature for similar BMP species, which can serve as a benchmark for method development.

Table 1: Method Performance Characteristics for di-18:1 BMP Quantification

Parameter Result Biological Matrix Reference
Linearity Range 0.2 - 250 ng/mL Rat Urine [11][13]
Limit of Quantification (LOQ) 0.12 µM K-562 Cell Extracts [6]
Precision (RSD%) < 15% Rat Urine [11][13]

| Accuracy (% Bias) | Within ± 15% | Rat Urine |[11][13] |

Table 2: Sample Types and Recommended Starting Amounts

Sample Type Recommended Amount Reference
Blood Plasma 100 µL [10]
Tissue 50 mg [10]
Cells 2 x 10^6 cells [10]
Cerebrospinal Fluid (CSF) 300 µL [10]

| Urine | 2 mL |[10] |

Visualizations

Diagram 1: General Workflow for 18:1 Hemi BMP Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike Internal Standard (e.g., BMP-d5) Sample->Spike Extract Lipid Extraction (e.g., Folch/LLE) Spike->Extract Dry Dry Down Extract (Nitrogen Evaporation) Extract->Dry Recon Reconstitute in Mobile Phase Dry->Recon LC LC Separation (Reversed-Phase C18) Recon->LC MS Tandem MS Detection (ESI, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification (Analyte/IS Ratio) Calibrate->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for quantifying 18:1 Hemi BMP via LC-MS/MS.

Diagram 2: Role of BMP in the Late Endosome/Lysosome

G cluster_lysosome Late Endosome / Lysosome (Acidic pH) cluster_disease Pathological Implications ILV Intraluminal Vesicles (ILVs) BMP BMP Lipids (Enriched in ILVs) BMP->ILV Major Component of Enzymes Lysosomal Hydrolases (e.g., for Sphingolipids) BMP->Enzymes Activates / Provides Docking Site NPC2 NPC2 Protein BMP->NPC2 Facilitates Cholesterol Transfer LSD Lysosomal Storage Disorders (e.g., Niemann-Pick) BMP->LSD Accumulates in DIPL Drug-Induced Phospholipidosis BMP->DIPL Serves as Biomarker for

Caption: The central role of BMP in lysosomal function and disease.

Diagram 3: Analytical Challenge of BMP vs. PG Isomers

G cluster_solutions Separation & Differentiation Strategies BMP Bis(monoacylglycero)phosphate (BMP) sn-1, sn-1' linkage LC Chromatographic Separation (Different Retention Times) BMP->LC MSMS MS/MS Fragmentation (Different Fragment Ions in Positive Mode) BMP->MSMS Deriv Chemical Derivatization (e.g., Methylation) BMP->Deriv PG Phosphatidylglycerol (PG) sn-1, sn-2 linkage PG->LC PG->MSMS PG->Deriv

Caption: Strategies to resolve BMP from its structural isomer PG.

References

Application Notes and Protocols for In Vivo mRNA Delivery to the Spleen using 18:1 Hemi BMP LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo application of lipid nanoparticles (LNPs) incorporating 18:1 Hemi BMP for targeted messenger RNA (mRNA) delivery to the spleen. The protocols outlined below are based on established methodologies for achieving selective organ targeting (SORT).

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of mRNA therapeutics. While standard LNP formulations predominantly target the liver, the incorporation of supplementary lipids can modulate their biodistribution. The inclusion of anionic lipids, such as 18:1 Hemi BMP (sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol), has been demonstrated to effectively shift mRNA delivery from the liver to the spleen.[1][2][3][4] This spleen-targeting capability is crucial for various therapeutic applications, including vaccine development and immunotherapies, as it allows for the direct transfection of splenic immune cells like B cells, T cells, and macrophages.[2]

The "Selective Organ Targeting" (SORT) strategy involves the addition of a fifth component, the SORT molecule, to a standard four-component LNP formulation. By adjusting the molar percentage of the anionic 18:1 Hemi BMP, researchers can systematically redirect mRNA expression to the spleen.[1][2]

Data Presentation

Table 1: Spleen-Targeting LNP Formulation Parameters
ComponentMolar Ratio (%)PurposeReference
Ionizable Lipid (e.g., DLin-MC3-DMA, 5A2-SC8)~30-50%mRNA encapsulation and endosomal escape[2]
Helper Lipid (e.g., DOPE, DSPC)~10-20%LNP stabilization and membrane fusion[2][5]
Cholesterol~30-40%LNP integrity and stability[2]
PEG-Lipid (e.g., DMG-PEG2000)~1.5-3%Steric stabilization, particle size control[2]
18:1 Hemi BMP (SORT Molecule) ~10-40% Anionic lipid for spleen targeting [1][2]
Table 2: In Vivo Performance of Spleen-Targeting SORT LNPs
LNP FormulationTarget OrganTransfected Splenic CellsTransfection EfficiencyReporter GeneAnimal ModelReference
30% 18PA SORT LNPsSpleenB cells, T cells, Macrophages~12% of B cells, ~10% of T cells, ~20% of MacrophagesCre mRNAtdTomato mice[2]
Anionic SORT LNPsSpleenNot specifiedSignificant luciferase expression observed in the spleenLuciferase mRNAMice[1][2]

Note: 18PA is another anionic lipid used for spleen targeting, demonstrating a similar principle to 18:1 Hemi BMP.

Experimental Protocols

Protocol 1: Formulation of 18:1 Hemi BMP LNPs for mRNA Delivery

This protocol describes the preparation of spleen-targeting LNPs using the ethanol dilution method with microfluidics.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • 18:1 Hemi BMP (ammonium salt)

  • mRNA transcript in 10 mM citrate buffer (pH 4.0)

  • Ethanol, anhydrous

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve the ionizable lipid, DOPE, cholesterol, DMG-PEG2000, and 18:1 Hemi BMP in ethanol to prepare individual stock solutions.

    • Note on 18:1 Hemi BMP: To prepare SORT LNP formulations with anionic lipids like 18:1 Hemi BMP, it is recommended to first dissolve the anionic lipid in tetrahydrofuran (THF) before mixing with the other lipid components in ethanol.[2]

  • Prepare the Lipid Mixture (Ethanol Phase):

    • Combine the lipid stock solutions in an ethanol solution at the desired molar ratios (see Table 1). For example, to create a 30% 18:1 Hemi BMP formulation, the molar percentage of 18:1 Hemi BMP relative to the total lipids would be 30%.

  • Prepare the Aqueous Phase:

    • Dilute the mRNA transcript in 10 mM citrate buffer (pH 4.0).

  • LNP Formation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (ethanol phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate.[6][7]

  • Purification:

    • Dialyze the resulting LNP solution against sterile PBS overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[8]

Protocol 2: In Vivo Administration and Biodistribution Analysis

This protocol outlines the procedure for intravenous administration of mRNA-loaded LNPs in mice and subsequent analysis of protein expression.

Materials:

  • 18:1 Hemi BMP LNPs encapsulating luciferase mRNA

  • C57BL/6 mice (or other appropriate strain)

  • D-Luciferin

  • In vivo imaging system (IVIS)

  • Sterile syringes and needles

Procedure:

  • Animal Handling:

    • Acclimatize mice for at least one week before the experiment. All animal procedures should be performed in accordance with institutional guidelines.

  • Intravenous Injection:

    • Dilute the LNP-mRNA formulation in sterile PBS to the desired concentration.

    • Administer the formulation to mice via intravenous (IV) injection (e.g., through the tail vein). A typical dose is 0.1 mg/kg of luciferase mRNA.[2]

  • Bioluminescence Imaging (BLI):

    • At predetermined time points (e.g., 3, 6, 8, and 24 hours) post-injection, administer D-Luciferin (150 mg/kg, intraperitoneal injection) to the mice.[2]

    • Anesthetize the mice and image them using an IVIS to detect bioluminescence.

  • Ex Vivo Organ Imaging:

    • Following the final in vivo imaging, euthanize the mice.

    • Dissect major organs (spleen, liver, lungs, heart, kidneys).

    • Arrange the organs in a petri dish and perform ex vivo BLI to quantify luciferase expression in each organ.[1][2]

  • Data Analysis:

    • Quantify the bioluminescence signal (total flux or radiance) in the region of interest for each organ.

    • Normalize the expression levels to tissue weight or total protein content for quantitative comparison.[2]

Protocol 3: Cellular Transfection Analysis in the Spleen

This protocol describes how to analyze the transfection of specific immune cell populations within the spleen using flow cytometry.

Materials:

  • 18:1 Hemi BMP LNPs encapsulating Cre recombinase mRNA

  • tdTomato reporter mice

  • Collagenase D

  • DNase I

  • Red blood cell lysis buffer

  • Fluorescently labeled antibodies against immune cell markers (e.g., CD19 for B cells, CD3 for T cells, F4/80 for macrophages)

  • Flow cytometer

Procedure:

  • In Vivo Administration:

    • Administer the Cre mRNA-loaded LNPs to tdTomato mice via IV injection as described in Protocol 2.

  • Spleen Harvesting and Single-Cell Suspension Preparation:

    • At a specified time point (e.g., 48-72 hours) post-injection, euthanize the mice and harvest the spleens.

    • Mechanically dissociate the spleens and digest with collagenase D and DNase I to obtain a single-cell suspension.

    • Lyse red blood cells using a lysis buffer.

  • Antibody Staining:

    • Wash the cells with PBS containing fetal bovine serum.

    • Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell markers.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on specific cell populations (e.g., B cells, T cells, macrophages) based on their surface marker expression.

    • Within each gated population, quantify the percentage of tdTomato-positive cells, which indicates successful Cre mRNA delivery and subsequent protein expression.[2]

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Application & Analysis lipids Lipids in Ethanol (Ionizable, DOPE, Cholesterol, PEG-Lipid, 18:1 Hemi BMP) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Citrate Buffer (pH 4.0) mrna->mixing purification Dialysis (PBS) mixing->purification lnp Spleen-Targeting LNPs purification->lnp injection IV Injection (Mouse Model) lnp->injection imaging Bioluminescence Imaging (In Vivo & Ex Vivo) injection->imaging flow Flow Cytometry (Spleen Cell Analysis) injection->flow

Caption: Experimental workflow for spleen-targeted mRNA delivery.

signaling_pathway cluster_bloodstream Bloodstream cluster_spleen Spleen lnp 18:1 Hemi BMP LNP corona Protein Corona Formation lnp->corona uptake Uptake by Splenic Cells (e.g., Macrophages, B cells) corona->uptake endosome Endosome uptake->endosome escape Endosomal Escape endosome->escape translation mRNA Translation escape->translation protein Therapeutic Protein translation->protein

Caption: Proposed mechanism of LNP uptake and mRNA expression in spleen.

References

Application Notes and Protocols for 18:1 Hemi BMP in Lysosomal Storage Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(monoacylglycero)phosphate (BMP), an anionic phospholipid predominantly found in the late endosomes and lysosomes, is a critical regulator of lysosomal function. Its unique stereochemical structure confers resistance to lysosomal hydrolases, allowing it to act as a key player in the degradation of sphingolipids and cholesterol. In the context of lysosomal storage disorders (LSDs), a group of over 50 inherited metabolic diseases, the metabolism of BMP is often dysregulated. This dysregulation can manifest as an accumulation of specific BMP species, including those containing oleic acid (18:1).

Notably, the C(18:1)/C(18:1) species of BMP has been identified as a potential biomarker for a subset of LSDs, particularly those involving macrophage storage and/or hepatomegaly.[1] 18:1 Hemi BMP, a structural intermediate in the biosynthesis of BMP, is therefore a valuable tool for researchers studying the pathophysiology of LSDs and for the development of novel therapeutic interventions.

These application notes provide detailed protocols for the formulation and application of 18:1 Hemi BMP in in vitro studies of LSDs, as well as methods for its quantification.

Data Presentation

The following tables summarize the observed changes in the levels of BMP (specifically the di-18:1 species, which is closely related to 18:1 Hemi BMP) in various LSDs. This data highlights the potential of 18:1 BMP species as biomarkers.

Table 1: Plasma Di-18:1 BMP Concentrations in Various Lysosomal Storage Disorders

Lysosomal Storage DisorderMean Plasma Di-18:1 BMP (µmol/L)Fold Change vs. ControlReference
Control0.02 ± 0.01-Meikle et al., 2008[1]
Niemann-Pick Disease (Type A/B)0.10 ± 0.045.0Meikle et al., 2008[1]
Gaucher Disease (Type 1)0.05 ± 0.022.5Meikle et al., 2008[1]
Fabry Disease0.02 ± 0.011.0 (No significant change)Meikle et al., 2008[1]

Table 2: Brain BMP Accumulation in Animal Models of Gangliosidoses

Disease ModelBrain BMP Concentration (nmol/mg protein)Fold Change vs. ControlReference
Control (Feline)~5-Hein et al., 2013[2][3]
Sandhoff Disease (Feline)~160~32Hein et al., 2013[2][3]
GM1 Gangliosidosis (Feline)~100~20Hein et al., 2013[2][3]

Experimental Protocols

Protocol 1: Formulation of 18:1 Hemi BMP-Containing Liposomes for Cellular Delivery

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing 18:1 Hemi BMP using the thin-film hydration method followed by extrusion. This method is suitable for delivering 18:1 Hemi BMP to cultured cells to study its effects on lysosomal function and cellular pathways.

Materials:

  • 18:1 Hemi BMP (S,R) (e.g., Avanti Polar Lipids)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), sterile

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Argon or nitrogen gas

Methodology:

  • Lipid Film Preparation: a. In a clean round-bottom flask, dissolve 18:1 Hemi BMP, DOPC, and cholesterol in chloroform at a desired molar ratio. A suggested starting ratio for general cell delivery studies is 10:40:50 (18:1 Hemi BMP:DOPC:Cholesterol). For specific targeting applications, such as to the spleen, a ratio of 50% 18:1 Hemi BMP can be used as a starting point.[4] b. Mix the lipids thoroughly by vortexing. c. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of the solvent, place the flask under a gentle stream of argon or nitrogen gas for at least 30 minutes.

  • Hydration: a. Hydrate the lipid film with sterile PBS by adding the buffer to the flask. The volume of PBS will determine the final lipid concentration. b. Rotate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process can be facilitated by gentle warming of the PBS to a temperature above the lipid transition temperature.

  • Sonication: a. To break down the large MLVs into smaller vesicles, sonicate the lipid suspension in a water bath sonicator for 5-10 minutes. The solution should become translucent.

  • Extrusion: a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Transfer the sonicated lipid suspension to the extruder. c. Pass the suspension through the membrane 11-21 times to generate unilamellar vesicles of a uniform size. d. The resulting liposome suspension can be stored at 4°C for short-term use. For long-term storage, it is recommended to use the liposomes immediately or store them under an inert gas to prevent lipid oxidation.

Protocol 2: Quantification of 18:1 Hemi BMP in Cultured Cells by LC-MS/MS

This protocol outlines the extraction of lipids from cultured cells and the subsequent quantification of 18:1 Hemi BMP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (treated and untreated controls)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Internal standard (e.g., a deuterated BMP analog)

  • Centrifuge

  • Homogenizer or sonicator

  • Nitrogen or argon gas evaporator

  • LC-MS/MS system

Methodology:

  • Cell Harvesting and Lysis: a. Wash cultured cells twice with ice-cold PBS. b. Scrape the cells into a known volume of PBS and centrifuge to pellet. c. Resuspend the cell pellet in a small volume of PBS. d. Lyse the cells by sonication or using a homogenizer on ice.

  • Lipid Extraction (Folch Method): a. To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol. The final volume of the solvent mixture should be at least 20 times the volume of the cell lysate. b. Add an appropriate amount of the internal standard. c. Vortex the mixture vigorously for 1-2 minutes. d. Centrifuge at 2000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Lipid Extraction (MTBE Method): a. As an alternative to the Folch method, add methanol to the cell lysate, followed by MTBE. A common ratio is 1.5:5 (methanol:MTBE) relative to the sample volume. b. Vortex vigorously for 1 hour at 4°C. c. Add water to induce phase separation (e.g., 1.25 parts water). d. Vortex for 1 minute and then centrifuge at 1000 x g for 10 minutes. e. Collect the upper organic phase.

  • Sample Preparation for LC-MS/MS: a. Dry the extracted lipid phase under a gentle stream of nitrogen or argon gas. b. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of acetonitrile, isopropanol, and water.

  • LC-MS/MS Analysis: a. Separate the lipid species using a suitable liquid chromatography column (e.g., a C18 or C8 column). b. Detect and quantify 18:1 Hemi BMP using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for 18:1 Hemi BMP and the internal standard should be determined and optimized. c. It is crucial to chromatographically separate 18:1 Hemi BMP from its isobaric precursor, phosphatidylglycerol (PG), to ensure accurate quantification.

Visualizations

Experimental_Workflow Experimental Workflow for Studying 18:1 Hemi BMP in LSDs cluster_formulation Formulation cluster_cell_culture Cell Culture cluster_analysis Analysis Lipid_Film 1. Lipid Film Preparation (18:1 Hemi BMP, DOPC, Cholesterol) Hydration 2. Hydration (PBS) Lipid_Film->Hydration Sonication 3. Sonication Hydration->Sonication Extrusion 4. Extrusion (100 nm) Sonication->Extrusion Treatment Incubation with 18:1 Hemi BMP Liposomes Extrusion->Treatment Cellular Delivery LSD_Cells LSD Model Cells (e.g., Fibroblasts) LSD_Cells->Treatment Lipid_Extraction 5. Lipid Extraction (Folch or MTBE) Treatment->Lipid_Extraction Sample Collection LC_MSMS 6. LC-MS/MS Quantification Lipid_Extraction->LC_MSMS Data_Analysis 7. Data Analysis LC_MSMS->Data_Analysis BMP_Signaling_Pathway Role of BMP in Lysosomal Lipid Degradation cluster_lysosome Lysosome cluster_ilv Intraluminal Vesicle (ILV) BMP BMP (Anionic Head Group) Hydrolase Lysosomal Hydrolases (e.g., Acid Sphingomyelinase, Glucocerebrosidase) BMP->Hydrolase Recruitment & Activation Substrate Lipid Substrates (e.g., Sphingomyelin, Glucosylceramide) Hydrolase->Substrate Catalysis Degradation Lipid Degradation Substrate->Degradation Leads to

References

Application Notes and Protocols for the Experimental Use of 18:1 Hemi BMP in Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 18:1 Hemi Bis(monoacylglycero)phosphate (BMP) in cellular uptake studies. 18:1 Hemi BMP, a precursor to the lysosomally-enriched phospholipid BMP, serves as a valuable tool for investigating endo-lysosomal trafficking, lipid metabolism, and the cellular uptake of various molecules.

Introduction

Bis(monoacylglycero)phosphate (BMP) is an anionic phospholipid predominantly found in the inner membranes of late endosomes and lysosomes.[1][2] Its unique sn-1,sn-1' stereoconfiguration contributes to its resistance to degradation by lysosomal hydrolases.[1] BMP plays a crucial role in several cellular processes within the endo-lysosomal pathway, including:

  • Lipid Metabolism: BMP acts as a cofactor for several lysosomal enzymes involved in the degradation of lipids and membranes.[1][2]

  • Cholesterol Sorting: It is integral to the proper sorting and trafficking of cholesterol within the late endosomal compartment.[1]

  • Endosomal Trafficking: BMP is involved in the formation of intraluminal vesicles (ILVs) within multivesicular bodies and influences endosomal trafficking pathways.[3]

Alterations in BMP levels have been associated with various pathological conditions, including lysosomal storage diseases (LSDs) and neurodegenerative disorders like Parkinson's disease, making it a significant area of research and a potential biomarker.[3][4][5][6] 18:1 Hemi BMP, containing three oleoyl (18:1) acyl chains, is a key intermediate in the biosynthesis of di-18:1 BMP, one of the most abundant BMP species in many cell types.[3][7][8] Studying the uptake and metabolism of 18:1 Hemi BMP can provide valuable insights into the dynamics of the endo-lysosomal system and its dysfunction in disease.

Key Applications

  • Probing Endo-Lysosomal Function: Tracking the uptake and conversion of 18:1 Hemi BMP to BMP can serve as an indicator of endo-lysosomal pathway integrity and function.

  • Investigating Lysosomal Storage Diseases: In cell models of LSDs, monitoring the metabolism of exogenous 18:1 Hemi BMP can help elucidate disease mechanisms and evaluate the efficacy of therapeutic interventions.

  • Drug Delivery and Cellular Uptake Studies: Understanding how 18:1 Hemi BMP is trafficked can inform the design of drug delivery systems that target the endo-lysosomal compartment.

  • Biomarker Discovery: Changes in the cellular levels and acyl chain composition of BMP, following the administration of 18:1 Hemi BMP, can be correlated with disease states, aiding in the identification of novel biomarkers.[3][4][5]

Quantitative Data Summary

The following table summarizes quantitative data from various studies investigating the modulation of BMP levels in different experimental contexts.

Experimental ModelTreatmentAnalyteFold Change/ObservationReference
Human Microglia Clone 3 (HMC3) Cells18:1/18:1 Phosphatidylglycerol (PG)Total BMP~2-3 fold increase[9]
Human Microglia Clone 3 (HMC3) Cells18:1 Lyso-PGTotal BMP~2-3 fold increase[9]
Human Microglia Clone 3 (HMC3) Cells18:1 Lyso-PG + 18:1 Monoacylglycerol (MAG)Total BMP~3-fold higher than Lyso-PG alone[9]
Niemann-Pick Disease Type C (NPC) FibroblastsSupplementation with BMP-containing liposomesCholesterol StoragePotent rescue of cholesterol storage[2]
LRRK2 G2019S Mutation Carriers (Urine)LRRK2 G2019S Mutationdi-18:1-BMPSignificantly higher in carriers with PD vs. without PD (5.81 vs. 3.43 ng/mg creatinine)[5]

Experimental Protocols

Protocol 1: Cellular Uptake and Metabolism of 18:1 Hemi BMP

This protocol describes a general method for treating cultured cells with 18:1 Hemi BMP to study its uptake and subsequent conversion to mature BMP.

Materials:

  • Cultured mammalian cells (e.g., fibroblasts, macrophages, or a cell line relevant to the research question)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 18:1 Hemi BMP

  • Complexing agent (e.g., fatty acid-free Bovine Serum Albumin - BSA)

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry (e.g., deuterated BMP species)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of 18:1 Hemi BMP-BSA Complex:

    • Prepare a stock solution of 18:1 Hemi BMP in an organic solvent (e.g., ethanol or chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid film in a solution of fatty acid-free BSA in serum-free cell culture medium to the desired final concentration. The BSA helps to solubilize the lipid and facilitate its delivery to the cells. A typical molar ratio of Hemi BMP to BSA is 5:1.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Cell Treatment:

    • Aspirate the culture medium from the cells and wash once with warm PBS.

    • Add the prepared 18:1 Hemi BMP-BSA complex in serum-free medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 1, 4, 12, 24 hours). A time-course experiment is recommended to monitor the kinetics of uptake and metabolism.

  • Cell Lysis and Lipid Extraction:

    • At each time point, aspirate the treatment medium and wash the cells twice with cold PBS.

    • Lyse the cells and extract the total lipids using a standard method such as the Bligh and Dyer or Folch extraction.

    • Ensure to add an appropriate internal standard for BMP quantification prior to extraction.

  • Lipid Analysis by LC-MS/MS:

    • Dry the extracted lipids under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • Develop an LC-MS/MS method to separate and quantify 18:1 Hemi BMP and various BMP species (e.g., di-18:1 BMP). This will involve optimizing the liquid chromatography gradient and the mass spectrometer parameters (e.g., precursor and product ions for multiple reaction monitoring - MRM).

  • Data Analysis:

    • Quantify the levels of 18:1 Hemi BMP and BMP species at each time point, normalized to the internal standard and total cellular protein or lipid content.

    • Plot the time course of uptake and conversion.

Protocol 2: Immunofluorescence Staining for Cellular Localization of BMP

This protocol allows for the visualization of BMP localization within cells, which is expected to be in late endosomes/lysosomes.

Materials:

  • Cells cultured on glass coverslips

  • Treatment from Protocol 1 (optional, to observe changes in BMP levels)

  • Anti-BMP antibody

  • Antibody against a late endosome/lysosome marker (e.g., LAMP1, CD63)

  • Fluorescently-labeled secondary antibodies

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a culture plate.

    • If desired, treat the cells with 18:1 Hemi BMP as described in Protocol 1 to potentially increase BMP levels.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate the cells with the primary antibodies (anti-BMP and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation and Mounting:

    • Wash three times with PBS.

    • Incubate with the appropriate fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear staining.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Analyze the colocalization of the BMP signal with the LAMP1 signal to confirm its presence in late endosomes/lysosomes.

Signaling Pathways and Experimental Workflows

BMP_Biosynthesis_Pathway cluster_trans Transphosphatidylation PG Phosphatidylglycerol (PG) LPG Lyso-PG PG->LPG PLA-mediated deacylation Hemi_BMP 18:1 Hemi BMP LPG->Hemi_BMP BMP di-18:1 BMP LPG->BMP Transphosphatidylation Hemi_BMP->BMP Deacylation MAG Monoacylglycerol (MAG) MAG->BMP PLD PLD3/PLD4 PLA PLA Acylation Acylation

Caption: Proposed biosynthetic pathway of di-18:1 BMP from Phosphatidylglycerol.

Cellular_Uptake_Workflow start Start: Seed Cells prep_complex Prepare 18:1 Hemi BMP-BSA Complex start->prep_complex treat_cells Treat Cells with Hemi BMP-BSA prep_complex->treat_cells time_course Incubate for Time Course (0, 1, 4, 12, 24h) treat_cells->time_course harvest Harvest Cells time_course->harvest extract_lipids Lipid Extraction harvest->extract_lipids analyze LC-MS/MS Analysis extract_lipids->analyze quantify Quantify Hemi BMP and BMP analyze->quantify end End: Data Interpretation quantify->end

Caption: Experimental workflow for a cellular uptake and metabolism study of 18:1 Hemi BMP.

References

Application Notes and Protocols for Purity Assessment of Synthetic 18:1 Hemi BMP (S,R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the purity of synthetic 18:1 Hemi BMP (S,R) (sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol). Accurate determination of purity is critical for its use in research and drug development, particularly in applications such as the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1]

Introduction to Purity Assessment Techniques

The purity assessment of synthetic lipids like 18:1 Hemi BMP (S,R) involves a multi-faceted approach to identify and quantify the target molecule and any potential impurities. These impurities can include isomers, degradation products, or residual starting materials from the synthesis process. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Key Analytical Challenges:

  • Isomeric Complexity: Hemi-BMP can exist in various isomeric forms, including regioisomers where fatty acids are located at different positions on the glycerol backbone.[2] It is also crucial to distinguish Hemi-BMP from its structural isomer phosphatidylglycerol (PG).[3][4][5]

  • Lack of Chromophores: Lipids like Hemi-BMP lack strong UV-absorbing chromophores, making detection by standard UV-Vis detectors challenging.[6] This necessitates the use of universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[6][7][8]

Below are detailed protocols for the most effective analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the analysis of lipids, offering high resolution and the ability to separate complex mixtures.[9] Both normal-phase and reversed-phase chromatography can be employed, each providing different selectivity.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is effective for separating lipids with different fatty acid chain lengths and degrees of saturation.[9]

Experimental Protocol: RP-HPLC with Charged Aerosol Detection (CAD)

This protocol is adapted from a universal method for lipid analysis and is suitable for determining the purity of 18:1 Hemi BMP (S,R).[10]

Instrumentation:

  • HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.[11]

  • Column: ACQUITY UPLC BEH C18, 2.1 × 150 mm, 1.7 µm (Waters Corporation).[11]

  • Detector: Thermo Scientific Dionex Corona CAD or equivalent.[10]

  • Column Temperature: 50 °C.[11]

  • Injection Volume: 2 µL.[11]

Reagents:

  • Mobile Phase A: Methanol/Water (8:2, v/v).[11]

  • Mobile Phase B: Isopropanol/Acetonitrile/Chloroform/Acetic Acid (84:8:8:0.025, v/v/v/v) (adapted for RP).

  • Sample Solvent: Methanol/Chloroform (1:1 to 1:3, v/v).[10]

Procedure:

  • Sample Preparation: Dissolve the synthetic 18:1 Hemi BMP (S,R) in the sample solvent to a concentration of 1 mg/mL.[10]

  • HPLC Analysis:

    • Set the flow rate to 0.2 mL/min.[11]

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample and run the gradient program outlined in Table 1.

  • Data Analysis:

    • Integrate the peak corresponding to 18:1 Hemi BMP (S,R) and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation:

Table 1: RP-HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
3.01000
43.00100
45.00100
45.11000
55.01000
(This is an example gradient and may require optimization)

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing dissolve Dissolve Hemi BMP in Methanol/Chloroform inject Inject Sample onto RP-C18 Column dissolve->inject separate Gradient Elution (Table 1) inject->separate detect Charged Aerosol Detection (CAD) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for RP-HPLC-CAD Purity Assessment.

Thin-Layer Chromatography (TLC) for Isomer Separation

TLC is a rapid and cost-effective method for qualitative analysis and is particularly useful for separating BMP isomers.[12][13][14] Commercial suppliers often use TLC to provide an initial purity assessment (e.g., >99% by TLC).[1]

Experimental Protocol: TLC for BMP Isomer Separation

This protocol is based on methods developed to distinguish between S,S-(2,2'-diC18:1)-BMP and S,S-(3,3'-diC18:1)-BMP, which can be adapted for Hemi-BMP analysis.[12]

Materials:

  • TLC Plates: Silica Gel 60 plates.[13]

  • Developing Chamber.

  • Solvent System: Hexane:Ether:Acetic acid (60:40:1, v/v/v).[15]

  • Visualization Reagent: Iodine vapor or a suitable charring reagent (e.g., phosphomolybdic acid).

Procedure:

  • Sample Spotting: Dissolve the synthetic 18:1 Hemi BMP (S,R) in a suitable solvent (e.g., chloroform). Using a capillary pipette, spot 1-2 µL of the sample solution onto the TLC plate.[15]

  • Development: Line the developing chamber with chromatography paper and add the solvent system. Allow the chamber to saturate for at least 30 minutes.[15] Place the spotted TLC plate in the chamber and allow the solvent front to migrate up the plate.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Dry the plate completely. Place the dried plate in a chamber containing iodine vapor or spray with the charring reagent and heat to visualize the spots.

  • Analysis: The presence of multiple spots indicates the presence of impurities or isomers. The purity can be qualitatively assessed by the intensity and number of impurity spots relative to the main product spot.

Workflow Diagram:

TLC_Workflow spot Spot Hemi BMP Sample on Silica Gel Plate develop Develop Plate in Saturated Chamber spot->develop saturate Saturate Chamber with Solvent System saturate->develop dry Dry the Plate develop->dry visualize Visualize Spots (e.g., Iodine Vapor) dry->visualize analyze Qualitative Purity Assessment visualize->analyze

Caption: Workflow for TLC-based Purity Assessment.

Mass Spectrometry (MS) for Identity Confirmation and Purity

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of the synthetic product and for sensitive detection of impurities.[16]

Experimental Protocol: LC-MS/MS for Hemi-BMP Analysis

This protocol is designed to confirm the molecular weight of 18:1 Hemi BMP (S,R) and to identify potential impurities.

Instrumentation:

  • LC-MS System: An Orbitrap ID-X Tribrid or a triple quadrupole (QQQ) mass spectrometer coupled to an HPLC system.[4][5]

  • Ionization Source: Electrospray Ionization (ESI).

  • Chromatography: Use the RP-HPLC conditions described in Section 2.1.

MS Parameters:

  • Ionization Mode: Positive ion mode is often used for BMP analysis, detecting ammonium adducts.[16]

  • Full Scan m/z Range: Scan a range that includes the expected mass of 18:1 Hemi BMP (S,R) (Formula Weight: 1056.52, Exact Mass: 1055.81).[17]

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm its structure. Characteristic fragmentation patterns can help distinguish BMP from its isomers.[4]

Procedure:

  • LC-MS Analysis: Analyze the sample using the established RP-HPLC method.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of 18:1 Hemi BMP (S,R).

    • Confirm the mass of the main peak.

    • Analyze the MS/MS fragmentation pattern for structural confirmation.

    • Search for other m/z values in the chromatogram that may correspond to impurities.

Data Presentation:

Table 2: Mass Spectrometry Parameters for 18:1 Hemi BMP (S,R)

ParameterValue
Formula Weight 1056.52 g/mol
Exact Mass 1055.81 m/z
Molecular Formula C₆₀H₁₁₄NO₁₁P
Ionization Mode ESI Positive
Expected Adduct [M+NH₄]⁺
MS/MS Fragmentation Monitor for characteristic lipid fragments
(Data sourced from Avanti Polar Lipids).[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ³¹P NMR, is highly effective for structural elucidation and can reveal the presence of different phospholipid species.[2] It can be used to confirm the phosphate backbone and to detect phosphorus-containing impurities. ¹H NMR can be used to confirm the fatty acid composition.

Experimental Protocol: ³¹P NMR

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the synthetic Hemi-BMP in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ³¹P NMR spectrum.

  • Analysis: A single peak in the ³¹P NMR spectrum is indicative of high purity with respect to phosphorus-containing species. The presence of doubled signals may indicate a mixture of isomers.[2]

Logical Relationship Diagram:

Purity_Assessment_Strategy cluster_initial Initial Screening cluster_quantitative Quantitative Analysis & Identification cluster_structural Structural Confirmation TLC TLC (Qualitative Isomer Check) HPLC RP-HPLC-CAD/ELSD (Quantitative Purity) TLC->HPLC Proceed if qualitatively pure LCMS LC-MS/MS (Identity & Impurity Profile) HPLC->LCMS Confirm identity of peaks NMR NMR (¹H, ³¹P) (Structural Integrity) LCMS->NMR Confirm overall structure

Caption: Integrated Strategy for Hemi BMP Purity Assessment.

Summary and Recommendations

A comprehensive assessment of synthetic 18:1 Hemi BMP (S,R) purity requires an orthogonal approach, utilizing multiple analytical techniques.

  • Initial Screening: Use TLC for a rapid, qualitative check for the presence of major impurities and isomers.

  • Quantitative Purity: Employ RP-HPLC with a universal detector (CAD or ELSD) for accurate quantification of the main component and any impurities.

  • Identity Confirmation: Use LC-MS/MS to confirm the molecular weight and structural features of the synthesized product.

  • Structural Verification: If necessary, use NMR (³¹P and ¹H) to provide definitive structural confirmation and detect isomeric mixtures.

By combining these methods, researchers, scientists, and drug development professionals can ensure the quality and purity of synthetic 18:1 Hemi BMP (S,R) for their intended applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing mRNA Encapsulation in 18:1 Hemi BMP LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the encapsulation efficiency of messenger RNA (mRNA) in lipid nanoparticles (LNPs) formulated with 18:1 Hemi BMP. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the encapsulation process.

Troubleshooting Guide

This guide addresses specific issues that can lead to low mRNA encapsulation efficiency in 18:1 Hemi BMP LNPs and offers potential solutions.

Issue Potential Cause Recommended Action
Low Encapsulation Efficiency (<80%) Suboptimal pH of the aqueous buffer.Ensure the aqueous buffer (e.g., citrate or acetate) has a pH between 3.0 and 4.0. This low pH is crucial for the protonation of ionizable lipids, facilitating their interaction with the negatively charged mRNA backbone.
Incorrect N/P ratio.The Nitrogen-to-Phosphate (N/P) ratio, which is the molar ratio of ionizable lipid amines to mRNA phosphates, is critical. An insufficient amount of ionizable lipid will result in incomplete mRNA complexation. Start with a well-documented N/P ratio (e.g., 3:1 to 6:1) and optimize from there.
Inefficient mixing of lipid and aqueous phases.Rapid and homogenous mixing is essential for LNP self-assembly and efficient mRNA encapsulation. Utilize a microfluidic mixing system for precise control over mixing dynamics. Ensure the total flow rate and flow rate ratio are optimized for your specific lipid composition and concentration.[1]
Degradation of mRNA.Handle mRNA with care to prevent degradation by RNases. Use RNase-free water, buffers, and equipment throughout the process. Store mRNA at appropriate temperatures (-80°C for long-term).
High Polydispersity Index (PDI > 0.2) Inconsistent mixing speed or flow rate.Calibrate and validate the microfluidic mixing system to ensure consistent performance. A high PDI indicates a broad size distribution, which can affect encapsulation and subsequent in vivo performance.
Aggregation of LNPs post-formulation.LNP aggregation can be caused by improper buffer exchange or storage conditions. After formulation, promptly exchange the low pH buffer with a neutral buffer (e.g., PBS pH 7.4) using tangential flow filtration (TFF) or dialysis.
Inconsistent Batch-to-Batch Results Variability in lipid stock solutions.Prepare fresh lipid stock solutions in ethanol and ensure complete dissolution. Store lipid stocks under appropriate conditions (e.g., -20°C) to prevent degradation.
Fluctuations in environmental conditions.Maintain consistent temperature and humidity during the formulation process, as these can affect lipid solubility and LNP formation.

Frequently Asked Questions (FAQs)

Q1: What is 18:1 Hemi BMP and what is its role in mRNA-LNP formulations?

18:1 Hemi BMP is a form of bis(monoacylglycero)phosphate, which is an anionic helper lipid. In the context of LNP formulations, it is thought to play a role in enhancing endosomal escape of the mRNA payload into the cytoplasm, a critical step for successful protein translation.[2][3] The inclusion of anionic lipids like 18:1 Hemi BMP can also influence the overall charge and biodistribution of the LNPs.[4]

Q2: How does the N/P ratio affect encapsulation efficiency?

The N/P ratio represents the molar ratio of the protonatable nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA backbone. A sufficiently high N/P ratio is crucial to ensure that there are enough positively charged lipid molecules (at low pH) to electrostatically interact with and neutralize the negatively charged mRNA, leading to its efficient encapsulation within the LNP core.

Q3: What is the optimal pH for the aqueous buffer during LNP formation?

An acidic pH, typically between 3.0 and 4.0, is required for the aqueous buffer containing the mRNA. This acidic environment ensures that the ionizable lipid component of the LNP formulation becomes protonated and carries a positive charge, which is essential for its interaction with the negatively charged mRNA.

Q4: Which analytical methods are recommended for determining mRNA encapsulation efficiency?

The most common method is the RiboGreen assay . This fluorescence-based assay uses a dye that specifically binds to single-stranded RNA, causing it to fluoresce. By measuring the fluorescence before and after lysing the LNPs with a detergent (like Triton X-100), the amount of encapsulated mRNA can be determined.[5][6][7][8]

Another powerful technique is Anion Exchange Chromatography (AEX) . AEX can separate free mRNA from intact LNPs based on their charge differences, providing a direct measurement of unencapsulated mRNA.[9][10][11][12][13]

Q5: Can the inclusion of 18:1 Hemi BMP affect LNP stability?

The lipid composition, including the presence of anionic lipids like 18:1 Hemi BMP, can influence the stability of LNPs. It is important to characterize the stability of your 18:1 Hemi BMP-containing LNPs by monitoring their size, PDI, and encapsulation efficiency over time at different storage conditions (e.g., 4°C and -20°C).

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs containing an ionizable lipid, DSPC, cholesterol, a PEG-lipid, and 18:1 Hemi BMP using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • 18:1 Hemi BMP (bis(monoacylglycero)phosphate)

  • mRNA in RNase-free water

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (100 mM, pH 3.0), sterile and RNase-free

  • Phosphate-buffered saline (PBS), pH 7.4, sterile and RNase-free

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringes and tubing compatible with the microfluidic system

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, PEG-lipid, and 18:1 Hemi BMP in ethanol to create individual stock solutions. A common molar ratio to start with for formulations containing an additional anionic lipid is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid), with the 18:1 Hemi BMP being incorporated as a percentage of the total lipid composition (e.g., starting at 10-20 mol%).

  • Prepare Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • Prepare mRNA Solution: Dilute the mRNA stock in citrate buffer (pH 3.0) to the desired concentration.

  • Set up Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions, typically with ethanol followed by the citrate buffer.

  • LNP Formulation:

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:organic).

    • Set the total flow rate (e.g., 12 mL/min).

    • Start the pumps to initiate mixing and LNP formation.

    • Collect the resulting LNP dispersion.

  • Buffer Exchange: Immediately after formation, perform buffer exchange into PBS (pH 7.4) using tangential flow filtration (TFF) or dialysis to remove ethanol and raise the pH.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization: Characterize the LNPs for size, PDI (using Dynamic Light Scattering), and mRNA encapsulation efficiency (using the RiboGreen assay).

Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution in TE buffer)

  • mRNA standard of known concentration

  • mRNA-LNP sample

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare mRNA Standard Curve:

    • Prepare a series of mRNA standards by serially diluting the stock mRNA in TE buffer to concentrations ranging from 0 to 1000 ng/mL.

  • Prepare LNP Samples:

    • In the 96-well plate, prepare two sets of dilutions for your LNP sample in triplicate.

    • Set 1 (Total mRNA): Dilute the LNP sample in TE buffer containing 1% Triton X-100 to lyse the particles.

    • Set 2 (Free mRNA): Dilute the LNP sample in TE buffer without Triton X-100.

  • Incubation: Incubate the plate at 37°C for 15 minutes to ensure complete lysis of the LNPs in the Triton X-100 containing wells.

  • Prepare RiboGreen Reagent: Dilute the RiboGreen reagent 1:100 in TE buffer. Protect from light.

  • Assay:

    • Add an equal volume of the diluted RiboGreen reagent to all wells (standards and samples).

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Generate a standard curve by plotting fluorescence versus mRNA concentration.

    • Determine the concentration of "Total mRNA" and "Free mRNA" in your samples from the standard curve.

    • Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Purification & Characterization Lipids Lipid Mixture (Ionizable, DSPC, Cholesterol, PEG-Lipid, 18:1 Hemi BMP) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing Organic Phase mRNA mRNA in Aqueous Buffer (pH 3-4) mRNA->Mixing Aqueous Phase Buffer_Exchange Buffer Exchange (TFF/Dialysis to PBS pH 7.4) Mixing->Buffer_Exchange LNP Dispersion Sterilization Sterile Filtration Buffer_Exchange->Sterilization Characterization Characterization (Size, PDI, EE%) Sterilization->Characterization

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

RiboGreen_Assay_Principle cluster_sample Sample Preparation cluster_assay Assay & Measurement cluster_calculation Calculation LNP_Sample mRNA-LNP Sample With_Triton LNP + Triton X-100 (Lysis) LNP_Sample->With_Triton Without_Triton LNP in TE Buffer (Intact) LNP_Sample->Without_Triton Add_RiboGreen Add RiboGreen Dye With_Triton->Add_RiboGreen Without_Triton->Add_RiboGreen Measure_Fluorescence Measure Fluorescence (Ex: 480nm, Em: 520nm) Add_RiboGreen->Measure_Fluorescence Total_mRNA Quantify Total mRNA Measure_Fluorescence->Total_mRNA Free_mRNA Quantify Free mRNA Measure_Fluorescence->Free_mRNA Calculate_EE Calculate % Encapsulation Efficiency Total_mRNA->Calculate_EE Free_mRNA->Calculate_EE

Caption: Principle of the RiboGreen assay for encapsulation efficiency.

References

Technical Support Center: Preventing Aggregation of 18:1 Hemi BMP-Containing Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of 18:1 Hemi BMP-containing lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is 18:1 Hemi BMP and why is it used in LNP formulations?

18:1 Hemi-bis(monoacylglycero)phosphate (Hemi BMP) is an anionic lipid characterized by a glycerophosphoglycerol backbone with three oleoyl (18:1) fatty acyl chains.[1] Its anionic nature at physiological pH can contribute to the overall surface charge of the LNP, which is a critical factor for stability and can be leveraged for specific delivery applications, such as targeting the spleen.[2][3][4]

Q2: What are the primary causes of aggregation in LNP formulations?

LNP aggregation is a common challenge that can arise from various factors throughout the formulation and storage process. Key contributors include:

  • Suboptimal pH: The pH of the formulation buffer is critical. For ionizable lipids, a specific pH is required for efficient encapsulation of nucleic acids, but this may not be optimal for long-term stability. A pH close to the isoelectric point of the LNPs can lead to aggregation.[5]

  • High Ionic Strength: High salt concentrations in the buffer can compress the electrical double layer surrounding the nanoparticles, which reduces electrostatic repulsion and can lead to aggregation.[5]

  • Inadequate PEGylation: Polyethylene glycol (PEG)-lipids provide a steric barrier on the LNP surface, preventing close contact and subsequent aggregation. Insufficient PEG-lipid concentration can compromise this protective layer.[5]

  • Storage Conditions: Improper storage temperature, especially freeze-thaw cycles, can induce stress on the LNPs, leading to fusion and aggregation.[5]

  • High Lipid Concentration: Increased lipid concentration during formulation can lead to a higher frequency of particle collisions, promoting aggregation.

Q3: How does the inclusion of an anionic lipid like 18:1 Hemi BMP affect LNP stability?

Anionic lipids like 18:1 Hemi BMP can have a dual role in LNP stability. The introduction of a negative charge can increase the electrostatic repulsion between nanoparticles, thereby preventing aggregation.[6] However, under certain conditions, such as the presence of divalent cations, anionic lipids can also lead to aggregation through ion-bridging, where a single ion interacts with two or more LNPs, pulling them together.[7] The overall effect on stability is highly dependent on the complete formulation composition and the surrounding buffer conditions.

Q4: Can I freeze my 18:1 Hemi BMP-containing LNP formulation?

Freezing LNP formulations is generally not recommended without the use of cryoprotectants. The process of freezing and thawing can cause phase separation of the lipids and the aqueous phase, leading to irreversible aggregation.[5] If freezing is necessary, the addition of cryoprotectants such as sucrose or trehalose is advised to maintain nanoparticle integrity.

Troubleshooting Guides

Issue 1: Immediate Aggregation Upon Formulation

Symptoms: Visible precipitation, cloudiness, or a rapid increase in particle size as measured by Dynamic Light Scattering (DLS) immediately after the mixing of lipid and aqueous phases.

Potential Causes & Solutions:

Potential CauseRecommended Action
Incorrect pH of Aqueous Buffer Verify the pH of your aqueous buffer (e.g., citrate or acetate buffer). Ensure it is within the optimal range for the ionizable lipid used for encapsulation (typically pH 4-5).[8] For post-formulation stability, a buffer exchange to a neutral pH (e.g., PBS pH 7.4) is often necessary.
High Ionic Strength of Buffer Reduce the salt concentration in your buffers. High ionic strength can shield the surface charge, leading to aggregation.[5]
Suboptimal Mixing Parameters If using a microfluidic system, ensure the flow rates and ratios are optimized for your specific formulation. For manual methods, ensure rapid and homogenous mixing of the lipid and aqueous phases.[6]
High Lipid Concentration Try reducing the total lipid concentration in your formulation. This decreases the likelihood of particle collision and subsequent aggregation.
Issue 2: Aggregation During Storage

Symptoms: A gradual increase in LNP size and polydispersity index (PDI) over time when stored, as monitored by DLS. Visible precipitation may also occur after a period of storage.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Storage Temperature Store LNP formulations at 4°C. Avoid freezing unless a validated cryoprotectant is used. Room temperature storage is generally not recommended for long-term stability.[5]
Insufficient PEG-Lipid Content The amount of PEG-lipid is crucial for steric stabilization. Consider increasing the molar percentage of the PEG-lipid in your formulation to provide a more robust protective layer.[5]
Buffer Incompatibility After formulation, dialyze or perform a buffer exchange into a suitable storage buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer components do not interact negatively with the LNP components.[8]
Light Exposure Protect the LNP formulation from light, as some lipids can be susceptible to photo-oxidation, which can lead to instability.

Quantitative Data Summary

The stability of 18:1 Hemi BMP-containing LNPs is highly dependent on the overall formulation. The following table provides a general guideline for formulation parameters and their expected impact on aggregation. Specific optimization for your formulation is critical.

ParameterTypical RangeEffect on AggregationReference
18:1 Hemi BMP (mol%) 1 - 20%Increasing concentration can enhance electrostatic repulsion and reduce aggregation. However, high concentrations may lead to ion-bridging in the presence of divalent cations.[4]
Ionizable Lipid (mol%) 30 - 50%Critical for nucleic acid encapsulation and endosomal escape. The pKa of the lipid dictates the optimal formulation pH.
Helper Lipid (e.g., DSPC) (mol%) 10 - 20%Contributes to the structural integrity and stability of the LNP.
Cholesterol (mol%) 30 - 50%Modulates membrane fluidity and stability.
PEG-Lipid (mol%) 1 - 5%Provides steric stabilization to prevent aggregation. Higher percentages can improve stability but may hinder cellular uptake.[5]
N:P Ratio 3:1 - 6:1The molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid. Affects encapsulation efficiency and particle stability.[8]
pH of Formulation Buffer 4.0 - 5.0Essential for protonation of the ionizable lipid and efficient nucleic acid encapsulation.[8]
pH of Storage Buffer 7.0 - 7.4Neutral pH is generally preferred for long-term stability and in vivo applications.[8]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating 18:1 Hemi BMP-containing LNPs using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 18:1 Hemi BMP

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid-Ethanol Solution: Dissolve the ionizable lipid, 18:1 Hemi BMP, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratios to achieve a final total lipid concentration (e.g., 10-20 mg/mL). Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare Aqueous-Nucleic Acid Solution: Dilute the nucleic acid cargo in the citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid-ethanol solution and the aqueous-nucleic acid solution into separate syringes.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a specified flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce LNP self-assembly and nucleic acid encapsulation.[8]

  • Dilution: Collect the LNP solution from the outlet and immediately dilute it with the citrate buffer or PBS to reduce the ethanol concentration.

  • Purification and Buffer Exchange: Purify the LNPs and exchange the buffer to PBS (pH 7.4) using dialysis or tangential flow filtration (TFF) to remove ethanol and unencapsulated nucleic acids.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.

Protocol 2: Characterization of LNP Size and Polydispersity by DLS

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the LNP suspension in filtered PBS (pH 7.4) to an appropriate concentration for DLS measurement (this is instrument-dependent, but typically in the range of 0.1-1 mg/mL).

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Select the appropriate dispersant (water) and material properties in the software.

  • Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument and initiate the measurement.

  • Data Analysis: The instrument will report the Z-average diameter and the Polydispersity Index (PDI). A monodisperse population of LNPs should have a PDI value below 0.2.

Protocol 3: Measurement of LNP Zeta Potential

Instrumentation:

  • Zeta potential analyzer (often combined with a DLS instrument)

Procedure:

  • Sample Preparation: Dilute the LNP suspension in filtered 10 mM NaCl solution to an appropriate concentration. High ionic strength buffers like PBS are not ideal for zeta potential measurements as they can screen the surface charge.

  • Instrument Setup: Prepare the instrument and the specific folded capillary cell according to the manufacturer's instructions.

  • Measurement: Inject the diluted sample into the cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the electrophoretic mobility of the particles.

  • Data Analysis: The software will calculate the zeta potential. For anionic LNPs, the value is expected to be negative. A zeta potential with a magnitude greater than 20-30 mV generally indicates good colloidal stability.

Visualizations

Troubleshooting_LNP_Aggregation start LNP Aggregation Observed timing When does aggregation occur? start->timing immediate Immediate Aggregation timing->immediate Immediately post-formulation storage Aggregation During Storage timing->storage During storage check_ph Check pH of Aqueous Buffer (Target: 4.0-5.0) immediate->check_ph check_ionic_strength Check Ionic Strength (Too high?) immediate->check_ionic_strength check_mixing Review Mixing Parameters (Flow rates, speed) immediate->check_mixing check_lipid_conc Assess Lipid Concentration (Too high?) immediate->check_lipid_conc check_temp Verify Storage Temperature (Recommended: 4°C) storage->check_temp check_peg Evaluate PEG-Lipid Content (Sufficient?) storage->check_peg check_buffer Confirm Storage Buffer (pH 7.4, no interfering ions) storage->check_buffer

Caption: Troubleshooting workflow for LNP aggregation.

LNP_Stability_Factors lnp_stability LNP Stability (Prevention of Aggregation) formulation Formulation Parameters lnp_stability->formulation storage Storage Conditions lnp_stability->storage lipid_comp Lipid Composition (Molar Ratios) formulation->lipid_comp ph Buffer pH formulation->ph ionic_strength Ionic Strength formulation->ionic_strength mixing Mixing Method formulation->mixing temperature Temperature storage->temperature cryoprotectants Cryoprotectants storage->cryoprotectants container Container Material storage->container

Caption: Key factors influencing LNP stability.

References

troubleshooting low transfection efficiency with 18:1 Hemi BMP LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 18:1 Hemi BMP (1,2-dioleoyl-sn-glycero-3-phospho-1'-rac-glycerol) Lipid Nanoparticles (LNPs) who are experiencing low transfection efficiency.

Troubleshooting Guide

Q1: My transfection efficiency with 18:1 Hemi BMP LNPs is lower than expected. What are the most common causes?

Low transfection efficiency can stem from several factors, broadly categorized into issues with the LNP formulation, the experimental protocol, or the target cells themselves. It is crucial to systematically evaluate each of these areas to identify the root cause. Common problems include suboptimal LNP composition, poor quality of the nucleic acid cargo, incorrect handling during complex formation, and unhealthy or inappropriate cell conditions.[1][2][3]

Here is a logical approach to troubleshooting this issue:

G start Low Transfection Efficiency formulation Check LNP Formulation & Composition start->formulation protocol Review Experimental Protocol start->protocol cells Assess Cell Health & Conditions start->cells characterization Verify LNP Physicochemical Properties formulation->characterization Formulation looks good? protocol->characterization Protocol followed correctly? cells->characterization Cells are healthy? characterization->formulation Properties out of range? optimization Systematic Optimization Required characterization->optimization Properties within range?

Caption: A flowchart for troubleshooting low transfection efficiency.

Q2: How critical is the lipid composition of my 18:1 Hemi BMP LNPs for transfection efficiency?

The lipid composition is a critical determinant of LNP stability, delivery efficiency, and even organ tropism.[4][5] While 18:1 Hemi BMP is a key component, the ratios of the other lipids—ionizable cationic lipid, helper lipid, cholesterol, and PEGylated lipid—must be carefully optimized.[5][6]

  • Ionizable Lipids: These are essential for encapsulating the nucleic acid cargo and facilitating its release from the endosome.[7][8] The choice and molar ratio of the ionizable lipid are paramount.

  • Helper Lipids: Phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) contribute to the structural integrity of the LNP and can influence endosomal escape.[4][9] DOPE, with its cone-shaped geometry, is known to promote the formation of the hexagonal II phase, which can facilitate membrane fusion and endosomal release.[4][10] In contrast, DSPC provides greater bilayer stability.[4][9]

  • Cholesterol: This molecule enhances LNP stability by filling gaps between phospholipids, thereby influencing membrane integrity and rigidity.[6][10]

  • PEGylated Lipids: A PEG-lipid stabilizes the nanoparticles, preventing aggregation and increasing circulation time in vivo.[4][10] However, an excessive amount can hinder cellular uptake.[4]

Table 1: Example LNP Formulations for In Vivo mRNA Delivery

ComponentFormulation 1 (Liver-Targeted)[11]Formulation 2 (Spleen-Targeted with 18PA)[12]Formulation 3 (General mRNA LNP)[7]
Ionizable Lipid 5A2-SC85A2-SC8C12-200
Helper Lipid DOPEDOPEVariable Phospholipid
Cholesterol CholesterolCholesterolCholesterol
PEG-Lipid DMG-PEGDMG-PEGDMG-PEG
SORT Molecule N/A1,2-dioleoyl-sn-glycero-3-phosphate (18PA)N/A
Molar Ratio 15/15/30/3Variable % of 18PA added to a base formulation50:38.5:1.35:10 (C12-200:Chol:DMG-PEG:Variable PL)

Note: 18:1 Hemi BMP has been used as a component in SORT (Selective ORgan Targeting) LNPs, where the addition of a supplemental molecule can alter tissue tropism.[12][13]

Q3: What is the optimal N/P ratio for 18:1 Hemi BMP LNPs and how do I calculate it?

The N/P ratio, which is the molar ratio of the amine (N) groups in the ionizable lipid to the phosphate (P) groups of the nucleic acid, is critical for efficient encapsulation and transfection.[14][15]

  • Importance: A higher N/P ratio often leads to a more positive surface charge, which can enhance interaction with the negatively charged cell membrane. However, excessively high ratios can increase cytotoxicity.[15]

  • Typical Range: Optimal N/P ratios typically fall between 3 and 6.[16] For instance, the Pfizer and Moderna COVID-19 mRNA vaccines reportedly use an N/P ratio of 6:1.[15]

  • Calculation: To calculate the N/P ratio, you need to know the molar amount of your ionizable lipid and the molar amount of the phosphate groups in your nucleic acid cargo. For RNA, there is one phosphate group per base.[15]

Table 2: N/P Ratio Optimization

N/P RatioExpected Particle SizeExpected Encapsulation EfficiencyPotential for Cytotoxicity
Low (<3) May be larger, less stablePotentially lowerLower
Optimal (3-6) Smaller, more uniformHighModerate
High (>6) May increaseHighHigher

This table provides a general guide. The optimal N/P ratio should be determined empirically for your specific LNP formulation and cell type.[17]

Q4: Can you provide a standard experimental protocol for transfection with these LNPs?

While the exact protocol should be optimized for your specific application, the following provides a general workflow for LNP formulation via microfluidic mixing and subsequent cell transfection.

G cluster_prep Preparation cluster_formulation LNP Formulation (Microfluidics) cluster_purification Purification & Characterization cluster_transfection Cell Transfection prep_lipids 1. Prepare Lipid Stock (Ionizable, 18:1 Hemi BMP, Helper, Chol, PEG) in Ethanol mix 3. Mix Lipid & NA Solutions (e.g., 3:1 Aqueous:Ethanol Flow Rate Ratio) prep_lipids->mix prep_rna 2. Prepare Nucleic Acid in Low pH Buffer (e.g., Citrate pH 4) prep_rna->mix dialysis 4. Dialyze against PBS to remove ethanol and raise pH mix->dialysis characterize 5. Characterize LNPs (Size, PDI, Encapsulation Efficiency) dialysis->characterize add_lnps 7. Add LNPs to Cells in serum-containing medium characterize->add_lnps seed_cells 6. Seed Cells (50-80% confluency) seed_cells->add_lnps incubate 8. Incubate for 24-72h add_lnps->incubate assay 9. Assay for Gene Expression incubate->assay

Caption: A standard workflow for LNP formulation and cell transfection.

Key Protocol Steps:

  • Preparation of Solutions: Dissolve the lipid mixture (including 18:1 Hemi BMP) in ethanol. Dilute the nucleic acid in an acidic aqueous buffer (e.g., sodium citrate, pH 4.0). The acidic pH is crucial for the ionizable lipid to become protonated and efficiently complex with the negatively charged nucleic acid.[18]

  • Mixing: Use a microfluidic mixing device to combine the lipid-ethanol and nucleic acid-aqueous solutions at a specific flow rate ratio (FRR), commonly 3:1 or 4:1 (aqueous to organic).[19]

  • Dialysis: Dialyze the formulated LNPs against a physiological buffer like PBS (pH 7.4) to remove the ethanol and neutralize the pH.[12]

  • Characterization: Before transfection, it is essential to measure the LNP size, polydispersity index (PDI), and encapsulation efficiency.

  • Transfection: Add the LNP-nucleic acid complexes to healthy, sub-confluent cells (typically 50-80% confluency).[2][20] It is generally recommended to perform the transfection in a serum-containing medium, as the complex formation should occur in a serum-free environment prior to being added to the cells.[1]

Q5: My cells are dying after transfection. What could be the cause and how can I mitigate it?

Cell toxicity is a common issue and can be caused by several factors:

  • High Concentration of Cationic Lipid: Ionizable lipids, while less toxic than permanently cationic lipids, can still cause cell death at high concentrations.[5][21] Try reducing the amount of LNP complex added to the cells.

  • Suboptimal N/P Ratio: An excessively high N/P ratio can lead to cytotoxicity.[15] Consider performing a titration experiment to find the optimal balance between efficiency and viability.

  • Poor Cell Health: Transfecting cells that are unhealthy, have a high passage number, or are contaminated (e.g., with mycoplasma) can result in poor viability post-transfection.[2][3] Always use healthy, low-passage cells.

  • Incorrect Cell Density: Cells should ideally be 70-90% confluent at the time of transfection. If the density is too low, the cells may not survive the procedure.[3]

Table 3: Troubleshooting Cell Viability Issues

Possible CauseSuggested Solution
LNP concentration too high Perform a dose-response experiment to find the optimal LNP concentration.
High N/P Ratio Optimize the N/P ratio, testing a range from low to high.[17]
Contamination (e.g., Mycoplasma) Test cells for contaminants and discard any infected cultures.[3]
High Cell Passage Number Use cells with a low passage number.[3]
Suboptimal Cell Confluency Ensure cells are within the recommended confluency range (e.g., 70-90%) at the time of transfection.[3]

Frequently Asked Questions (FAQs)

Q: What is the proposed role of 18:1 Hemi BMP in LNPs? A: 18:1 Hemi BMP, or more generally bis(monoacylglycero)phosphate (BMP), is a phospholipid naturally found in the membranes of late endosomes and lysosomes.[22] Its inclusion in LNP formulations may be intended to enhance endosomal escape. The negatively charged headgroup of BMP at lysosomal pH is thought to facilitate interactions that promote the release of the nucleic acid cargo into the cytoplasm.[7][8]

Q: What are the ideal physicochemical properties for my LNPs? A: For efficient in vivo delivery, LNPs should generally have a hydrodynamic diameter of around 80-100 nm and a polydispersity index (PDI) below 0.2, which indicates a uniform particle size distribution.[7] Encapsulation efficiency should be high, typically above 90%, to ensure a sufficient payload is delivered.[19]

Q: Does the type of helper lipid matter when using 18:1 Hemi BMP? A: Yes, the choice of helper lipid is crucial. The overall biophysical properties of the LNP are determined by the interplay of all its lipid components.[4][9] For example, combining 18:1 Hemi BMP with a fusogenic lipid like DOPE might enhance endosomal escape more than using a stabilizing lipid like DSPC. The optimal combination should be determined experimentally.[7][8]

Q: Should I use serum in my media during transfection? A: The LNP-nucleic acid complexes should be formed in a serum-free environment.[1] However, after the complexes are formed (typically after a 10-20 minute incubation), they can be added to cells cultured in a serum-containing medium. Modern transfection reagents are generally compatible with serum.[1]

Q: How long should I wait to see gene expression after transfection? A: For mRNA, protein expression can typically be detected within a few hours, peaking between 24 and 48 hours post-transfection.[20] For plasmid DNA, expression may take longer to become detectable (24-72 hours) as the DNA needs to enter the nucleus for transcription to occur.[20]

References

Navigating the Scale-Up of 18:1 Hemi BMP SORT-LNPs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of novel nanoparticle-based therapeutics from the laboratory to clinical applications hinges on the ability to reproducibly manufacture these complex systems at scale. Selective Organ Targeting (SORT) lipid nanoparticles (LNPs) incorporating 18:1 Hemi BMP represent a promising platform for targeted spleen delivery. However, the transition from small-scale benchtop production to larger, more industrially relevant volumes presents a unique set of challenges. This technical support center provides a comprehensive resource for researchers, offering troubleshooting guidance, frequently asked questions, detailed experimental protocols, and critical data to navigate the complexities of scaling up the production of 18:1 Hemi BMP SORT-LNPs.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the scale-up of 18:1 Hemi BMP SORT-LNP production in a question-and-answer format.

Q1: We are observing a significant increase in particle size and polydispersity index (PDI) upon scaling up our microfluidic synthesis process. What are the likely causes and how can we mitigate this?

A1: An increase in particle size and PDI during scale-up is a common challenge and can often be attributed to several factors related to the fluid dynamics of the mixing process.

  • Inadequate Mixing Efficiency at Higher Flow Rates: The mixing time is a critical parameter in LNP formation. At higher total flow rates (TFRs) required for larger batch production, the residence time of the lipid and aqueous phases within the microfluidic mixing chamber may be too short for efficient and homogenous mixing, leading to larger and more heterogeneous particles.

  • Flow Rate Ratio (FRR) Imbalance: The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate is crucial. An imbalance at larger scales can lead to inefficient nanoprecipitation and particle formation.

  • Lipid Concentration Effects: Higher lipid concentrations used for scaled-up batches can lead to an increased number of particle nuclei, promoting coalescence and resulting in larger LNPs.

Troubleshooting Steps:

  • Optimize Total Flow Rate (TFR) and Flow Rate Ratio (FRR): Systematically evaluate a range of TFRs and FRRs at the desired scale. Increasing the FRR (aqueous to organic) can sometimes lead to smaller particle sizes.

  • Consider Parallelization: Instead of relying on a single microfluidic chip at very high flow rates, consider using multiple chips in parallel to increase throughput while maintaining optimal mixing conditions.

  • Evaluate Lipid Concentration: If particle size remains an issue, a slight reduction in the total lipid concentration in the organic phase may be necessary.

  • Ensure System Stability: Verify that the pumps used for scale-up can deliver stable and pulseless flow at the target rates.

Q2: Our encapsulation efficiency is decreasing as we increase the production volume. What could be causing this and what are the solutions?

A2: A drop in encapsulation efficiency during scale-up often points to issues with the complexation of the mRNA with the ionizable lipids.

  • Suboptimal pH in the Aqueous Phase: The ionizable lipid requires an acidic environment (typically pH 3-4) to become protonated and effectively bind the negatively charged mRNA. In larger volumes, ensuring rapid and uniform pH distribution upon mixing can be challenging.

  • Inefficient Mixing: Similar to particle size issues, poor mixing can lead to incomplete interaction between the mRNA and the lipids before the nanoparticles fully form.

  • Degradation of mRNA: At larger scales, the handling and processing times for the mRNA solution may be longer, increasing the risk of degradation by nucleases if proper aseptic techniques are not strictly followed.

Troubleshooting Steps:

  • Verify Buffer Capacity: Ensure the buffer used for the aqueous phase has sufficient capacity to maintain the target pH upon mixing with the ethanol-based lipid solution.

  • Optimize Mixing Parameters: Re-evaluate the TFR and FRR to ensure rapid and efficient mixing that promotes optimal mRNA-lipid complexation.

  • Strict Aseptic Technique: Use RNase-free reagents and equipment throughout the process to prevent mRNA degradation.

  • Characterize mRNA Integrity: Before and after the scaled-up production run, assess the integrity of your mRNA using a suitable method like gel electrophoresis to rule out degradation.

Q3: We are having solubility issues with the 18:1 Hemi BMP lipid when preparing the stock solution for large-scale production. What is the recommended procedure?

A3: 18:1 Hemi BMP is an anionic lipid and may require a specific solvent system for complete dissolution, especially at higher concentrations.

Recommended Procedure:

  • Initial Dissolution in Tetrahydrofuran (THF): First, dissolve the 18:1 Hemi BMP in tetrahydrofuran (THF).

  • Dilution with Ethanol: Following complete dissolution in THF, dilute the solution with an equivalent volume of ethanol to create a homogenous stock solution.

  • Gentle Warming and Vortexing: If solubility issues persist, gentle warming (to no more than 37°C) and vortexing can aid in dissolution.

  • Fresh Preparation: It is recommended to prepare the 18:1 Hemi BMP stock solution fresh before each production run to avoid potential stability issues.

Q4: Can we reuse our microfluidic chips for multiple large-scale production runs?

A4: The reusability of microfluidic chips is a key consideration for cost-effective scale-up. Studies have shown that with proper cleaning and maintenance, chips can be reused for a limited number of runs without a significant impact on LNP quality.

Best Practices for Chip Reuse:

  • Thorough Flushing: Immediately after each run, flush the chip with ethanol followed by RNase-free water to remove any residual lipids or mRNA.

  • Monitor Performance: After each run, it is crucial to characterize the resulting LNPs (size, PDI, encapsulation efficiency) to ensure that the chip's performance is not degrading.

  • Establish a Reuse Limit: Based on your characterization data, establish a validated number of reuse cycles for your specific process and formulation.

Quantitative Data on LNP Characteristics

Maintaining consistent critical quality attributes (CQAs) is paramount during scale-up. The following table provides a representative comparison of key LNP characteristics at bench and pilot scales. Note: This data is illustrative and actual results may vary depending on the specific equipment and process parameters used.

ParameterBench Scale (1 mL)Pilot Scale (100 mL)
Particle Size (Z-average, nm) 95 ± 5105 ± 8
Polydispersity Index (PDI) 0.12 ± 0.030.15 ± 0.04
Encapsulation Efficiency (%) > 95%> 90%
Zeta Potential (mV) -5 to -15-8 to -18

Experimental Protocols

Protocol 1: Microfluidic Synthesis of 18:1 Hemi BMP SORT-LNPs

This protocol outlines the preparation of spleen-targeting SORT-LNPs using a microfluidic system.

Materials:

  • Ionizable lipid (e.g., 5A2-SC8)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxy(poly(ethylene glycol)-2000) (DMG-PEG)

  • 18:1 Hemi BMP

  • mRNA in an appropriate buffer (e.g., 10 mM citrate buffer, pH 3.0)

  • Ethanol (200 proof, RNase-free)

  • Tetrahydrofuran (THF, RNase-free)

  • RNase-free water

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringe pumps

  • Microfluidic chip

Procedure:

  • Prepare Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DOPE, cholesterol, and DMG-PEG in ethanol.

    • Prepare the 18:1 Hemi BMP stock solution by first dissolving in THF and then diluting with an equal volume of ethanol.

  • Prepare the Final Lipid Mixture:

    • Combine the individual lipid stock solutions in the desired molar ratio to achieve the target formulation (e.g., a 10% 18:1 Hemi BMP spleen-targeting formulation).

  • Prepare the mRNA Solution:

    • Dilute the mRNA to the desired concentration in the acidic buffer.

  • Set up the Microfluidic System:

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. A typical starting FRR is 3:1 (aqueous:organic).

  • Initiate LNP Formation:

    • Start the pumps to initiate the mixing of the two phases in the microfluidic chip.

    • Collect the resulting LNP dispersion.

  • Downstream Processing:

    • Dialyze the LNP dispersion against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)

Purpose: To determine the particle size (Z-average) and polydispersity index (PDI).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the LNP dispersion in PBS to a suitable concentration for DLS analysis.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and initiate the measurement.

    • Acquire multiple readings to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the Z-average particle size and PDI.

Protocol 3: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

Purpose: To quantify the amount of mRNA encapsulated within the LNPs.

Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the encapsulation efficiency can be determined.

Procedure:

  • Prepare a Standard Curve: Create a series of known mRNA concentrations to generate a standard curve.

  • Sample Preparation:

    • In a 96-well plate, add the LNP sample to two sets of wells.

    • To one set of wells, add a buffer without detergent.

    • To the other set, add a buffer containing Triton X-100 to lyse the LNPs.

  • Incubation: Incubate the plate to allow for complete lysis of the LNPs in the wells with detergent.

  • Add RiboGreen Reagent: Add the RiboGreen reagent to all wells.

  • Measure Fluorescence: Read the fluorescence of the plate using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the mRNA concentration in both the lysed and unlysed samples.

    • Encapsulation Efficiency (%) = [1 - (mRNA concentration in unlysed sample / mRNA concentration in lysed sample)] x 100.

Visualizing Key Processes and Relationships

Experimental Workflow for LNP Production and Characterization

LNP_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Lipid Stock\nPreparation Lipid Stock Preparation Microfluidic\nMixing Microfluidic Mixing Lipid Stock\nPreparation->Microfluidic\nMixing mRNA Stock\nPreparation mRNA Stock Preparation mRNA Stock\nPreparation->Microfluidic\nMixing Dialysis Dialysis Microfluidic\nMixing->Dialysis DLS Analysis DLS Analysis Dialysis->DLS Analysis RiboGreen Assay RiboGreen Assay Dialysis->RiboGreen Assay

Caption: A streamlined workflow for the production and characterization of SORT-LNPs.

Troubleshooting Logic for Increased Particle Size

Troubleshooting_Particle_Size Problem:\nIncreased Particle Size/PDI Problem: Increased Particle Size/PDI Cause1 Inadequate Mixing Efficiency Problem:\nIncreased Particle Size/PDI->Cause1 Cause2 FRR Imbalance Problem:\nIncreased Particle Size/PDI->Cause2 Cause3 High Lipid Concentration Problem:\nIncreased Particle Size/PDI->Cause3 Solution1 Optimize TFR Cause1->Solution1 Solution3 Consider Parallelization Cause1->Solution3 Solution2 Optimize FRR Cause2->Solution2 Solution4 Reduce Lipid Concentration Cause3->Solution4

Caption: A logical guide for troubleshooting increased particle size during scale-up.

SORT-LNP Intracellular Trafficking Pathway

Intracellular_Trafficking SORT-LNP in\nBloodstream SORT-LNP in Bloodstream Protein Corona\nFormation Protein Corona Formation SORT-LNP in\nBloodstream->Protein Corona\nFormation Receptor-Mediated\nEndocytosis Receptor-Mediated Endocytosis Protein Corona\nFormation->Receptor-Mediated\nEndocytosis Early Endosome Early Endosome Receptor-Mediated\nEndocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape mRNA Release\nto Cytosol mRNA Release to Cytosol Endosomal Escape->mRNA Release\nto Cytosol Protein\nTranslation Protein Translation mRNA Release\nto Cytosol->Protein\nTranslation

Caption: The intracellular journey of a SORT-LNP leading to protein expression.

Technical Support Center: Refining Purification Methods for 18:1 Hemi BMP (S,R)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification methods for 18:1 Hemi BMP (S,R). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for purifying synthetic 18:1 Hemi BMP (S,R)?

A1: Initially, it is crucial to perform a crude purification to remove the bulk of reaction byproducts and excess reagents. This can typically be achieved using flash chromatography on silica gel. Following this, a more refined purification using High-Performance Liquid Chromatography (HPLC) is recommended to achieve high purity (>99%).

Q2: Which HPLC method is better for 18:1 Hemi BMP (S,R) purification: normal-phase or reverse-phase?

A2: Both normal-phase (NP) and reverse-phase (RP) HPLC can be employed for the purification of 18:1 Hemi BMP (S,R), and the choice depends on the specific impurities present and the desired final purity.[1][2]

  • Normal-Phase HPLC separates molecules based on the polarity of their head groups.[2][3] This can be effective in separating 18:1 Hemi BMP (S,R) from other phospholipids with different head groups.

  • Reverse-Phase HPLC separates molecules based on the hydrophobicity of their acyl chains.[1] This is particularly useful for separating 18:1 Hemi BMP (S,R) from species with different fatty acid compositions or from degradation products where an acyl chain has been cleaved.

For achieving the highest purity, a two-step HPLC purification strategy, employing both NP and RP-HPLC, can be highly effective.[2]

Q3: How can I monitor the purity of 18:1 Hemi BMP (S,R) during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purity of fractions during purification.[4] A suitable solvent system will allow for the separation of the desired product from impurities. Additionally, HPLC coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) can provide quantitative purity analysis.[5][6]

Q4: What are the common impurities I should expect in a synthetic preparation of 18:1 Hemi BMP (S,R)?

A4: Common impurities in synthetic lysophospholipids can include:

  • Unreacted starting materials: Such as lysophosphatidylglycerol and oleic acid.

  • Diacylated and triacylated byproducts: Resulting from over-acylation during synthesis.

  • Positional isomers: Acyl migration can lead to the formation of isomers where the oleoyl chains are attached to different positions on the glycerol backbone.[7][8]

  • Oxidized lipids: The oleoyl chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.[9]

  • Hydrolysis products: Cleavage of the ester linkages can result in the formation of free fatty acids and the corresponding glycerophosphoglycerol backbone.

Q5: What are the optimal storage conditions for purified 18:1 Hemi BMP (S,R)?

A5: 18:1 Hemi BMP (S,R) should be stored as a powder or in a suitable organic solvent at -20°C.[4][10] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

HPLC Purification Issues
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to be at least 2 units away from the pKa of 18:1 Hemi BMP (S,R).
Column degradation.Replace the HPLC column.
Peak Splitting Co-elution of isomers or closely related impurities.[11]Optimize the mobile phase gradient or switch to a different column chemistry (e.g., from C18 to a phenyl-hexyl column in RP-HPLC). A smaller injection volume may also resolve the peaks.[11]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase if possible.
Void in the column packing.[12]Replace the column.
Variable Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase before each injection.
No Peak or Very Small Peak Sample degradation.Ensure proper storage and handling of the sample. Analyze for degradation products.
Detection issue.Check the detector settings (e.g., ELSD nebulizer and evaporator temperatures, MS source parameters).
Sample not eluting.Use a stronger mobile phase to elute highly retained compounds.
Purity and Stability Issues
Problem Possible Cause Recommended Solution
Presence of Multiple Spots on TLC Incomplete purification.Re-purify the sample using a different chromatographic technique or an optimized gradient.
Sample degradation.Store the sample under inert gas at -20°C. Avoid prolonged exposure to air and light. Consider adding an antioxidant like BHT to solvents if oxidation is suspected.
Acyl Migration Exposure to non-acidic pH or certain chromatographic media.[7][13][14]Maintain a slightly acidic pH (e.g., pH 4-5) during extraction and purification steps.[7][8] Minimize the time the sample spends on silica or alumina supports.[13]
Oxidation of Oleoyl Chains Exposure to oxygen.Handle the lipid under an inert atmosphere (e.g., in a glovebox). Use degassed solvents for all procedures.
Hydrolysis Presence of water and catalytic impurities.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.

Experimental Protocols

Normal-Phase HPLC Purification of 18:1 Hemi BMP (S,R)

This protocol is a general guideline and may require optimization.

  • Column: Silica-based normal-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: Hexane/Isopropanol (80:20, v/v) with 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Water (90:10, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 50% B

    • 25-30 min: Linear gradient to 100% B

    • 30-35 min: Hold at 100% B

    • 35-40 min: Return to 100% A

    • 40-50 min: Re-equilibration at 100% A

  • Flow Rate: 1 mL/min

  • Detection: ELSD or Mass Spectrometry.

  • Sample Preparation: Dissolve the crude 18:1 Hemi BMP (S,R) in the initial mobile phase.

Reverse-Phase HPLC Purification of 18:1 Hemi BMP (S,R)

This protocol is a general guideline and may require optimization.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: Water/Methanol (90:10, v/v) with 0.1% formic acid.

  • Mobile Phase B: Methanol/Isopropanol (80:20, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 50% B

    • 5-30 min: Linear gradient to 100% B

    • 30-40 min: Hold at 100% B

    • 40-45 min: Return to 50% B

    • 45-55 min: Re-equilibration at 50% B

  • Flow Rate: 1 mL/min

  • Detection: ELSD or Mass Spectrometry.

  • Sample Preparation: Dissolve the partially purified 18:1 Hemi BMP (S,R) in the initial mobile phase.

Thin-Layer Chromatography (TLC) Analysis
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A common solvent system for phospholipids is Chloroform:Methanol:Water (e.g., 65:25:4, v/v/v). The polarity can be adjusted by varying the ratio of the solvents to achieve optimal separation.

  • Visualization:

    • Iodine vapor: Place the dried TLC plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.

    • Molybdenum blue stain: This is a phosphate-specific stain and will visualize all phospholipids.

    • Primuline spray: Under UV light, lipids will appear as fluorescent spots.

Visualizations

Experimental_Workflow cluster_synthesis Crude Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 18:1 Hemi BMP (S,R) Flash_Chromatography Flash Chromatography (Silica Gel) Crude_Product->Flash_Chromatography NP_HPLC Normal-Phase HPLC Flash_Chromatography->NP_HPLC TLC TLC Analysis Flash_Chromatography->TLC RP_HPLC Reverse-Phase HPLC NP_HPLC->RP_HPLC NP_HPLC->TLC HPLC_MS HPLC-MS/ELSD Analysis RP_HPLC->HPLC_MS Final_Product Pure 18:1 Hemi BMP (S,R) (>99%) RP_HPLC->Final_Product Final_Product->HPLC_MS

Caption: General workflow for the purification and analysis of 18:1 Hemi BMP (S,R).

Troubleshooting_Logic node_action node_action Start Impure Product Check_TLC Multiple Spots on TLC? Start->Check_TLC Check_HPLC Poor HPLC Peak Shape? Check_TLC->Check_HPLC No Re_Purify Re-run Chromatography (Optimize Gradient/Solvent) Check_TLC->Re_Purify Yes Degradation Signs of Degradation? Check_HPLC->Degradation No Troubleshoot_HPLC Refer to HPLC Troubleshooting Guide Check_HPLC->Troubleshoot_HPLC Yes Final_Product Pure Product Degradation->Final_Product No Stability_Measures Implement Stability Measures: - Inert Atmosphere - Low Temperature - Antioxidants Degradation->Stability_Measures Yes

Caption: A logical troubleshooting workflow for purity issues with 18:1 Hemi BMP (S,R).

References

Technical Support Center: In Vivo Toxicity of 18:1 Hemi BMP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 Hemi BMP (Hemi-bis(monoacylglycero)phosphate) formulations in vivo. While direct in vivo toxicity data for 18:1 Hemi BMP formulations are limited in publicly available literature, this guide draws upon established principles of lipid nanoparticle (LNP) toxicology to address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is 18:1 Hemi BMP and what are its common applications?

A1: 18:1 Hemi BMP, or sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol, is an anionic lipid. It is a derivative of bis(monoacylglycero)phosphate (BMP), a phospholipid primarily found in the inner membranes of late endosomes and lysosomes. Due to its anionic nature, 18:1 Hemi BMP is utilized in the preparation of lipid nanoparticles (LNPs), particularly for selective organ targeting (SORT) of mRNA delivery to the spleen.

Q2: Are there known in vivo toxicity concerns specifically for 18:1 Hemi BMP formulations?

A2: Currently, there is a lack of specific public data on the in vivo toxicity profile of 18:1 Hemi BMP formulations. The safety data sheet for 18:1 Hemi BMP does not list specific in vivo hazards. However, as with any novel formulation, a thorough toxicological assessment is crucial before preclinical and clinical use. General principles of lipid nanoparticle toxicity should be considered.

Q3: What are the general factors that influence the in vivo toxicity of lipid nanoparticles?

A3: The toxicity of lipid nanoparticles is influenced by several physicochemical properties:

  • Particle Size: Nanoparticles around 100 nm are generally considered to have better cellular internalization, while particles larger than 200 nm may be cleared more rapidly by the lymphatic system.[1]

  • Surface Charge: Cationic (positively charged) lipids have been associated with higher toxicity due to their interaction with negatively charged cell membranes, which can lead to apoptosis and inflammatory responses.[2] Anionic and neutral lipids are generally considered to have a better safety profile.[3] 18:1 Hemi BMP is an anionic lipid.

  • Lipid Composition and Biodegradability: The type of lipids used and their ability to be broken down into non-toxic metabolites are critical for reducing toxicity. Introducing ester bonds can increase lipid biodegradability.[1]

  • Concentration and Dosing: Higher concentrations and repeated dosing of LNPs can lead to accumulation in organs like the liver and spleen, potentially causing toxicity.[2][4]

Q4: What are the potential signs of in vivo toxicity to monitor in animal studies with lipid-based formulations?

A4: Researchers should monitor for a range of clinical and pathological signs of toxicity, including:

  • Clinical Observations: Changes in body weight, food and water consumption, behavior, and overall appearance.

  • Hematology: Alterations in red and white blood cell counts, platelets, and hemoglobin.

  • Clinical Chemistry: Elevated levels of liver enzymes (e.g., ALT, AST) and changes in kidney function markers (e.g., BUN, creatinine).

  • Histopathology: Examination of major organs (liver, spleen, lungs, kidneys, heart) for signs of inflammation, necrosis, or other tissue damage.

  • Immunological Responses: Measurement of inflammatory cytokines.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected animal mortality or severe adverse reactions at intended therapeutic dose. High intrinsic toxicity of the formulation; Dose miscalculation; Contamination of the formulation.- Review the formulation composition and consider using lipids with a better-established safety profile.- Perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Ensure the formulation is sterile and free of endotoxins.
Elevated liver enzymes (ALT, AST) in blood work. Hepatotoxicity due to lipid accumulation in the liver. This is a common site of LNP accumulation.- Reduce the administered dose.- Modify the LNP formulation to alter its biodistribution (e.g., by changing the PEG-lipid content).- Evaluate the kinetics of liver enzyme elevation and recovery over time.
Signs of an inflammatory response (e.g., increased inflammatory cytokines, splenomegaly). Immunogenicity of the lipid components or the encapsulated cargo. Cationic lipids are particularly known to induce inflammatory responses.- Characterize the inflammatory cytokine profile (e.g., IL-6, TNF-α).- As 18:1 Hemi BMP is anionic, consider if other components in the formulation could be immunogenic.- Assess for complement activation, which can be triggered by some LNP formulations.
Inconsistent results or high variability in toxicity between experimental groups. Issues with formulation consistency (e.g., particle size, zeta potential, encapsulation efficiency).- Ensure robust and reproducible formulation procedures.- Characterize each batch of the formulation for key physicochemical properties before in vivo administration.- Use a sufficient number of animals per group to account for biological variability.

Quantitative Data on Lipid Nanoparticle Toxicity (General)

Note: The following data is from studies on various lipid nanoparticle formulations and is provided for general reference. It is not specific to 18:1 Hemi BMP.

Lipid Type Animal Model Dose & Route Observed Toxic Effects Reference
Cationic Solid Lipid Nanoparticles (cSLNs)Wistar RatsSingle IV injectionMild and transitory neutrophilia, increased macrophages in lungs, liver, and spleen.[5]
Cationic Micelles and LiposomesRats10, 25, or 100 mg/kg IVIncreased DNA strand breaks in lung and spleen; elevated expression of inflammatory cytokines.[6]
Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)Animals (unspecified)Not specifiedInduced lipid peroxidation in the liver and a decrease in antioxidant defenses.[7][8]
Neutral and Cationic LiposomesMice10 doses over 3 weeks, IVCationic liposomes caused substantial changes in the spleen and liver. Neutral liposomes showed a better safety profile.[3]
Nanoemulsions (NE)Wistar Rats200, 400, or 800 mg/kg/day for 21 days, oral or IPHigh doses via intraperitoneal injection caused increased platelets, leukocytes, and neutrophils, and lipid peroxidation in the liver. Oral administration was considered safer.[9]

Experimental Protocols

General Protocol for In Vivo Toxicity Assessment of a Novel Lipid Nanoparticle Formulation

This protocol provides a general framework. Specific details should be adapted based on the formulation, animal model, and study objectives.

  • Animal Model Selection: Choose a relevant animal model (e.g., mice, rats) and ensure ethical approval is obtained.

  • Formulation Preparation and Characterization:

    • Prepare the 18:1 Hemi BMP formulation under sterile conditions.

    • Characterize the formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

  • Dose Selection and Administration:

    • Conduct a pilot dose-ranging study to determine the appropriate dose levels.

    • Administer the formulation via the intended clinical route (e.g., intravenous, intraperitoneal). Include a vehicle control group.

  • Clinical Observations:

    • Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Sample Collection:

    • At predetermined time points, collect blood samples for hematology and clinical chemistry analysis.

    • At the end of the study, euthanize animals and perform a necropsy. Collect major organs for histopathological examination.

  • Data Analysis:

    • Statistically analyze all collected data to identify any significant differences between the treatment and control groups.

Visualizations

Experimental_Workflow General Workflow for In Vivo Toxicity Assessment cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis cluster_outcome Outcome Formulation Formulate 18:1 Hemi BMP LNPs Characterization Characterize Size, PDI, Zeta Potential Formulation->Characterization Dosing Dose Administration (e.g., IV, IP) Characterization->Dosing Monitoring Clinical Monitoring (Weight, Behavior) Dosing->Monitoring Blood Blood Collection (Hematology, Chemistry) Monitoring->Blood Tissues Tissue Collection (Histopathology) Monitoring->Tissues Cytokines Cytokine Analysis Blood->Cytokines ToxicityProfile Determine Toxicity Profile Tissues->ToxicityProfile Cytokines->ToxicityProfile

Caption: Workflow for assessing the in vivo toxicity of lipid nanoparticle formulations.

Signaling_Pathway Potential Toxicity Pathways of Cationic Lipids LNP Cationic LNP Interaction Electrostatic Interaction LNP->Interaction CellMembrane Cell Membrane (Negatively Charged) CellMembrane->Interaction MembraneDamage Membrane Damage Interaction->MembraneDamage Inflammation Inflammatory Response Interaction->Inflammation Apoptosis Apoptosis MembraneDamage->Apoptosis Cytokines Cytokine Release (IL-6, TNF-α) Inflammation->Cytokines Logical_Relationship Factors Influencing LNP In Vivo Toxicity Toxicity In Vivo Toxicity Size Particle Size Size->Toxicity Charge Surface Charge (Cationic > Anionic/Neutral) Charge->Toxicity Composition Lipid Composition Composition->Toxicity Dose Dose & Frequency Dose->Toxicity Biodegradability Biodegradability Biodegradability->Toxicity Route Administration Route Route->Toxicity

References

Technical Support Center: Enhancing the In Vivo Stability of 18:1 Hemi BMP-Based LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo stability of 18:1 Hemi BMP-based Lipid Nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is 18:1 Hemi BMP and what is its primary role in LNP formulations?

A1: 18:1 Hemi BMP (sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol) is an anionic lipid.[1] In the context of LNP formulations, it is primarily used as a Selective Organ Targeting (SORT) molecule.[1] By incorporating 18:1 Hemi BMP into the LNP composition, researchers can systematically alter the in vivo delivery profile to achieve targeted delivery, particularly to the spleen.[1][2]

Q2: What is a typical formulation for an 18:1 Hemi BMP-based LNP for spleen targeting?

A2: A common approach is to start with a standard four-component LNP formulation (ionizable lipid, helper lipid, cholesterol, and a PEG-lipid) and then add 18:1 Hemi BMP as a fifth component. The molar percentage of 18:1 Hemi BMP can be varied to optimize spleen targeting.[3][4]

Q3: How does the incorporation of 18:1 Hemi BMP affect the physicochemical properties of LNPs?

A3: The addition of the anionic 18:1 Hemi BMP will alter the overall surface charge of the LNP, making it more negative. This change in surface charge is a key factor in redirecting the LNP from the liver to the spleen.[2] It is crucial to monitor particle size, polydispersity index (PDI), and zeta potential after incorporation of 18:1 Hemi BMP to ensure the formulation remains within an acceptable range for in vivo applications.

Q4: What are the main challenges associated with the in vivo stability of LNPs in general?

A4: The primary challenges for in vivo LNP stability include:

  • Protein Corona Formation: Upon entering the bloodstream, proteins adsorb to the LNP surface, forming a "protein corona" that can alter the LNP's size, charge, and biological identity, ultimately affecting its biodistribution and clearance.[5][6]

  • Aggregation: LNPs can aggregate in biological fluids, which can lead to rapid clearance by the mononuclear phagocyte system (MPS) and potential toxicity.[7]

  • PEG Shedding: The PEG-lipid that provides a "stealth" coating to evade the immune system can desorb from the LNP surface in vivo, exposing the underlying lipids and making the particle more susceptible to opsonization and clearance.[5][8]

  • Payload Leakage: Premature release of the encapsulated cargo (e.g., mRNA, siRNA) before reaching the target tissue reduces the therapeutic efficacy.

Q5: Are there specific stability concerns for 18:1 Hemi BMP-based LNPs?

A5: While specific stability studies on 18:1 Hemi BMP LNPs are not extensively documented in the provided search results, the introduction of a charged lipid like 18:1 Hemi BMP can potentially influence the protein corona composition. The specific proteins that bind to the LNP surface may differ from those that bind to more neutral LNPs, which could impact circulation time and off-target uptake. Monitoring the in vivo fate and stability of these specific formulations is crucial.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Poor in vivo efficacy despite good in vitro transfection. Discrepancy between in vitro and in vivo conditions. The LNP may be unstable in the bloodstream.Evaluate LNP stability in the presence of serum by incubating the LNPs with serum and monitoring for changes in size, PDI, and encapsulation efficiency over time.[5]
High liver uptake and low spleen targeting. Insufficient amount of 18:1 Hemi BMP in the formulation.Systematically increase the molar percentage of 18:1 Hemi BMP in your LNP formulation. It is important to re-characterize the LNPs for size, PDI, and encapsulation efficiency with each new formulation.[3][4]
Rapid clearance of LNPs from circulation. LNP aggregation, significant PEG shedding, or unfavorable protein corona formation.Ensure the LNP formulation has an optimal PEG-lipid concentration to prevent aggregation.[7] Consider using PEG-lipids with longer acyl chains for slower desorption rates.[9] Characterize the protein corona to understand its composition and potential impact on clearance.[6]
Increased particle size and PDI upon storage. LNP formulation is not stable under the current storage conditions.For aqueous storage, refrigeration at 2°C is often better than freezing or room temperature.[10] If freezing is necessary, use cryoprotectants like sucrose or trehalose to prevent aggregation.[10] Lyophilization with cryoprotectants can also be a viable option for long-term storage.[10]
Low encapsulation efficiency. Suboptimal formulation parameters or preparation method.Optimize the lipid-to-RNA weight ratio and the molar composition of the excipients.[11] Ensure the pH of the aqueous buffer used during formulation is appropriate for the ionizable lipid to facilitate efficient encapsulation.[7]

Quantitative Data Summary

Table 1: Example LNP Formulation for Spleen Targeting with 18:1 Hemi BMP

ComponentExample Molar RatioPurpose
Ionizable Lipid (e.g., 5A2-SC8)15%Encapsulation of nucleic acid and endosomal escape.[3]
Helper Lipid (e.g., DOPE)15%Facilitates membrane fusion and endosomal escape.[3][4]
Cholesterol30%Stabilizes the LNP structure.[3]
PEG-Lipid (e.g., DMG-PEG)3%Provides a "stealth" coating to prolong circulation.[3][7]
18:1 Hemi BMP (SORT Molecule) Variable (e.g., 5-40% of total lipids) Anionic lipid for spleen targeting. [3][4]

Note: The optimal molar percentage of 18:1 Hemi BMP needs to be empirically determined for each specific application.

Experimental Protocols

LNP Formulation by Rapid Mixing

This protocol is adapted from methodologies used for formulating SORT LNPs.[3]

Materials:

  • Lipids (Ionizable lipid, DOPE, Cholesterol, DMG-PEG, 18:1 Hemi BMP) dissolved in ethanol.

  • Nucleic acid (e.g., mRNA) dissolved in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratios.

  • Prepare the nucleic acid solution in the acidic aqueous buffer.

  • Rapidly mix the ethanol-lipid solution with the aqueous nucleic acid solution at a defined volume ratio (e.g., 1:3). This can be done by hand or using a microfluidic mixing device.

  • Allow the resulting mixture to incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for LNP self-assembly.

  • For in vivo experiments, dialyze the LNP formulation against PBS (pH 7.4) for at least 2 hours using a dialysis cassette (e.g., 3.5 kDa MWCO) to remove ethanol and raise the pH.[12]

  • Sterile filter the final LNP suspension through a 0.22 µm filter.

LNP Characterization

a) Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Dilute the LNP suspension in PBS to an appropriate concentration.

  • Measure the hydrodynamic diameter (size) and PDI using a DLS instrument (e.g., Malvern Zetasizer).[3]

b) Encapsulation Efficiency (EE%) Measurement

  • Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: EE% = [(Total fluorescence after lysis) - (Fluorescence before lysis)] / (Total fluorescence after lysis) x 100

In Vivo Stability and Efficacy Assessment

a) Biodistribution Study

  • Formulate LNPs with a fluorescently labeled lipid or nucleic acid.

  • Administer the labeled LNPs to animals (e.g., mice) via intravenous injection.

  • At various time points, image the animals using an in vivo imaging system (IVIS) to track the biodistribution of the LNPs.

  • Alternatively, harvest organs at the end of the study and measure the fluorescence in each organ.[12]

b) Protein Expression Study (for mRNA LNPs)

  • Formulate LNPs with mRNA encoding a reporter protein (e.g., Luciferase).

  • Administer the LNPs to animals via intravenous injection.

  • At a specified time point (e.g., 6 hours), administer the substrate for the reporter protein (e.g., D-luciferin for luciferase) and image the animals to quantify protein expression in different organs.[12]

Visualizations

G cluster_formulation LNP Formulation cluster_circulation In Vivo Circulation Standard_LNP Standard LNP (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) Spleen_Targeted_LNP Spleen-Targeted LNP Standard_LNP->Spleen_Targeted_LNP Hemi_BMP 18:1 Hemi BMP (Anionic SORT Molecule) Hemi_BMP->Spleen_Targeted_LNP Injection Intravenous Injection Spleen_Targeted_LNP->Injection Bloodstream Bloodstream (Protein Corona Formation) Injection->Bloodstream Liver Liver Bloodstream->Liver Default Pathway Spleen Spleen Bloodstream->Spleen Targeted Pathway

Caption: SORT technology using 18:1 Hemi BMP to target LNPs to the spleen.

G Start Start: LNP Formulation Formulation Formulate LNPs with 18:1 Hemi BMP Start->Formulation Characterization Characterize LNPs (Size, PDI, EE%) Formulation->Characterization InVivo_Admin In Vivo Administration (e.g., IV injection in mice) Characterization->InVivo_Admin Biodistribution Assess Biodistribution (e.g., IVIS imaging) InVivo_Admin->Biodistribution Efficacy Evaluate Efficacy (e.g., Luciferase expression) InVivo_Admin->Efficacy Analysis Data Analysis Biodistribution->Analysis Efficacy->Analysis End End Analysis->End

Caption: Experimental workflow for 18:1 Hemi BMP-based LNP development.

G Problem Issue: Poor In Vivo Stability or Spleen Targeting Check_Formulation Review LNP Formulation Parameters Problem->Check_Formulation Check_Characterization Verify Physicochemical Properties (Size, PDI, EE%) Problem->Check_Characterization Check_Storage Assess Storage Conditions Problem->Check_Storage Optimize_HemiBMP Optimize % of 18:1 Hemi BMP Check_Formulation->Optimize_HemiBMP Incorrect Hemi BMP % Optimize_PEG Optimize PEG-Lipid Content/Type Check_Formulation->Optimize_PEG Suboptimal PEGylation Reformulate Re-formulate LNPs Check_Characterization->Reformulate Size/PDI out of spec Check_Storage->Reformulate Improper storage Optimize_HemiBMP->Reformulate Optimize_PEG->Reformulate Serum_Stability Perform Serum Stability Assay Reformulate->Serum_Stability

Caption: Troubleshooting flowchart for 18:1 Hemi BMP LNP stability issues.

References

strategies to improve the shelf-life of 18:1 Hemi BMP lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving 18:1 Hemi bis(monoacylglycero)phosphate (Hemi BMP) lipids.

Frequently Asked Questions (FAQs)

Q1: What is 18:1 Hemi BMP and what is its primary application?

A: 18:1 Hemi BMP, specifically sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol, is an anionic lysophospholipid. It is a structural analog of bis(monoacylglycero)phosphate (BMP), a lipid highly enriched in the inner membranes of late endosomes and lysosomes. Its unique structure is believed to play a crucial role in lysosomal function, including the degradation of other lipids. In research, it is often used in studies related to lysosomal storage diseases, drug-induced phospholipidosis, and as a tool to investigate the lipid metabolism within lysosomes.

Q2: What are the recommended long-term storage conditions for 18:1 Hemi BMP?

A: For long-term stability, 18:1 Hemi BMP should be stored at -20°C. Under these conditions, it is reported to be stable for at least one year. It is crucial to prevent exposure to light and moisture.

Q3: How should I handle 18:1 Hemi BMP upon receiving it?

A: Upon receipt, immediately store the lipid at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can accelerate hydrolysis. Handle the lipid under an inert atmosphere (e.g., argon or nitrogen) whenever possible to minimize oxidation of the oleic acid chains.

Q4: What are the main degradation pathways for 18:1 Hemi BMP?

A: The two primary degradation pathways for 18:1 Hemi BMP are:

  • Hydrolysis: The ester linkages of the oleoyl chains are susceptible to hydrolysis, which can be catalyzed by both acids and bases, and by phospholipase enzymes. This results in the formation of free fatty acids and lysophospholipids.

  • Oxidation: The double bond in the oleic acid (18:1) chains is prone to oxidation, leading to the formation of lipid hydroperoxides and other secondary oxidation products. This can be initiated by exposure to air (oxygen), light, and trace metal ions.

Troubleshooting Guide

Issue 1: Poor Solubility or Cloudiness in Aqueous Buffers

  • Question: I am trying to dissolve 18:1 Hemi BMP in my aqueous buffer, but the solution is cloudy. What should I do?

  • Answer: 18:1 Hemi BMP, like many lipids, has limited solubility in purely aqueous solutions and tends to form micelles or larger aggregates. To improve solubility and obtain a clear solution, consider the following:

    • Use of a Carrier Solvent: First, dissolve the lipid in a small amount of an organic solvent such as ethanol or DMSO. Then, add this solution dropwise to your aqueous buffer while vortexing to facilitate dispersion. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Sonication: After dispersion in the buffer, sonication (using a bath or probe sonicator) can help to break down larger aggregates and form a more uniform suspension of liposomes or micelles.

    • pH Adjustment: The charge of the phosphate headgroup is pH-dependent. Ensure the pH of your buffer is appropriate for your experiment and the lipid's charge state.

Issue 2: Inconsistent Experimental Results or Suspected Degradation

  • Question: My experimental results are not reproducible, and I suspect the 18:1 Hemi BMP may be degrading. How can I check for degradation?

  • Answer: Degradation can significantly impact experimental outcomes. Here’s how to assess and mitigate it:

    • Visual Inspection: Check for any change in the physical appearance of the lipid (e.g., discoloration from white to yellow/brown can indicate oxidation).

    • Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • TLC: Degradation can be observed as the appearance of new spots corresponding to hydrolysis products (lyso-forms, free fatty acids) or oxidation products.

      • LC-MS: This technique can identify and quantify the parent lipid and its degradation products with high sensitivity and specificity.

    • Preventative Measures:

      • Use Freshly Prepared Solutions: Prepare solutions of 18:1 Hemi BMP fresh for each experiment.

      • Inert Atmosphere: Handle the dry lipid and its solutions under an inert gas (argon or nitrogen) to prevent oxidation.

      • Antioxidants: For applications where it won't interfere with the experiment, consider adding a low concentration of an antioxidant like butylated hydroxytoluene (BHT) to organic solvent stocks.

      • Control pH: Maintain the pH of your experimental buffer, as pH extremes can accelerate hydrolysis. The rate of hydrolysis for many phospholipids is slowest around pH 6.5.[1][2]

Issue 3: Effects of Freeze-Thaw Cycles

  • Question: Can I freeze and thaw my 18:1 Hemi BMP solution multiple times?

  • Answer: Repeated freeze-thaw cycles are generally not recommended as they can lead to the degradation of lipids.[3][4] Each cycle can introduce stress on the lipid structure and potentially introduce moisture, accelerating hydrolysis. It is best to aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Quantitative Data on Lipid Stability

ParameterConditionExpected Stability of PhospholipidsRecommendation for 18:1 Hemi BMP
Temperature -80°C (in organic solvent)High (Years)Recommended for long-term stock solutions.
-20°C (lyophilized powder)Good (At least 1 year)Standard storage condition for unopened vials.
4°C (in aqueous buffer, pH 6.5)Moderate (Days to weeks)For short-term storage of working solutions.
Room Temperature (in aqueous buffer)Low (Hours to days)Avoid prolonged storage at room temperature.
pH pH 4-5 (acidic)Moderate hydrolysisBe aware of potential for hydrolysis in acidic buffers.
pH 6.5Minimal hydrolysis[2]Optimal pH for stability in aqueous solutions.
pH 8-9 (basic)Increased hydrolysisAvoid basic conditions for prolonged periods.
Atmosphere Inert (Argon/Nitrogen)High (minimal oxidation)Recommended for handling and storage.
Air (Oxygen)Low (prone to oxidation)Minimize exposure to air.
Freeze-Thaw Multiple CyclesDecreased stability[3][4]Aliquot stock solutions to avoid repeated cycles.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized 18:1 Hemi BMP
  • Equilibration: Allow the vial of lyophilized 18:1 Hemi BMP to warm to room temperature for at least 20-30 minutes before opening. This prevents moisture condensation.

  • Solvent Addition: Add a suitable organic solvent in which the lipid is soluble, such as chloroform, methanol, or a chloroform:methanol mixture (e.g., 2:1 v/v). For cell-based assays, ethanol or DMSO can be used.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the lipid film. Sonication in a bath sonicator for a few minutes can aid dissolution if needed.

  • Concentration Calculation: Calculate the molar concentration based on the amount of lipid and the volume of solvent added. The molecular weight of 18:1 Hemi BMP (S,R) ammonium salt is 1056.52 g/mol .

  • Storage of Stock Solution: Store the resulting stock solution in a tightly sealed glass vial at -20°C or -80°C under an inert atmosphere.

Protocol 2: Assessment of 18:1 Hemi BMP Stability by LC-MS

This protocol provides a general workflow for monitoring the degradation of 18:1 Hemi BMP over time.

  • Sample Preparation:

    • Prepare a stock solution of 18:1 Hemi BMP in a suitable organic solvent (e.g., methanol) at a known concentration.

    • Aliquot the stock solution into several vials for a time-course study (e.g., T=0, 1 week, 1 month, etc.) under specific storage conditions.

    • At each time point, dilute an aliquot to a working concentration in the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for separation.

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate) is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode.

    • Detection: Use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) to detect the parent ion of 18:1 Hemi BMP and its expected degradation products (e.g., lyso-BMP, oleic acid).

  • Data Analysis:

    • Integrate the peak areas for the parent 18:1 Hemi BMP and its degradation products at each time point.

    • Plot the percentage of remaining 18:1 Hemi BMP over time to determine its stability under the tested conditions.

Visualizations

degradation_pathway Hemi_BMP 18:1 Hemi BMP Hydrolysis Hydrolysis (Enzymatic/Chemical) Hemi_BMP->Hydrolysis Oxidation Oxidation (Air/Light) Hemi_BMP->Oxidation Lyso_BMP Lyso-BMP + Oleic Acid Hydrolysis->Lyso_BMP Oxidized_Products Oxidized Hemi BMP (Hydroperoxides, etc.) Oxidation->Oxidized_Products

Degradation pathways of 18:1 Hemi BMP.

troubleshooting_workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C, dark, dry) Start->Check_Storage Check_Handling Review Handling Procedures (Inert gas, fresh solutions) Start->Check_Handling Assess_Degradation Assess Degradation (TLC or LC-MS) Check_Storage->Assess_Degradation Check_Handling->Assess_Degradation Degradation_Detected Degradation Detected? Assess_Degradation->Degradation_Detected Implement_Controls Implement Stricter Controls (Use antioxidants, aliquot stocks) Degradation_Detected->Implement_Controls Yes Optimize_Experiment Optimize Experimental Parameters (pH, buffer, temperature) Degradation_Detected->Optimize_Experiment No Continue_Experiment Continue Experiment Implement_Controls->Continue_Experiment Optimize_Experiment->Continue_Experiment

Troubleshooting workflow for inconsistent results.

storage_shelf_life cluster_conditions Storage Conditions cluster_factors Impacting Factors cluster_outcome Outcome Temperature Temperature Hydrolysis_Rate Rate of Hydrolysis Temperature->Hydrolysis_Rate Physical_Stability Physical Stability Temperature->Physical_Stability Atmosphere Atmosphere Oxidation_Rate Rate of Oxidation Atmosphere->Oxidation_Rate pH pH (in solution) pH->Hydrolysis_Rate Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Physical_Stability Shelf_Life Shelf-Life of 18:1 Hemi BMP Hydrolysis_Rate->Shelf_Life Oxidation_Rate->Shelf_Life Physical_Stability->Shelf_Life

Factors affecting the shelf-life of 18:1 Hemi BMP.

References

Validation & Comparative

Validating Spleen-Specific Delivery of 18:1 Hemi BMP LNPs in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of organ-specific drug delivery systems is a critical frontier in nanomedicine, promising to enhance therapeutic efficacy while minimizing off-target effects. Among these, lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery. While conventional LNPs predominantly accumulate in the liver, a novel strategy known as Selective Organ Targeting (SORT) enables the redirection of these nanoparticles to other tissues. This guide provides a comparative analysis of LNPs incorporating the anionic lipid 18:1 Hemi BMP (18BMP), a SORT molecule designed to achieve spleen-specific delivery in murine models. We present supporting experimental data, detailed protocols, and visual workflows to validate their performance against standard LNP formulations.

Performance Comparison: Biodistribution of LNP Formulations

The efficacy of spleen-targeting LNPs is primarily evaluated by comparing their biodistribution profile to that of conventional liver-tropic LNPs. The inclusion of an anionic SORT molecule, such as 18:1 Hemi BMP, into a standard four-component LNP formulation systematically shifts gene delivery from the liver to the spleen.[1][2][3]

LNP FormulationPrimary Target OrganSecondary AccumulationReporter Gene Expression in Spleen (Relative Luminescence Units)Reporter Gene Expression in Liver (Relative Luminescence Units)Reference
Standard LNP (e.g., DLin-MC3-DMA based) LiverSpleen, LungsLowHigh[4][5]
Spleen-Targeting SORT LNP (30% 18PA) SpleenMinimal in other organsHighLow[2][3][5]
Spleen-Targeting SORT LNP (18:1 Hemi BMP) SpleenMinimal in other organsHigh (qualitatively similar to 18PA)Low[1]
Lung-Targeting SORT LNP (50% DOTAP) LungsSpleen, LiverModerateLow[2][3][5]

Note: Quantitative data for 18:1 Hemi BMP LNPs is often presented in the context of a class of anionic SORT lipids that exhibit similar spleen-targeting properties to 1,2-dioleoyl-sn-glycero-3-phosphate (18PA). One study indicates that anionic SORT lipids including 14PA, 18BMP, and 18PA all result in the same mRNA delivery profile to the spleen.[1]

Cellular Tropism within the Spleen

Beyond organ-level targeting, it is crucial to identify the specific cell populations within the spleen that are transfected by the LNPs. Spleen-targeting SORT LNPs have been shown to deliver their cargo to various immune cells.

Cell TypeTransfection Efficiency with Spleen SORT LNPs (Cre mRNA)Reference
B Cells ~12%[4][5]
T Cells ~10%[4][5]
Macrophages ~20%[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are protocols for key experiments involved in assessing the spleen-specific delivery of 18:1 Hemi BMP LNPs.

LNP Formulation

LNPs are typically formulated by microfluidic mixing of an ethanol phase containing lipids with an aqueous phase containing the nucleic acid cargo.

  • Standard LNP (4-component):

    • Lipids (in ethanol): Ionizable lipid (e.g., 5A2-SC8 or DLin-MC3-DMA), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000).

    • Aqueous Phase: mRNA (e.g., encoding Luciferase or Cre recombinase) in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0-4.0).

  • Spleen-Targeting SORT LNP (5-component):

    • Lipids (in ethanol): The standard four components plus the anionic SORT molecule, 18:1 Hemi BMP. A common formulation uses a 30% molar ratio of the SORT molecule.[2] For example: 16.7% 5A2-SC8, 16.7% DOPE, 33.3% cholesterol, 3.3% C14-PEG2K, and 30% 18:1 Hemi BMP.[2]

    • Aqueous Phase: As above.

  • Procedure: The lipid and aqueous solutions are mixed using a microfluidic device. The resulting LNPs are then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.[7][8]

In Vivo Biodistribution Study in Mice

This experiment determines the organ-level distribution of LNP-mediated mRNA delivery.

  • Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old).[7][8]

  • LNP Administration: Administer the LNP solution intravenously (i.v.) via the tail vein. A typical dose is 0.1 to 0.5 mg of mRNA per kg of body weight.[4][5][8]

  • Reporter Gene: Luciferase mRNA is commonly used for its ease of detection.

  • Imaging:

    • At a specified time point post-injection (e.g., 6 hours), administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.[5][8]

    • Anesthetize the mice with isoflurane.

    • Euthanize the mice and harvest key organs (liver, spleen, lungs, heart, kidneys).

    • Perform ex vivo imaging of the organs using an in vivo imaging system (IVIS) to detect bioluminescence.[5][7][8]

  • Quantification: Measure the total luminescence flux (photons/second) for each organ using imaging software.

Cellular Uptake Analysis by Flow Cytometry

This protocol identifies the specific cell types within the spleen that are transfected by the LNPs.

  • Animal Model: Lox-STOP-Lox-tdTomato (Ai14) reporter mice are ideal for this purpose when using Cre recombinase mRNA.

  • LNP Administration: Inject LNPs encapsulating Cre recombinase mRNA intravenously.

  • Spleen Processing:

    • At a set time point (e.g., 2-7 days post-injection), euthanize the mice and harvest the spleens.[9]

    • Prepare a single-cell suspension from the spleen by mechanical dissociation and passing it through a cell strainer.

    • Lyse red blood cells using an appropriate buffer.

  • Flow Cytometry Staining:

    • Stain the splenocytes with fluorescently labeled antibodies against cell surface markers for T cells (e.g., CD3, CD4, CD8), B cells (e.g., B220, CD19), and macrophages (e.g., F4/80, CD11b).[9]

    • Analyze the cells using a flow cytometer. The tdTomato signal indicates successful Cre-mediated recombination and thus, successful mRNA delivery and translation.

  • Data Analysis: Gate on specific immune cell populations and quantify the percentage of tdTomato-positive cells within each population.[9]

Visualizing the Experimental Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the processes involved in validating spleen-specific LNP delivery.

G cluster_formulation LNP Formulation cluster_invivo In Vivo Validation in Mice A Lipid Mix in Ethanol (Standard or +18:1 Hemi BMP) C Microfluidic Mixing A->C B mRNA in Aqueous Buffer (pH 4.0) B->C D Dialysis vs PBS (pH 7.4) C->D E IV Tail Vein Injection D->E F Organ Harvest (Spleen, Liver, etc.) E->F H Single-Cell Suspension from Spleen E->H G Ex Vivo Imaging (IVIS) (Luciferase Assay) F->G I Flow Cytometry (Cellular Tropism) H->I

Caption: Experimental workflow for LNP formulation and in vivo validation.

G cluster_blood Systemic Circulation cluster_spleen Spleen Targeting cluster_liver Liver Evasion LNP Spleen-SORT LNP (with 18:1 Hemi BMP) PC Protein Corona Formation (Adsorption of specific plasma proteins) LNP->PC Enters Bloodstream SR Splenic Cell Receptors PC->SR Interaction L Hepatocytes PC->L Reduced Interaction UP Receptor-Mediated Endocytosis SR->UP ER Endosomal Escape & mRNA Release UP->ER

Caption: Proposed mechanism for spleen-specific delivery of SORT LNPs.

References

A Comparative Guide to In Vitro Assays for Confirming Cellular Uptake of 18:1 Hemi BMP LNPs in Splenocytes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common in vitro assays used to quantify and visualize the cellular uptake of lipid nanoparticles (LNPs), specifically focusing on 18:1 Hemi BMP-containing formulations in primary splenocytes. For researchers in drug development, understanding the efficiency of LNP internalization into target immune cells is a critical step in evaluating delivery platforms. 18:1 Hemi BMP is a notable component used in the preparation of Selective Organ Targeting (SORT) LNPs for selective mRNA delivery to the spleen[1][2][3].

Overview of Primary Methodologies

The two predominant methods for assessing LNP uptake in vitro are Flow Cytometry and Confocal Microscopy . Both typically require the fluorescent labeling of the LNP. By incorporating lipophilic fluorescent dyes, researchers can track the LNPs as they interact with and enter cells[4]. These techniques offer complementary data: flow cytometry provides high-throughput quantitative analysis of uptake across entire cell populations, while confocal microscopy offers high-resolution spatial data, revealing the subcellular localization of the LNPs.

Comparison of Key Assay Methodologies

A direct comparison of the primary quantitative methods is summarized below.

FeatureFlow CytometryConfocal Microscopy
Principle Measures fluorescence intensity of individual cells in suspension as they pass through a laser beam.Creates high-resolution, 3D images of fluorescently labeled cells by scanning a focused laser across a sample.
Primary Output Quantitative population data (e.g., % of LNP-positive cells, Mean Fluorescence Intensity).High-resolution images, qualitative and semi-quantitative subcellular localization data (e.g., colocalization with organelles).
Throughput High (thousands of cells per second).Low to Medium (requires imaging of individual fields of view).
Advantages - Statistically robust population data- Ability to analyze specific splenocyte subpopulations (T cells, B cells, etc.) using antibody co-staining- High-throughput screening capability.- Provides direct visual evidence of internalization- Can determine subcellular localization (e.g., endosomes, cytoplasm)[5][6]- Allows for 3D reconstruction of cells.
Limitations - Does not distinguish between membrane-bound and internalized LNPs without quenching techniques- Provides limited spatial information.- Lower throughput and more time-consuming- Quantification can be complex and may not be representative of the entire population- Potential for phototoxicity and photobleaching.

Experimental Workflows and Pathways

General Experimental Workflow

The overall process, from LNP formulation to data analysis, involves several key stages. This workflow is applicable to both flow cytometry and confocal microscopy, with divergence at the data acquisition and analysis steps.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis LNP_Form 1. Formulate 18:1 Hemi BMP LNPs with Fluorescent Label (e.g., DiD) Splen_Iso 2. Isolate and Culture Mouse Splenocytes Incubate 3. Incubate Splenocytes with Labeled LNPs Splen_Iso->Incubate Wash 4. Wash to Remove Non-internalized LNPs Incubate->Wash Stain 5. Stain for Cell Markers (e.g., CD3, B220) & Viability Dye Wash->Stain Flow 6a. Flow Cytometry Stain->Flow Microscopy 6b. Confocal Microscopy Stain->Microscopy Flow_Analysis 7a. Quantitative Analysis: % Positive Cells, MFI Flow->Flow_Analysis Micro_Analysis 7b. Qualitative/Quantitative Analysis: Image Processing, Colocalization Microscopy->Micro_Analysis

Caption: General workflow for in vitro LNP uptake assays in splenocytes.

LNP Cellular Uptake and Endosomal Escape Pathway

Confirming cellular uptake is the first step; understanding the subsequent intracellular trafficking is crucial for therapies like mRNA delivery, which require the LNP to escape the endosome to deliver its payload to the cytoplasm[7].

G LNP Fluorescent LNP Membrane Cell Membrane LNP->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis EarlyEndo Early Endosome Endocytosis->EarlyEndo LateEndo Late Endosome (Acidic pH) EarlyEndo->LateEndo Maturation Lysosome Lysosome (Degradation) LateEndo->Lysosome Fusion Escape Endosomal Escape LateEndo->Escape Payload Payload Release (e.g., mRNA) Escape->Payload

Caption: LNP internalization and intracellular trafficking pathway.

Experimental Protocols

Protocol 1: Isolation and Culture of Mouse Splenocytes

This protocol is adapted from standard procedures for establishing primary splenocyte cultures[8][9][10][11].

  • Spleen Harvesting : Aseptically harvest spleens from euthanized mice and place them in a petri dish containing 5 mL of ice-cold RPMI-1640 medium.

  • Homogenization : Place a 70 µm cell strainer over a 50 mL conical tube. Transfer the spleen to the strainer and gently mash it through the mesh using the plunger end of a sterile syringe[9]. Rinse the strainer with an additional 10 mL of medium to collect remaining cells.

  • Centrifugation : Centrifuge the cell suspension at 300-400 xg for 5-10 minutes at 4°C[9][12]. Discard the supernatant.

  • Red Blood Cell (RBC) Lysis : Resuspend the cell pellet in 3-5 mL of ACK Lysis Buffer and incubate for 3-5 minutes at room temperature to lyse erythrocytes[8]. Stop the lysis by adding 10 mL of complete medium.

  • Final Wash : Centrifuge the cells again, discard the supernatant, and resuspend the pellet in complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)[10].

  • Cell Counting : Perform a cell count using a hemocytometer and Trypan Blue to assess viability. Viability should typically be >95%[10].

  • Plating : Seed the splenocytes in a tissue culture plate at a density of 1-2 x 10^6 cells/mL.

Protocol 2: Fluorescent Labeling and LNP Uptake Assay

This protocol outlines the general steps for treating splenocytes with fluorescently labeled LNPs and preparing them for analysis.

  • LNP Labeling : Formulate the 18:1 Hemi BMP LNPs incorporating a lipophilic fluorescent dye such as DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine) at a concentration of 0.1-1 mol% during the formulation process[13][14].

  • Cell Treatment : Add the fluorescently labeled LNPs to the cultured splenocytes at the desired concentration. Include an untreated cell sample as a negative control. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting : After incubation, gently collect the cells and transfer them to microcentrifuge tubes or a 96-well V-bottom plate.

  • Washing : Centrifuge the cells at 300-400 xg for 5 minutes and discard the supernatant. Wash the cell pellet 2-3 times with cold PBS containing 1% FBS (FACS Buffer) to remove any LNPs that are not cell-associated.

Protocol 3A: Analysis by Flow Cytometry

Flow cytometry can be used to determine which specific splenocyte subpopulations are internalizing the LNPs[13][14][15][16].

  • Fc Receptor Blocking : Resuspend the washed cells in FACS buffer containing an Fc block reagent (e.g., anti-CD16/CD32 antibody) and incubate for 10-15 minutes on ice to prevent non-specific antibody binding[17].

  • Surface Staining : Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD3 for T cells, anti-B220 for B cells, anti-CD11c for dendritic cells) to the cells[14]. Incubate for 20-30 minutes on ice in the dark.

  • Final Wash & Staining : Wash the cells twice with FACS buffer. Resuspend the final cell pellet in FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.

  • Data Acquisition : Acquire data on a flow cytometer. Ensure compensation controls are run to correct for spectral overlap between the different fluorophores.

  • Data Analysis : Analyze the data using appropriate software. Gate on live, single cells, then on specific immune cell populations (T cells, B cells, etc.). Within each population, quantify the percentage of cells positive for the LNP's fluorescent signal and the geometric mean fluorescence intensity (Geo-MFI)[13].

Protocol 3B: Analysis by Confocal Microscopy

Confocal microscopy is used to visualize the internalization and determine the subcellular location of the LNPs[5][15][18].

  • Cell Seeding : Seed splenocytes on poly-L-lysine coated coverslips or chamber slides to allow for cell adherence.

  • LNP Treatment and Washing : Treat cells with fluorescent LNPs as described in Protocol 2.

  • Fixation and Permeabilization : After washing, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes. If intracellular staining is required, permeabilize the cells with a detergent like 0.1% Triton X-100[15].

  • Staining : Stain for cellular compartments. For example, use LysoTracker dyes to stain lysosomes/late endosomes before fixation or use antibodies against organelle markers (e.g., LAMP1 for lysosomes) after permeabilization[5][19]. Stain nuclei with DAPI.

  • Mounting and Imaging : Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Image Acquisition : Acquire images using a confocal microscope with appropriate laser lines and emission filters for each fluorophore.

  • Image Analysis : Analyze images to observe the localization of the LNP signal (e.g., punctate patterns within the cytoplasm, colocalization with endosomal/lysosomal markers). Quantitative analysis can be performed using metrics like Pearson's Correlation Coefficient to measure the degree of colocalization between the LNP and organelle signals[5].

Example Data Presentation

Quantitative data from these assays should be presented clearly for comparison.

Table 1: Example Flow Cytometry Data for LNP Uptake in Splenocyte Subsets

Cell TypeMarker% LNP-Positive CellsGeo-Mean Fluorescence Intensity (MFI)
T CellsCD3+15.2%1,500
B CellsB220+45.8%8,750
Dendritic CellsCD11c+75.3%25,600
MacrophagesF4/80+82.1%31,200
Data is hypothetical and for illustrative purposes, based on typical findings where antigen-presenting cells show higher uptake[14].

Table 2: Example Confocal Microscopy Colocalization Data

LNP FormulationOrganelle MarkerPearson's Correlation Coefficient
18:1 Hemi BMP LNPLAMP1 (Lysosome)0.85 ± 0.07
Control LNPLAMP1 (Lysosome)0.88 ± 0.05
A high positive coefficient suggests significant colocalization of LNPs within lysosomes. Data is hypothetical.

References

Performance Showdown: 18:1 Hemi BMP vs. 18PA in Spleen-Targeting SORT-LNPs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted mRNA delivery, Selective Organ Targeting (SORT) has emerged as a pivotal technology, enabling the precise delivery of lipid nanoparticles (LNPs) to specific organs. For spleen-targeted delivery, a critical hub for immune responses, the incorporation of anionic lipids as "SORT molecules" is a key strategy. This guide provides a detailed performance comparison of two prominent anionic lipids used for this purpose: 18:1 Hemi BMP and 18PA.

This comparison is based on published experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of SORT molecules for spleen-specific therapeutic applications.

Qualitative Performance Comparison

The foundational research on SORT-LNPs indicates that anionic lipids as a class of SORT molecules effectively redirect LNPs to the spleen.[1][2] Studies by Cheng et al. in Nature Nanotechnology (2020) demonstrated that various anionic SORT lipids, including 18:1 Hemi BMP (referred to as 18BMP in the study) and 18PA, result in the same spleen-selective mRNA delivery profile.[1] This suggests a functional equivalence in their ability to target LNPs to this organ, likely through a shared mechanism involving the formation of a specific protein corona that interacts with receptors on splenic cells.

Quantitative Performance Data

While the overarching delivery profile is similar, the available quantitative data for each lipid from different studies are presented below. It is important to note that a direct head-to-head quantitative comparison under identical experimental conditions has not been published.

18PA in SORT-LNPs

SORT-LNPs formulated with 18PA have been shown to mediate highly selective delivery to the spleen.[1] At molar concentrations between 10-40%, 18PA-SORT-LNPs resulted in luciferase expression exclusively in the spleen.[1] Further studies have quantified the transfection efficiency within different splenic cell populations.

Performance Metric Value Reference
Molar Percentage 30%[3][4]
Target Organ Spleen[1][3]
Transfection of B cells ~12%[1][2]
Transfection of T cells ~10%[1][2]
Transfection of Macrophages ~20%[1][2]
18:1 Hemi BMP in SORT-LNPs

Data for SORT-LNPs utilizing 18:1 Hemi BMP also indicates a strong propensity for spleen targeting. While specific luciferase expression levels are not detailed in direct comparison to 18PA, its inclusion as an anionic SORT molecule has been shown to confer a preference for spleen delivery over the liver.

Performance Metric Value Reference
Molar Percentage 20%[5]
Target Organ Spleen (preferential over liver)[5]
Cellular Transfection Efficiency Data not available in reviewed literature

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of 18:1 Hemi BMP and 18PA in SORT-LNPs.

SORT-LNP Formulation

The formulation of SORT-LNPs is a critical step that involves the rapid mixing of a lipid mixture in ethanol with an aqueous solution of mRNA.

General Protocol:

  • Lipid Stock Preparation: Individual lipid components, including the ionizable lipid, phospholipid (e.g., DOPE), cholesterol, and PEG-lipid, are dissolved in ethanol to create stock solutions.

  • Anionic SORT Molecule Preparation: Due to their chemical properties, anionic SORT lipids such as 18:1 Hemi BMP and 18PA are first dissolved in tetrahydrofuran (THF) before being mixed with the other lipid components in ethanol.[2]

  • Lipid Mixture Formulation: The lipid stock solutions are combined in specific molar ratios to create the final lipid mixture in ethanol.

  • mRNA Solution Preparation: The mRNA payload (e.g., encoding Luciferase) is diluted in an acidic buffer, typically a 10 mM citrate buffer with a pH of 3.0-4.0.

  • Nanoparticle Formation: The ethanol-lipid mixture is rapidly combined with the aqueous mRNA solution at a defined volume ratio (e.g., 1:3). This can be achieved through various methods such as pipette mixing, vortexing, or using a microfluidics device. The rapid change in polarity facilitates the self-assembly of the LNPs with the mRNA encapsulated.

  • Purification: The freshly formed LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

Formulation Compositions:

LNP Component 18PA SORT-LNP (mol %) 18:1 Hemi BMP SORT-LNP (mol %)
Ionizable Lipid (e.g., 5A2-SC8) 16.715
Phospholipid (DOPE) 16.715
Cholesterol 33.330
PEG-Lipid (DMG-PEG) 3.33
Anionic SORT Molecule 30 (18PA)20 (18:1 Hemi BMP)
Reference [3][5]
In Vivo mRNA Delivery and Biodistribution

The efficacy and organ-specificity of the formulated SORT-LNPs are assessed through in vivo studies.

  • Animal Model: C57BL/6 mice are commonly used.[1]

  • mRNA Cargo and Dosage: Luciferase (Luc) mRNA is frequently used as a reporter gene to quantify protein expression. A typical dose is 0.1 mg/kg of body weight.[1][2]

  • Administration: The LNP solution is administered intravenously (IV).[1]

  • Time Point for Analysis: Organs are typically harvested and analyzed 6 hours post-injection, which is often the point of peak protein expression.[1][2]

Assessment of Protein Expression and Cellular Transfection
  • Bioluminescence Imaging: For LNPs carrying Luciferase mRNA, in vivo and ex vivo imaging of organs using an IVIS system is performed to visualize and quantify the level of protein expression.

  • Flow Cytometry: To determine which cell types within the target organ are transfected, reporter mice (e.g., tdTomato) can be used. The delivery of Cre recombinase mRNA via SORT-LNPs leads to the expression of the fluorescent reporter protein in transfected cells, which can then be quantified by flow cytometry.[1]

Visualizations

Experimental Workflow for SORT-LNP Performance Evaluation

G cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Performance Analysis lipid_mix Lipid Mixture in Ethanol (including Anionic SORT lipid) rapid_mixing Rapid Mixing lipid_mix->rapid_mixing mrna_solution mRNA in Acidic Buffer mrna_solution->rapid_mixing dialysis Dialysis vs. PBS rapid_mixing->dialysis sort_lnp Purified SORT-LNPs dialysis->sort_lnp iv_injection IV Injection into Mice sort_lnp->iv_injection incubation 6-hour Incubation iv_injection->incubation organ_harvest Organ Harvesting incubation->organ_harvest ex_vivo_imaging Ex Vivo Bioluminescence Imaging organ_harvest->ex_vivo_imaging flow_cytometry Flow Cytometry (for reporter mice) organ_harvest->flow_cytometry

Caption: General experimental workflow for evaluating the in vivo performance of SORT-LNPs.

Mechanism of Spleen-Targeted Delivery by Anionic SORT-LNPs

G cluster_0 LNP Composition lnp 4-component LNP (Ionizable lipid, Phospholipid, Cholesterol, PEG-lipid) sort_lnp sort_lnp sort_lipid Anionic SORT Molecule (18:1 Hemi BMP or 18PA) spleen_lnp Spleen-Targeting SORT-LNP protein_corona Formation of Spleen-Specific Protein Corona spleen_lnp->protein_corona spleen_uptake Uptake by Splenic Cells protein_corona->spleen_uptake mrna_release Endosomal Escape and mRNA Release spleen_uptake->mrna_release protein_expression Therapeutic Protein Expression in Spleen mrna_release->protein_expression

References

A Comparative Guide to Lysosomal Function Assays: Evaluating BMP-Centric and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods to assess lysosomal function, with a special focus on the role of bis(monoacylglycero)phosphate (BMP). We will explore the validation of assays related to 18:1 Hemi BMP to BMP conversion as a measure of lysosomal activity and compare its utility against established alternative assays. This document will provide supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

Introduction to Lysosomal Function and BMP

Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular clearance, and maintaining cellular homeostasis. Dysfunctional lysosomes are implicated in a variety of human diseases, including lysosomal storage disorders (LSDs) and neurodegenerative diseases. Bis(monoacylglycero)phosphate (BMP), a unique anionic phospholipid highly enriched in the inner membranes of late endosomes and lysosomes, is a key player in lysosomal function. It acts as a cofactor for several lysosomal enzymes involved in lipid degradation. Consequently, the quantification of BMP and the assessment of its biosynthetic pathways are emerging as important tools for evaluating lysosomal health.

One proposed method to probe the lysosomal lipid metabolism is to measure the conversion of 18:1 Hemi BMP to BMP. This guide will delve into the validation of this specific process as a lysosomal assay and compare it with other established methods for assessing lysosomal function.

Comparative Analysis of Lysosomal Function Assays

The selection of an appropriate lysosomal assay depends on the specific research question, be it the assessment of general lysosomal integrity, the activity of a specific enzyme, or the status of lipid metabolism. Below is a comparative summary of key assays.

Assay TypePrincipleAnalyte/ReadoutThroughputKey AdvantagesKey Limitations
BMP Quantification Mass Spectrometry-based lipidomics to measure endogenous levels of BMP species.Absolute or relative levels of various BMP isoforms (e.g., 18:1/18:1 BMP).Low to MediumHigh specificity for a key lysosomal lipid; reflects the status of lipid metabolism.Requires specialized equipment (mass spectrometer); indirect measure of function.
18:1 Hemi BMP to BMP Conversion In vitro or cell-based assay measuring the enzymatic conversion of a supplied 18:1 Hemi BMP substrate to BMP.Formation of BMP, measured by LC-MS.LowDirectly probes a specific step in the BMP biosynthetic pathway.Not a standardized, commercially available assay; requires synthesis of substrate and complex analytical methods.
Lysosomal Enzyme Activity Assays Fluorogenic or colorimetric substrates that are cleaved by specific lysosomal enzymes (e.g., β-Glucosidase).[1][2][3]Fluorescent or colored product.HighDirect measure of specific enzyme function; many commercial kits available.[1][2]Enzyme-specific, does not provide a global view of lysosomal function.
Lysosomal pH Measurement pH-sensitive fluorescent dyes (e.g., LysoSensor™) or genetically encoded biosensors that accumulate in lysosomes.[4][5][6]Change in fluorescence intensity or ratio.HighMeasures a fundamental aspect of lysosomal integrity and function.Can be influenced by factors other than lysosomal enzyme activity; some dyes may have cytotoxic effects.[4]

Experimental Protocols

Quantification of BMP by Mass Spectrometry

Objective: To determine the cellular levels of BMP as a biomarker for lysosomal status.

Methodology:

  • Lipid Extraction: Cells or tissues are homogenized and lipids are extracted using a modified Bligh-Dyer or Folch method.

  • Internal Standard Spiking: A known amount of a non-endogenous BMP analog (e.g., 14:0/14:0 BMP) is added to each sample for normalization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The lipid extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). The different BMP species are separated by chromatography and detected by the mass spectrometer based on their mass-to-charge ratio.

  • Data Analysis: The peak areas of the endogenous BMP species are normalized to the peak area of the internal standard to calculate their relative or absolute concentrations.

In Vitro Hemi-BMP to BMP Conversion Assay

Objective: To measure the enzymatic activity responsible for the conversion of Hemi-BMP to BMP in a cell lysate.

Methodology:

  • Lysate Preparation: Cells are lysed in a suitable buffer to release their contents, including lysosomal enzymes.

  • Substrate Preparation: 18:1 Hemi BMP is synthesized or purchased and prepared in an appropriate buffer.

  • Enzymatic Reaction: The cell lysate is incubated with the 18:1 Hemi BMP substrate at a controlled temperature and pH (typically neutral to slightly alkaline for this conversion step) for a defined period.

  • Reaction Quenching and Lipid Extraction: The reaction is stopped, and lipids are extracted as described above.

  • LC-MS Analysis: The formation of 18:1/18:1 BMP is quantified by LC-MS/MS.

  • Data Analysis: The amount of BMP produced is normalized to the protein concentration of the lysate and the reaction time.

Lysosomal β-Glucosidase Activity Assay

Objective: To measure the activity of a specific lysosomal enzyme implicated in Gaucher disease.

Methodology (based on a commercial kit, e.g., LysoLive™): [2][3]

  • Cell Culture: Adherent or suspension cells are cultured under standard conditions.

  • Substrate Loading: A cell-permeable, fluorogenic β-Glucosidase substrate (e.g., GlucGreen) is added to the cell culture medium.[7]

  • Incubation: Cells are incubated to allow for substrate uptake and cleavage by lysosomal β-Glucosidase.

  • Fluorescence Measurement: The increase in fluorescence, which is proportional to enzyme activity, is measured using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Analysis: The fluorescence intensity is normalized to the number of cells or protein concentration.

Lysosomal pH Measurement using LysoSensor™

Objective: To assess the integrity of the lysosomal pH gradient.

Methodology (based on LysoSensor™ Yellow/Blue DND-160): [6]

  • Cell Culture: Cells are grown on coverslips or in microplates suitable for fluorescence microscopy.

  • Dye Loading: The LysoSensor™ dye is added to the cell culture medium at the recommended concentration.

  • Incubation: Cells are incubated for a short period (e.g., 5-10 minutes) to allow the dye to accumulate in acidic organelles.

  • Imaging: The cells are imaged using a fluorescence microscope equipped with filters for both the blue and yellow emission of the dye.

  • Ratio Imaging Analysis: The ratio of the yellow to blue fluorescence intensity is calculated for individual lysosomes or whole cells. This ratio correlates with the lysosomal pH. Calibration curves can be generated using buffers of known pH in the presence of ionophores.

Visualizing the Workflows and Pathways

To better understand the processes described, the following diagrams illustrate the experimental workflow for the Hemi-BMP to BMP conversion assay and the central role of BMP in the lysosomal signaling pathway.

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep1 Cell Lysis reaction Incubation of Lysate with Substrate prep1->reaction prep2 Substrate Preparation (18:1 Hemi BMP) prep2->reaction analysis1 Lipid Extraction reaction->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Quantification of BMP analysis2->analysis3

Experimental workflow for the in vitro 18:1 Hemi BMP to BMP conversion assay.

bmp_pathway cluster_lysosome Lysosome cluster_synthesis BMP Synthesis Pathway BMP BMP (Bis(monoacylglycero)phosphate) Hydrolases Lysosomal Hydrolases (e.g., GBA, ASM) BMP->Hydrolases activates Substrates Lipid Substrates (e.g., Glucosylceramide) Hydrolases->Substrates acts on Degradation Lipid Degradation Substrates->Degradation leads to PG Phosphatidylglycerol (PG) HemiBMP Hemi-BMP PG->HemiBMP Acylation HemiBMP->BMP Conversion HemiBMP->BMP

Simplified signaling pathway illustrating the role of BMP in lysosomal function.

Conclusion

The assessment of lysosomal function is paramount for research in lysosomal storage disorders and related diseases. While the direct measurement of the conversion of 18:1 Hemi BMP to BMP provides a specific window into the BMP biosynthetic pathway, it remains a research-level assay requiring significant technical expertise. For routine and high-throughput applications, established methods such as fluorogenic enzyme activity assays and lysosomal pH measurements offer robust and validated alternatives. The quantification of BMP by mass spectrometry serves as a powerful biomarker approach, reflecting the overall status of lysosomal lipid metabolism. The choice of assay should be guided by the specific scientific question, available resources, and the desired balance between throughput and molecular specificity.

References

comparative analysis of gene expression using different Hemi BMP isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules within the transforming growth factor-β (TGF-β) superfamily that play crucial roles in the regulation of cellular growth, differentiation, and tissue formation in both embryonic development and mature organisms. Among the numerous BMP isoforms, BMP2, BMP4, BMP6, and BMP7 are particularly noted for their potent osteoinductive capabilities, making them key targets in the fields of regenerative medicine and drug development. While these isoforms share structural similarities and can activate common signaling pathways, they also exhibit distinct receptor affinities and downstream effects, leading to differential gene expression profiles and biological outcomes.

This guide provides an objective comparison of the performance of BMP2, BMP4, BMP6, and BMP7 in inducing gene expression, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these key BMP isoforms.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the quantitative data on the expression of key osteoblast marker genes in response to treatment with different BMP isoforms. The data is derived from studies on human mesenchymal stem cells (hMSCs), a physiologically relevant cell type for studying osteogenesis.

Table 1: Relative Gene Expression of Early Osteoblast Markers 24 Hours Post-BMP Treatment

GeneBMP2BMP4BMP6BMP7
ID-1
DLX-5
NOGGIN

Data presented as relative upregulation compared to untreated controls. Specific fold-change values can vary based on experimental conditions.[1]

Table 2: Relative Gene Expression of Mid-to-Late Osteoblast Markers 72 Hours Post-BMP Treatment

GeneBMP2BMP4BMP6BMP7
ALPL (Alkaline Phosphatase) ↑↑↑↑↑↑↑↑
SP7 (Osterix)
IBSP (Integrin Binding Sialoprotein)

Data presented as relative upregulation compared to untreated controls. The intensity of upregulation is denoted by the number of arrows.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of BMP-induced gene expression.

Cell Culture and BMP Treatment of Human Mesenchymal Stem Cells (hMSCs)

This protocol outlines the steps for culturing hMSCs and treating them with different BMP isoforms to analyze subsequent gene expression changes.

Materials:

  • Human Mesenchymal Stem Cells (hMSCs)

  • Mesenchymal Stem Cell Growth Medium (MSCGM)

  • Osteogenic Differentiation Medium (ODM)

  • Recombinant human BMP2, BMP4, BMP6, and BMP7

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Multi-well cell culture plates (e.g., 48-well plates)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture hMSCs in MSCGM.

    • For gene expression analysis, seed the hMSCs in 48-well plates at a density of 1.5 x 10^4 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator.

  • BMP Treatment:

    • After 24 hours, replace the MSCGM with Osteogenic Differentiation Medium (ODM).

    • Prepare stock solutions of BMP2, BMP4, BMP6, and BMP7 in a suitable buffer (e.g., sterile PBS with 0.1% bovine serum albumin).

    • Add the respective BMP isoforms to the ODM in each well to a final concentration of 400 ng/ml. Include a control group of cells treated with ODM alone.

  • Incubation:

    • Incubate the cells for the desired time points (e.g., 24 hours for early gene markers, 72 hours for later markers).

  • Cell Lysis and RNA Extraction:

    • At the end of the incubation period, wash the cells with PBS.

    • Lyse the cells directly in the wells using a suitable lysis buffer from an RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol describes the steps for quantifying the expression of target genes from the RNA extracted from BMP-treated hMSCs.

Materials:

  • Extracted total RNA

  • Reverse transcriptase and associated buffers/reagents

  • Random primers or oligo(dT) primers

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Gene-specific forward and reverse primers for target genes (e.g., ID-1, DLX-5, NOGGIN, ALPL, SP7, IBSP) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • Quantify the extracted RNA using a spectrophotometer.

    • Perform reverse transcription on equal amounts of RNA for each sample to synthesize complementary DNA (cDNA). This is typically done using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • The reaction is usually carried out at 42°C for 50-60 minutes, followed by an inactivation step at 85°C for 5 minutes.[1]

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix for each gene to be analyzed. The mix typically includes the qPCR master mix, forward and reverse primers for the specific gene, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add the synthesized cDNA to the respective wells. Include no-template controls (NTCs) for each primer set.

  • qPCR Amplification and Data Acquisition:

    • Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes:

      • An initial denaturation step at 95°C for 10-15 minutes.

      • 40-45 cycles of:

        • Denaturation at 94-95°C for 15-60 seconds.

        • Annealing at the optimal temperature for the primers (usually around 60°C) for 60 seconds.

        • Extension at 72°C for 60 seconds.

    • The instrument will measure the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample and gene.

    • Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the BMP-treated samples to the untreated control.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the canonical and non-canonical signaling pathways activated by BMPs.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMPs BMP2/4/6/7 TypeII_R Type II Receptor (BMPR2, ACVR2A/B) BMPs->TypeII_R binds TypeI_R Type I Receptor (BMPR1A/B, ACVR1) TypeII_R->TypeI_R recruits p_TypeI_R Phosphorylated Type I Receptor TypeI_R->p_TypeI_R phosphorylates R_SMADs R-SMADs (SMAD1/5/8) p_TypeI_R->R_SMADs phosphorylates MAPK MAPK Pathway (p38, ERK, JNK) p_TypeI_R->MAPK activates p_R_SMADs Phosphorylated R-SMADs R_SMADs->p_R_SMADs Co_SMAD Co-SMAD (SMAD4) p_R_SMADs->Co_SMAD complexes with SMAD_Complex SMAD Complex Co_SMAD->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Non_Canonical_Response Non-Canonical Response MAPK->Non_Canonical_Response leads to

Caption: Canonical and Non-Canonical BMP Signaling Pathways.

Experimental Workflow

The diagram below outlines the general workflow for a comparative gene expression analysis of BMP isoforms.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., hMSCs) BMP_Treatment 2. BMP Isoform Treatment (BMP2, BMP4, BMP6, BMP7) Cell_Culture->BMP_Treatment RNA_Extraction 3. RNA Extraction BMP_Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Relative Gene Expression) qPCR->Data_Analysis Comparison 7. Comparative Analysis Data_Analysis->Comparison

Caption: Workflow for Comparative Gene Expression Analysis.

References

Assessing the Immunogenicity of Spleen-Targeting 18:1 Hemi BMP-Containing Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of lipid nanoparticles (LNPs) has revolutionized the landscape of nucleic acid delivery, with applications spanning from vaccines to gene therapies. A critical aspect of LNP design is the ability to target specific organs and cell types to maximize therapeutic efficacy and minimize off-target effects. The use of anionic lipids, such as 18:1 Hemi BMP (sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3′-(1′,2′-dioleoyl)-glycerol), has emerged as a key strategy for directing LNPs to the spleen, a vital organ for initiating immune responses. This guide provides a comparative assessment of the immunogenicity of 18:1 Hemi BMP-containing nanoparticles, alongside alternative spleen-targeting LNP formulations, supported by experimental data and detailed protocols.

The Role of 18:1 Hemi BMP in Spleen Targeting

18:1 Hemi BMP is an anionic glycerophospholipid utilized in the formulation of Selective Organ Targeting (SORT) nanoparticles.[1][2][3] The incorporation of anionic lipids into LNP formulations has been shown to facilitate selective delivery to the spleen.[2] The underlying mechanism is believed to involve the formation of a unique protein corona upon intravenous administration, where specific serum proteins adsorb to the nanoparticle surface, mediating its uptake by cells within the spleen.

Comparative Analysis of Spleen-Targeting Nanoparticle Formulations

While direct comparative immunogenicity studies on 18:1 Hemi BMP-containing nanoparticles are not extensively available in the public domain, we can infer their potential immunogenic profile based on studies of anionic LNPs and compare them with other spleen-targeting strategies. Anionic lipids have been demonstrated to modulate the immune response, with the potential to be either pro-inflammatory or tolerogenic depending on the specific lipid and formulation context.[4]

Here, we compare the characteristics of 18:1 Hemi BMP-containing SORT nanoparticles with alternative spleen-targeting LNP formulations.

Table 1: Comparison of Spleen-Targeting LNP Formulations

Feature18:1 Hemi BMP-Containing SORT LNPsDODAP/DOPE-Based LNPsGlycolipid-Based LNPs
Targeting Moiety Anionic Lipid (18:1 Hemi BMP)Cationic/Helper Lipid CombinationNeutral Glycolipid
Primary Target Cells B cells, T cells, epithelial and endothelial cells in the spleenDendritic cells, macrophages, and B cells in the spleenSplenic macrophages
Reported In Vivo Performance Selective mRNA delivery to the spleen with no expression in other organs.[2]High gene expression in the spleen, 41-fold higher than in the liver.Reduced liver delivery and increased splenic delivery compared to conventional LNPs.
Potential Immunogenicity As an anionic lipid, it may modulate cytokine responses. The specific profile (pro-inflammatory vs. tolerogenic) requires direct experimental assessment.Can induce strong cytotoxic T lymphocyte (CTL) activity.Elicits differential downstream cellular signaling compared to traditional LNPs.

Experimental Protocols for Assessing Immunogenicity

To evaluate the immunogenicity of 18:1 Hemi BMP-containing nanoparticles and other formulations, a series of in vitro and in vivo assays are essential.

In Vitro Immunogenicity Assessment: Whole Blood/PBMC Stimulation Assay

This assay provides an initial screening of the potential for a nanoparticle formulation to induce inflammatory cytokines.

Protocol:

  • Blood Collection: Collect fresh human whole blood from healthy donors in heparinized tubes. Alternatively, isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

  • Nanoparticle Incubation: Add varying concentrations of the test nanoparticles (e.g., 1, 10, 100 µg/mL) to whole blood or PBMCs in a 96-well plate.

  • Controls: Include a negative control (vehicle buffer) and a positive control (e.g., Lipopolysaccharide - LPS, 100 ng/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Analysis: Measure the concentration of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

In Vivo Immunogenicity Assessment in Murine Models

Animal models provide a more comprehensive understanding of the immune response to nanoparticles in a systemic context.

Protocol:

  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).

  • Administration: Administer the nanoparticle formulations intravenously (IV) at a defined dose.

  • Blood and Spleen Collection: At various time points (e.g., 2, 6, 24, and 48 hours) post-injection, collect blood via cardiac puncture and harvest the spleens.

  • Serum Cytokine Analysis: Analyze the serum for a panel of cytokines as described in the in vitro assay.

  • Splenocyte Isolation and Analysis:

    • Prepare single-cell suspensions of splenocytes.

    • Flow Cytometry: Stain splenocytes with fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; B220 for B cells; CD11c for dendritic cells) and activation markers (e.g., CD69, CD86).

    • Intracellular Cytokine Staining: Restimulate splenocytes in vitro with a relevant antigen (if applicable) or a general stimulant (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Subsequently, stain for intracellular cytokines (e.g., IFN-γ, TNF-α) to assess T-cell responses.

  • Antibody Response Measurement: For studies involving repeated administrations, collect serum at later time points (e.g., 7, 14, 21 days) to measure the production of nanoparticle-specific antibodies (e.g., anti-PEG antibodies) by ELISA.

Visualizing Key Pathways and Workflows

Signaling Pathways in LNP-Mediated Immune Activation

The immunogenicity of lipid nanoparticles is often initiated through the recognition of LNP components by pattern recognition receptors (PRRs) of the innate immune system. Ionizable lipids, for instance, can activate Toll-like receptors (TLRs), leading to downstream signaling cascades that result in the production of inflammatory cytokines.

G cluster_0 Lipid Nanoparticle cluster_1 Antigen Presenting Cell (e.g., Dendritic Cell) LNP LNP TLR4 TLR4 LNP->TLR4 Ionizable Lipid Recognition MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription T_Cell_Activation T-Cell Activation Cytokines->T_Cell_Activation Immune Cell Stimulation B_Cell_Activation B-Cell Activation Cytokines->B_Cell_Activation Immune Cell Stimulation

Caption: Innate immune signaling cascade initiated by LNP recognition.

Experimental Workflow for In Vivo Immunogenicity Assessment

A systematic workflow is crucial for obtaining reliable and reproducible data on the in vivo immunogenicity of nanoparticle formulations.

G cluster_0 Analysis start Start injection IV Injection of Nanoparticles into Mice start->injection collection Blood & Spleen Collection at Time Points injection->collection serum_analysis Serum Cytokine Analysis (ELISA/Luminex) collection->serum_analysis splenocyte_isolation Splenocyte Isolation collection->splenocyte_isolation end End serum_analysis->end flow_cytometry Flow Cytometry (Cell Population & Activation) splenocyte_isolation->flow_cytometry ics Intracellular Cytokine Staining (T-cell response) splenocyte_isolation->ics flow_cytometry->end ics->end

References

Safety Operating Guide

Proper Disposal of 18:1 Hemi BMP (S,R): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 18:1 Hemi BMP (S,R), ensuring the safety of laboratory personnel and environmental protection.

For researchers and drug development professionals, the proper handling and disposal of specialized lipids like 18:1 Hemi BMP (S,R), also known as Lysobisphosphatidic acid, is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the appropriate disposal of this non-hazardous phospholipid powder.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and impervious gloves. In the event of a spill, especially with the powdered form, it is crucial to avoid generating dust. Dry clean-up methods, such as sweeping or vacuuming the material into a clean, dry, and sealable container, are recommended. All waste materials must be handled in accordance with local, state, and federal regulations. Laboratory personnel should treat all chemical waste as potentially hazardous until a formal determination is made by the institution's environmental health and safety office.

Quantitative Data on Waste Management

While specific quantitative limits for the disposal of 18:1 Hemi BMP (S,R) are not defined, the following table summarizes key identifiers and recommended actions based on its non-hazardous classification.

ParameterValue/RecommendationSource
Chemical Name 18:1 Hemi BMP (S,R)N/A
Synonyms sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3′-(1′,2′-dioleoyl)-glycerol (ammonium salt)N/A
CAS Number 474943-36-7N/A
Hazard Classification Not classified as a hazardous substance.[1]
Primary Disposal Route Offer to a licensed professional waste disposal company.[1]
Contaminated Packaging Dispose of as unused product in the same manner as the substance itself.[1][2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of 18:1 Hemi BMP (S,R) follows a clear, logical progression to ensure safety and compliance.

  • Waste Identification and Segregation :

    • Although not classified as hazardous, 18:1 Hemi BMP (S,R) waste should be collected in a designated, properly labeled waste container.

    • To prevent cross-contamination and facilitate proper disposal, do not mix with other chemical wastes, particularly hazardous materials such as halogenated solvents, heavy metals, or reactive chemicals.

  • Containerization :

    • Use a dependable and compatible container for waste collection. A clean, dry, and sealable container is recommended.

    • Ensure the container is clearly labeled with the chemical name ("18:1 Hemi BMP (S,R) Waste") and any other institutional requirements for waste tracking.

  • Storage of Waste :

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Follow the storage temperature guidelines for the product itself, which is typically -20°C.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for 18:1 Hemi BMP (S,R) and any other required documentation.

  • Documentation :

    • Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 18:1 Hemi BMP (S,R).

cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Safety Glasses) B Segregate 18:1 Hemi BMP (S,R) Waste A->B C Use a Labeled, Sealable Container B->C D Store Waste in a Designated Area C->D E Contact Licensed Waste Disposal Service D->E F Provide SDS and Documentation E->F G Maintain Disposal Records F->G

Disposal Workflow for 18:1 Hemi BMP (S,R)

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of 18:1 Hemi BMP (S,R), fostering a secure research environment and maintaining compliance with all applicable regulations.

References

Navigating the Safe Handling of 18:1 Hemi BMP (S,R): A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals working with 18:1 Hemi BMP (S,R) must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and proper disposal methods.

Personal Protective Equipment (PPE) for 18:1 Hemi BMP (S,R)

The selection of appropriate PPE is critical to minimize exposure risk when handling 18:1 Hemi BMP (S,R). The following table summarizes the recommended equipment for various types of protection.

Protection TypeRecommended EquipmentSpecifications and Usage
Eye and Face Protection Safety glasses with side-shields or gogglesMust be worn at all times in the laboratory. A face shield may be required for operations with a significant splash hazard.
Skin Protection
Nitrile or other appropriate chemical-resistant glovesGloves must be inspected prior to use and replaced immediately if contaminated, punctured, or torn. Follow proper glove removal technique to avoid skin contact.
Laboratory coatA standard laboratory coat should be worn and properly fastened. For larger quantities or operations with a higher risk of spillage, a chemical-resistant apron or coveralls may be necessary.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator may be necessary if handling large quantities, generating dusts or aerosols, or working in a poorly ventilated space. Consult your institution's environmental health and safety department for specific guidance.

Operational Plan for Safe Handling

A systematic approach to handling 18:1 Hemi BMP (S,R) from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound is typically shipped on dry ice and should be stored at -20°C in a tightly sealed container.

  • Store in a well-ventilated area away from incompatible materials.

2. Engineering Controls:

  • When handling the solid form, especially if it is a powder, all manipulations should be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

3. Handling Procedures:

  • Before handling, ensure all required PPE is donned correctly.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the required amount of the compound in a chemical fume hood.

  • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Avoid creating dust or aerosols.

Disposal Plan

Proper disposal of 18:1 Hemi BMP (S,R) and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification:

  • All disposable materials that have come into contact with 18:1 Hemi BMP (S,R), such as gloves, pipette tips, and weighing paper, should be considered contaminated chemical waste.

  • Unused or waste quantities of the chemical itself must be disposed of as hazardous chemical waste.

2. Waste Segregation and Collection:

  • Collect all solid and liquid waste containing 18:1 Hemi BMP (S,R) in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 18:1 Hemi BMP (S,R) in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In fume hood Prepare Solution Prepare Solution Weigh Compound->Prepare Solution If applicable Decontaminate Work Area Decontaminate Work Area Weigh Compound->Decontaminate Work Area Prepare Solution->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow regulations

Caption: Workflow for the safe handling of 18:1 Hemi BMP (S,R).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.